molecular formula C22H25F3N2O4S B3326018 Firazorexton CAS No. 2274802-95-6

Firazorexton

Cat. No.: B3326018
CAS No.: 2274802-95-6
M. Wt: 470.5 g/mol
InChI Key: VOSAWOSMGPKQEQ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Firazorexton is under investigation in clinical trial NCT04096560 (A Study of TAK-994 in Adults With Type 1 and Type 2 Narcolepsy).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSAWOSMGPKQEQ-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274802-95-6
Record name Firazorexton [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRAZOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Firazorexton mechanism of action on OX2R

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Firazorexton (TAK-994) on the Orexin (B13118510) 2 Receptor (OX2R)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as TAK-994) is a potent, orally available, and brain-penetrant small molecule developed as a selective agonist for the orexin 2 receptor (OX2R).[1][2] Orexin receptors, including OX2R, are G-protein coupled receptors (GPCRs) that play a critical role in the regulation of sleep and wakefulness.[3][4] this compound was investigated for the treatment of narcolepsy, a condition characterized by a deficiency in orexin-producing neurons.[2][3] By mimicking the action of endogenous orexin neuropeptides at the OX2R, this compound was shown to promote wakefulness.[2][5] Despite promising efficacy in Phase 2 clinical trials, development was halted due to instances of drug-induced liver injury.[6][7] This hepatotoxicity is considered an off-target effect and not directly related to its on-target OX2R agonism.[7][8] This guide provides a detailed overview of the molecular mechanism of action, pharmacological properties, and key experimental findings related to this compound's interaction with OX2R.

Core Mechanism of Action at OX2R

This compound functions as a highly selective agonist at the human orexin 2 receptor (hOX2R).[1] Its binding to the receptor initiates a cascade of intracellular signaling events that mimic the physiological effects of the endogenous orexin-A and orexin-B neuropeptides, which are crucial for maintaining arousal and wakefulness.[3][4] The selectivity of this compound for OX2R is over 700-fold greater than for the orexin 1 receptor (OX1R), which minimizes potential off-target effects associated with OX1R activation.[1][7]

Upon activation by this compound, OX2R, a Gq-protein coupled receptor, triggers multiple downstream signaling pathways:

  • Gq Protein Pathway Activation: Leads to the mobilization of intracellular calcium and the accumulation of inositol (B14025) monophosphate (IP1).[1]

  • MAPK/ERK Pathway: Induces the phosphorylation of key signaling molecules, including ERK1/2.[1][2]

  • CREB Phosphorylation: Activates the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal function.[1]

  • β-Arrestin Recruitment: Engages the β-arrestin pathway, which is involved in receptor desensitization and signaling.[1]

These signaling events collectively contribute to the wake-promoting effects observed in preclinical and clinical studies.[1][6]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The data below summarizes its binding affinity and functional potency at the human OX2R.

ParameterAssay TypeCell LineValueCitation
Binding Affinity Radioligand Binding-pKD = 7.07[1]
Bmax = 4.03 pmol/mg protein[1]
Functional Potency Calcium MobilizationhOX2R/CHO-K1EC50 = 19 nM[1][2][5]
IP1 AccumulationhOX2R/CHO-EAEC50 = 16 nM[1]
β-Arrestin RecruitmenthOX2R/CHO-EAEC50 = 4.5 nM - 100 nM[1][2][5]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC50 = 19 nM - 170 nM[1][2][5]
CREB PhosphorylationhOX2R/CHO-EAEC50 = 2.9 nM[1]
Selectivity Calcium MobilizationhOX1R/CHO-K1>700-fold vs. OX2R (EC50 = 14 µM)[1][9]

Signaling Pathways and Experimental Workflows

This compound-Induced OX2R Signaling Cascade

The diagram below illustrates the primary signaling pathways activated upon this compound binding to OX2R. This includes the canonical Gq pathway leading to calcium mobilization and the subsequent activation of downstream kinases, as well as the recruitment of β-arrestin.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_arrestin β-Arrestin Pathway OX2R OX2R Gq Gαq OX2R->Gq Activation OX2R_p Phosphorylated OX2R OX2R->OX2R_p GRK Phosphorylation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->OX2R Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (Intracellular) IP3->Ca Release from ER ERK ERK1/2 Ca->ERK Activates (via upstream kinases) pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pERK->CREB Enters Nucleus pCREB p-CREB CREB->pCREB Phosphorylation Gene Gene Transcription (Wakefulness) pCREB->Gene Arrestin β-Arrestin OX2R_p->Arrestin Recruitment

Caption: this compound-OX2R Signaling Cascade.

Experimental Workflow: Calcium Mobilization Assay

The following diagram details the typical workflow for a fluorometric imaging plate reader (FLIPR) assay used to quantify this compound-induced calcium mobilization in cells expressing hOX2R.

G cluster_prep Cell & Plate Preparation cluster_assay FLIPR Assay Execution cluster_analysis Data Analysis A1 1. Seed hOX2R/CHO-K1 cells in 96/384-well plates A2 2. Culture cells to form a confluent monolayer A1->A2 A3 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A2->A3 B2 5. Measure baseline fluorescence in the cell plate A3->B2 B1 4. Prepare serial dilutions of This compound (compound plate) B3 6. Add this compound from compound plate to the cell plate B1->B3 B2->B3 B4 7. Immediately monitor and record fluorescence intensity changes over time B3->B4 C1 8. Quantify peak fluorescence response for each concentration B4->C1 C2 9. Normalize data to baseline and positive control C1->C2 C3 10. Plot dose-response curve and calculate EC50 value C2->C3

Caption: Workflow for a Calcium Mobilization FLIPR Assay.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established in vitro cellular assays.

Radioligand Binding Assay

This assay determines the binding affinity (KD) of this compound for the OX2R.

  • Objective: To measure the affinity and binding capacity of this compound at hOX2R.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from CHO cells stably expressing hOX2R.

    • Assay Conditions: A competitive binding assay is established using a radiolabeled OX2R antagonist (e.g., [3H]-EMPA) at a fixed concentration.[10]

    • Incubation: Cell membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Analysis: Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation. The pKD is derived from saturation binding experiments.[1]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the Gq pathway, leading to an increase in intracellular calcium.[1][9]

  • Objective: To determine the potency (EC50) of this compound in activating OX2R-mediated calcium release.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing hOX2R are cultured in multi-well plates.[9]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

    • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.

    • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

    • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.[1][2]

Downstream Signaling Assays (IP1, p-ERK, p-CREB, β-Arrestin)

These assays quantify the activation of specific downstream signaling nodes following receptor activation.

  • Objective: To confirm and quantify this compound's agonism on specific intracellular pathways.

  • Methodology:

    • Cell Line: Assays are typically performed in engineered cell lines, such as hOX2R/CHO-EA cells.[1]

    • Stimulation: Cells are treated with a range of this compound concentrations for a specified incubation period.

    • Detection & Quantification:

      • IP1 Accumulation: Measured using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

      • β-Arrestin Recruitment: Detected using enzyme fragment complementation (e.g., PathHunter) or similar protein-protein interaction assays.[1]

      • ERK/CREB Phosphorylation: Quantified using methods like AlphaLISA, HTRF, or Western Blotting with phospho-specific antibodies to detect the activated forms of the proteins.[1][2]

    • Analysis: For each assay, dose-response curves are generated to determine the EC50 of this compound for that specific signaling endpoint.[1]

Conclusion

This compound is a potent and highly selective OX2R agonist that effectively activates multiple downstream signaling pathways integral to the promotion of wakefulness, including Gq-mediated calcium mobilization and phosphorylation of ERK and CREB.[1] Its pharmacological profile, defined by nanomolar potency and high selectivity, demonstrated significant promise for treating narcolepsy type 1.[6] However, the emergence of idiosyncratic drug-induced liver injury in clinical trials led to the discontinuation of its development.[6][8] The extensive preclinical and clinical data on this compound's on-target mechanism of action remain highly valuable, confirming that selective OX2R agonism is a viable therapeutic strategy for disorders of hypersomnolence.[8] Future research in this area will focus on developing OX2R agonists with improved safety profiles that retain the potent wake-promoting efficacy of molecules like this compound.

References

TAK-994: A Deep Dive into its Orexin Receptor 2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-994 is a novel, orally available, and brain-penetrant small molecule that acts as a selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of wakefulness, and their effects are mediated through two G protein-coupled receptors: the orexin 1 receptor (OX1R) and OX2R.[3] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1] Genetic and pharmacological studies have indicated that OX2R plays a more critical role in promoting and maintaining wakefulness compared to OX1R.[1] This has positioned OX2R as a prime therapeutic target for the treatment of narcolepsy.

This technical guide provides a comprehensive overview of the orexin receptor 2 selectivity profile of TAK-994, including its in vitro potency and selectivity, the experimental methodologies used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. Although the clinical development of TAK-994 was discontinued (B1498344) due to observations of hepatotoxicity in a Phase 2 trial, the data generated from its preclinical evaluation remain highly valuable for the ongoing development of next-generation orexin receptor agonists.[2][4]

Quantitative Selectivity Profile of TAK-994

The in vitro pharmacological profile of TAK-994 demonstrates its high potency and selectivity for the human orexin 2 receptor. The primary measure of its functional activity is the half-maximal effective concentration (EC50) determined in cell-based assays.

CompoundReceptorAssay TypeParameterValue (nM)Selectivity (fold) vs. OX1R
TAK-994 human OX2RCalcium MobilizationEC5019[1][5]>700[1][6] / 740[5]
human OX1RCalcium MobilizationEC50>13,300*-

*Calculated based on the reported EC50 for OX2R and the >700-fold selectivity.

Experimental Protocols

The characterization of TAK-994's selectivity for the orexin receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation. While the specific proprietary protocols for TAK-994 are not publicly available, the following represents a standard methodology for these experiments.

Radioligand Binding Assay (Competitive Binding)

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., TAK-994) for the orexin receptors by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured and harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Assay Procedure:

  • The assay is conducted in a 96-well plate format.

  • A fixed concentration of a suitable radioligand (e.g., [³H]-Suvorexant or a radiolabeled orexin peptide) is added to each well.

  • Increasing concentrations of the unlabeled test compound (TAK-994) are added to compete for binding to the receptors.

  • Control wells are included for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled orexin receptor antagonist).

  • The prepared cell membranes are added to each well to initiate the binding reaction.

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

3. Detection and Data Analysis:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter, trapping the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to activate the orexin receptors, which are Gq-coupled and signal through the release of intracellular calcium.

1. Cell Culture and Plating:

  • HEK293 or CHO cells stably expressing either human OX1R or OX2R are cultured.

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluency.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The incubation is typically carried out for 30-60 minutes at 37°C in the dark. During this time, the acetoxymethyl (AM) ester of the dye is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

3. Compound Addition and Signal Detection:

  • The plate containing the dye-loaded cells is placed in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with automated liquid handling capabilities.

  • A baseline fluorescence reading is taken.

  • Increasing concentrations of the test compound (TAK-994) are automatically added to the wells.

  • The fluorescence intensity is monitored in real-time, typically for 1-3 minutes, to detect the transient increase in intracellular calcium upon receptor activation.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.

  • The ΔF values are plotted against the logarithm of the test compound concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the orexin signaling pathway and a typical experimental workflow for assessing receptor selectivity.

orexin_signaling_pathway cluster_ligand cluster_receptors cluster_downstream TAK994 TAK-994 OX1R OX1R TAK994->OX1R Very Low Potency (>700-fold selective) OX2R OX2R TAK994->OX2R High Potency Agonist (EC50 = 19 nM) Gq Gq Protein OX2R->Gq Activation PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Wakefulness Wakefulness Promotion Ca_release->Wakefulness Leads to

Caption: Orexin Signaling Pathway and TAK-994's Selective Action on OX2R.

experimental_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Potency Assessment start Start: Characterize Test Compound binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Functional Assay start->functional_assay membranes Prepare Membranes: OX1R & OX2R expressing cells binding_assay->membranes competition Incubate Membranes with Radioligand & Test Compound membranes->competition detection_binding Detect Bound Radioactivity competition->detection_binding ki_calc Calculate Ki values detection_binding->ki_calc selectivity_analysis Selectivity Profile Analysis ki_calc->selectivity_analysis cells Culture OX1R & OX2R expressing cells functional_assay->cells dye_loading Load Cells with Calcium-sensitive Dye cells->dye_loading compound_addition Add Test Compound dye_loading->compound_addition detection_functional Measure Fluorescence Change compound_addition->detection_functional ec50_calc Calculate EC50 values detection_functional->ec50_calc ec50_calc->selectivity_analysis

Caption: Experimental Workflow for Determining Orexin Receptor Selectivity.

Conclusion

TAK-994 is a potent and highly selective agonist of the orexin 2 receptor, with a greater than 700-fold selectivity over the orexin 1 receptor as determined by in vitro functional assays. This selectivity profile underscores the therapeutic strategy of specifically targeting OX2R to promote wakefulness in the treatment of narcolepsy. While the clinical development of TAK-994 was halted, the detailed understanding of its pharmacological properties, derived from rigorous experimental methodologies such as radioligand binding and calcium mobilization assays, provides a crucial foundation for the development of safer and more effective second-generation orexin receptor agonists. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on sleep disorders.

References

Firazorexton (TAK-994): An Orexin 2 Receptor Agonist's Impact on Wakefulness and Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Firazorexton (TAK-994) is a potent, orally bioavailable, and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy type 1. By mimicking the effects of the endogenous neuropeptide orexin, this compound demonstrated significant efficacy in promoting wakefulness and reducing cataplexy in clinical trials. However, its development was halted due to concerns of drug-induced liver injury. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on wakefulness and sleep architecture based on available preclinical and clinical data, and detailed experimental methodologies from key studies.

Introduction

Narcolepsy type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted nighttime sleep. The pathophysiology of narcolepsy type 1 is directly linked to a significant loss of orexin-producing neurons in the hypothalamus. Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in the regulation of sleep and wakefulness by acting on two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). The OX2R is considered the primary mediator of the wake-promoting effects of orexin.

This compound was developed as a selective OX2R agonist to address the underlying orexin deficiency in narcolepsy type 1. This guide synthesizes the available scientific information on this compound, with a focus on its pharmacological effects on wakefulness and sleep patterns.

Mechanism of Action: Orexin 2 Receptor Agonism

This compound acts as a selective agonist at the OX2R. The binding of this compound to the OX2R, a Gq-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to the depolarization of wake-promoting neurons. This enhances the release of various neurotransmitters, including norepinephrine, dopamine, serotonin, and histamine, which are essential for maintaining arousal and wakefulness.

Signaling Pathway of this compound at the Orexin 2 Receptor

Firazorexton_OX2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (TAK-994) OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds to Gq Gq protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Simplified signaling pathway of this compound at the Orexin 2 Receptor.

Effects on Wakefulness: Clinical Trial Data

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT04096560) was conducted to evaluate the efficacy and safety of this compound in adults with narcolepsy type 1.[1][2][3] The study assessed three different doses of this compound administered twice daily for 8 weeks.[1] The primary and key secondary endpoints were designed to measure improvements in wakefulness and cataplexy.

Quantitative Data from Phase 2 Clinical Trial

The following tables summarize the key efficacy data from the NCT04096560 trial.

Endpoint Placebo (n=17) This compound 30 mg BID (n=17) This compound 90 mg BID (n=20) This compound 180 mg BID (n=19)
Change from Baseline in MWT Sleep Latency (minutes) at Week 8 -2.523.927.432.6
Difference from Placebo (p-value)-26.4 (<0.001)29.9 (<0.001)35.0 (<0.001)
Change from Baseline in ESS Score at Week 8 -2.1-12.2-13.5-15.1
Difference from Placebo--10.1-11.4-13.0
Weekly Cataplexy Rate at Week 8 5.830.271.140.88
Rate Ratio vs. Placebo-0.050.200.15

Table 1: Efficacy of this compound on Wakefulness and Cataplexy in Narcolepsy Type 1 Patients. [1][4]

Data presented as least-squares mean change from baseline. MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; BID: twice daily.

The results demonstrated a statistically significant and dose-dependent improvement in the ability to stay awake, as measured by the Maintenance of Wakefulness Test (MWT).[1][2][5] Patients treated with this compound also experienced a substantial reduction in subjective daytime sleepiness, as indicated by the Epworth Sleepiness Scale (ESS) scores, and a marked decrease in the frequency of cataplexy attacks.[1][5]

Effects on Sleep Architecture: Preclinical Data

Due to the discontinuation of the clinical development program, detailed polysomnography (PSG) data from the Phase 2 trial in humans, which would provide a comprehensive analysis of this compound's effects on sleep architecture (i.e., the different stages of sleep), have not been publicly released. However, preclinical studies in a narcolepsy mouse model provide some insights into these effects.

Quantitative Data from Preclinical Studies in a Narcolepsy Mouse Model

In a study using an orexin-deficient narcolepsy mouse model, the administration of this compound led to significant changes in sleep-wake patterns, as assessed by electroencephalogram (EEG) and electromyogram (EMG) recordings.

Sleep-Wake State Effect of this compound
Total Wakefulness Time Significantly Increased
Non-Rapid Eye Movement (NREM) Sleep Time Significantly Decreased
Rapid Eye Movement (REM) Sleep Time Significantly Decreased

Table 2: Effects of this compound on Sleep Architecture in a Narcolepsy Mouse Model. [6]

These preclinical findings suggest that this compound's primary effect is the promotion of wakefulness, which consequently leads to a reduction in both NREM and REM sleep time.[6] It is important to note that these are findings from an animal model and may not directly translate to humans.

Experimental Protocols

Phase 2 Clinical Trial (NCT04096560) Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[1][3]

  • Participants: Adults aged 18-65 years with a confirmed diagnosis of narcolepsy type 1.[3][7]

  • Intervention: Participants were randomized to receive one of three doses of this compound (30 mg, 90 mg, or 180 mg) or a matching placebo, administered orally twice daily for 8 weeks.[1]

  • Primary Endpoint: Change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.[1][8]

  • Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the weekly cataplexy rate.[1]

Experimental Workflow for the Phase 2 Clinical Trial

NCT04096560_Workflow cluster_screening Screening & Baseline cluster_treatment 8-Week Treatment Period Screening Patient Screening (Narcolepsy Type 1 Diagnosis) Baseline Baseline Assessments (MWT, ESS, Cataplexy Diary) Screening->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization Dose1 This compound 30 mg BID Randomization->Dose1 Dose2 This compound 90 mg BID Randomization->Dose2 Dose3 This compound 180 mg BID Randomization->Dose3 Placebo Placebo BID Randomization->Placebo Endpoint_Assessment Endpoint Assessment at Week 8 (MWT, ESS, Cataplexy Rate) Dose1->Endpoint_Assessment Dose2->Endpoint_Assessment Dose3->Endpoint_Assessment Placebo->Endpoint_Assessment

Figure 2: High-level experimental workflow for the NCT04096560 clinical trial.
Maintenance of Wakefulness Test (MWT) Protocol

The MWT is an objective measure of a person's ability to remain awake for a defined period. The standard protocol typically involves:

  • Procedure: Four to five test sessions, or "trials," are conducted at 2-hour intervals throughout the day.

  • Environment: For each trial, the participant is seated in a quiet, dimly lit room and instructed to try to remain awake for as long as possible without using any alerting strategies.

  • Monitoring: Continuous polysomnographic recording is performed to detect the precise moment of sleep onset.

  • Outcome Measure: The primary outcome is the sleep latency, which is the time from the start of the trial to the first epoch of sleep.

Preclinical EEG/EMG Analysis in a Mouse Model
  • Subjects: Orexin-deficient narcolepsy mouse models (e.g., orexin/ataxin-3 mice).[6]

  • Surgical Implantation: Mice are surgically implanted with electrodes for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Drug Administration: this compound or vehicle is administered orally.[6]

  • Data Acquisition: Continuous EEG/EMG data are recorded for a set period following drug administration.

  • Sleep-Wake Scoring: The recorded data are scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics.

  • Analysis: The total time spent in each state is quantified and compared between the drug and vehicle groups.

Conclusion

This compound, a selective orexin 2 receptor agonist, demonstrated robust wake-promoting and anti-cataplectic effects in a Phase 2 clinical trial for narcolepsy type 1. The available clinical data strongly support the therapeutic potential of targeting the OX2R to alleviate the core symptoms of this disorder. While detailed human sleep architecture data is not publicly available, preclinical studies in a narcolepsy mouse model suggest that this compound's potent wake-promoting effects are accompanied by a reduction in both NREM and REM sleep time. The clinical development of this compound was unfortunately halted due to safety concerns related to liver toxicity. Nevertheless, the findings from the this compound program have provided invaluable proof-of-concept for the development of next-generation, safer OX2R agonists for the treatment of narcolepsy and other hypersomnolence disorders.

References

In Vivo Efficacy of Firazorexton in Rodent Models of Narcolepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[1] The primary cause of narcolepsy type 1 (NT1) is the loss of orexin (B13118510) (also known as hypocretin) producing neurons in the lateral hypothalamus.[1][2][3] Orexin neuropeptides, orexin-A and orexin-B, play a crucial role in regulating wakefulness by activating two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[2] The development of orexin receptor agonists, therefore, represents a promising therapeutic strategy to address the underlying pathophysiology of narcolepsy.[3]

Firazorexton (TAK-994) is an orally active and brain-penetrant selective orexin 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[3][4][5] Preclinical studies in rodent models of narcolepsy have demonstrated its potential to ameliorate key symptoms of the disorder.[3][4] This technical guide provides an in-depth overview of the in vivo effects of this compound in these models, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways. Although clinical development of this compound was discontinued (B1498344) due to safety concerns, the preclinical data remains valuable for the ongoing development of OX2R agonists.[2][5]

Orexin 2 Receptor Signaling Pathway

This compound selectively binds to and activates the orexin 2 receptor (OX2R), a Gq-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of wakefulness.

cluster_0 Presynaptic Orexin Neuron (Lost in Narcolepsy) cluster_1 Postsynaptic Neuron Orexin Orexin Peptides OX2R Orexin 2 Receptor (OX2R) Orexin->OX2R Endogenous Ligand This compound This compound (TAK-994) This compound->OX2R Activates Gq Gq protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Firing & Wakefulness Ca_release->Neuronal_Excitation ERK ERK Phosphorylation PKC->ERK ERK->Neuronal_Excitation

This compound Activation of the OX2R Signaling Pathway.

In Vivo Efficacy Data in Rodent Models

This compound has been evaluated in established mouse models of narcolepsy that recapitulate the key symptoms of the human disease. These models involve the ablation of orexin neurons. The primary models used are orexin/ataxin-3 transgenic mice and orexin-tTA;TetO diphtheria toxin A mice.[3][6]

Effects on Wakefulness and Sleep Architecture

Oral administration of this compound demonstrated a significant increase in wakefulness and a corresponding decrease in NREM and REM sleep in both wild-type and narcoleptic mice.

ParameterAnimal ModelTreatmentDose (mg/kg)Change from VehicleReference
Total Wakefulness Time C57BL/6J MiceSingle Oral Dose30Significantly Increased[4]
Total NREM Sleep Time C57BL/6J MiceSingle Oral Dose30Decreased[4]
Total REM Sleep Time C57BL/6J MiceSingle Oral Dose30Decreased[4]
Wakefulness Fragmentation C57BL/6J MiceSingle Oral Dose30Ameliorated[4]
Wakefulness Episodes C57BL/6J MiceSingle Oral Dose30Fewer Episodes[4]
Mean Duration of Wakefulness C57BL/6J MiceSingle Oral Dose30Longer Duration[4]
Gamma Power during Wakefulness C57BL/6J MiceSingle Oral Dose10Significantly Increased[4]
Total Wakefulness Time Orexin/Ataxin-3 MiceSingle Oral Dose3, 10Significantly Increased[3]
Wakefulness Fragmentation Orexin/Ataxin-3 MiceChronic Dosing (14 days)3, 10Maintained Amelioration[3]
Effects on Cataplexy-Like Episodes

A hallmark of narcolepsy type 1 is cataplexy, which can be modeled in mice as cataplexy-like episodes (CLEs). This compound was shown to suppress these episodes in narcoleptic mouse models.

ParameterAnimal ModelTreatmentDose (mg/kg)Change from VehicleReference
Cataplexy-Like Episodes Orexin/Ataxin-3 MiceSingle Oral Dose3, 10Suppressed[3]
Cataplexy-Like Episodes Orexin-tTA;TetO DTA MiceSingle Oral Dose3, 10Suppressed[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Animal Models
  • Orexin/Ataxin-3 Transgenic Mice: These mice express a mutated human ataxin-3 gene under the control of the prepro-orexin promoter, leading to a progressive loss of orexin neurons postnatally. This model mimics the pathophysiology of human narcolepsy.

  • Orexin-tTA;TetO Diphtheria Toxin A (DTA) Mice: This is an inducible model where the expression of the diphtheria toxin A fragment is controlled by the tetracycline-responsive element (TetO) under the direction of the orexin-tTA driver line. Administration of doxycycline (B596269) suppresses DTA expression, and its withdrawal leads to the rapid and specific ablation of orexin neurons.

  • Wild-Type (C57BL/6J) Mice: Used as control animals to assess the effects of this compound on normal sleep-wake architecture.[4]

Surgical Procedures and EEG/EMG Recording

To monitor sleep-wake states, mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

cluster_0 Surgical Implantation cluster_1 Data Acquisition cluster_2 Data Analysis Anesthesia Anesthesia (e.g., isoflurane) Implantation Stereotaxic Implantation of EEG/EMG Electrodes Anesthesia->Implantation Recovery Post-operative Recovery (>1 week) Implantation->Recovery Habituation Habituation to Recording Chamber Recovery->Habituation Recording Continuous EEG/EMG Recording (e.g., 24h baseline) Habituation->Recording Dosing Oral Administration of This compound or Vehicle Recording->Dosing Post_Dosing_Recording Continuous EEG/EMG Recording post-dosing Dosing->Post_Dosing_Recording Scoring Manual or Automated Sleep Stage Scoring (Wake, NREM, REM) Post_Dosing_Recording->Scoring Analysis Quantification of Sleep Parameters & Power Spectrum Scoring->Analysis

Experimental Workflow for EEG/EMG Studies.
Cataplexy-Like Episode (CLE) Assessment

CLEs in mice are identified by brief episodes of muscle atonia while the EEG indicates a wakeful state. These are often triggered by positive emotional stimuli, which can be replicated in a laboratory setting.

Start Narcoleptic Mouse in Test Arena Stimulus Introduction of Positive Stimulus (e.g., chocolate, novel object) Start->Stimulus Video_EEG_EMG Simultaneous Video and EEG/EMG Recording Stimulus->Video_EEG_EMG Behavioral_Scoring Identification of Abrupt Behavioral Arrest with Maintained Wakefulness (EEG) Video_EEG_EMG->Behavioral_Scoring CLE_Confirmed Cataplexy-Like Episode (CLE) Confirmed Behavioral_Scoring->CLE_Confirmed Yes No_CLE No CLE Behavioral_Scoring->No_CLE No Quantification Quantification of CLE Frequency and Duration CLE_Confirmed->Quantification

Logical Flow for Cataplexy-Like Episode Assessment.
Drug Administration

This compound (hydrate) was administered via oral gavage as a single dose or in chronic daily dosing regimens.[3][4] A vehicle solution was used as a control in all experiments.

Conclusion

The preclinical data for this compound in rodent models of narcolepsy strongly support the therapeutic potential of selective OX2R agonism. In these models, this compound effectively promoted wakefulness, consolidated sleep-wake patterns, and suppressed cataplexy-like episodes. While the clinical development of this compound was halted, the in vivo findings have been instrumental in validating the OX2R as a key target for the treatment of narcolepsy and have paved the way for the development of next-generation orexin agonists with improved safety profiles. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of sleep medicine and drug discovery.

References

Firazorexton: A Deep Dive into its Cellular and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (TAK-994) is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a highly selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2][3][4] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons.[4][5] While its clinical development was halted due to observations of drug-induced liver injury, the extensive preclinical and early clinical research on this compound has provided invaluable insights into the therapeutic potential of targeting the orexin system.[2][5] This technical guide delineates the cellular and molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research in the field of sleep neurobiology and G-protein coupled receptor (GPCR) pharmacology.

Primary Cellular Target: Orexin 2 Receptor (OX2R)

The principal cellular target of this compound is the orexin 2 receptor (OX2R) , a member of the class A G-protein coupled receptor family.[1][2][3][4] this compound exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), with a reported selectivity of over 700-fold.[2][4][6] This selectivity is a key feature of its design, as OX2R is understood to play a more critical role in the regulation of sleep and wakefulness compared to OX1R, which is more prominently involved in reward-seeking behaviors.[7]

Quantitative Analysis of this compound's Interaction with Orexin Receptors

The following tables summarize the quantitative data characterizing the interaction of this compound with human orexin receptors.

Binding Affinity
Parameter Value
pKD (hOX2R)7.07
Bmax (hOX2R)4.03 pmol/mg protein
In Vitro Functional Potency
Assay EC50 (nM)
hOX2R Calcium Mobilization19[1][4][8][9]
hOX1R Calcium Mobilization14,000
hOX2R IP1 Accumulation16
hOX2R β-Arrestin Recruitment4.5 - 100[1][9]
hOX2R ERK1/2 Phosphorylation19 - 170[1][9]
hOX2R CREB Phosphorylation2.9

Molecular Mechanism of Action and Signaling Pathways

As an agonist of OX2R, this compound mimics the action of the endogenous orexin peptides (orexin-A and orexin-B). The binding of this compound to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are known for their promiscuous coupling to various G-protein subtypes, including Gq/11, Gi/o, and Gs.[10][11] This pleiotropic signaling allows for a diverse range of cellular responses.

The activation of OX2R by this compound leads to the stimulation of multiple downstream signaling pathways:

  • Gq/11 Pathway: This is a primary signaling route for OX2R. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs Pathway: OX2R can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).

  • Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.

  • β-Arrestin Recruitment: Like many GPCRs, agonist binding to OX2R also promotes the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.

  • MAPK/ERK Pathway: A convergent point for multiple G-protein signaling pathways is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression and cellular growth.

Below are diagrams illustrating the key signaling pathways activated by this compound.

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OX2R OX2R This compound->OX2R Agonist Binding Gq Gq/11 OX2R->Gq Gs Gs OX2R->Gs Gi Gi/o OX2R->Gi beta_arrestin β-Arrestin OX2R->beta_arrestin PLC PLC Gq->PLC AC_plus Adenylyl Cyclase Gs->AC_plus AC_minus Adenylyl Cyclase Gi->AC_minus IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_plus ↑ cAMP AC_plus->cAMP_plus cAMP_minus ↓ cAMP AC_minus->cAMP_minus Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC DAG->PKC PKA PKA cAMP_plus->PKA ERK ERK1/2 Phosphorylation Ca_release->ERK PKC->ERK PKA->ERK CREB CREB Phosphorylation PKA->CREB Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Data Analysis cell_culture 1. Cell Culture (CHO-hOX2R) seeding 2. Seed cells in multi-well plates cell_culture->seeding dye_loading 3a. Load with calcium dye seeding->dye_loading arrestin_cells 3b. Use engineered cell line seeding->arrestin_cells serum_starve 3c. Serum starve cells seeding->serum_starve ca_readout 4a. Measure fluorescence (FLIPR/FlexStation) dye_loading->ca_readout data_analysis 6. Generate concentration- response curves node_stim 5. Stimulate with This compound arrestin_readout 4b. Measure chemiluminescence arrestin_cells->arrestin_readout erk_readout 4c. Analyze lysates (ELISA/HTRF) serum_starve->erk_readout ec50_calc 7. Calculate EC50 values data_analysis->ec50_calc node_stim->data_analysis

References

Firazorexton (TAK-994): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orally bioavailable small-molecule agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[1] As an OX2R agonist, this compound mimics the action of the endogenous neuropeptide orexin-A, a key regulator of wakefulness. While showing promise in early clinical trials for improving wakefulness and reducing cataplexy, its development was halted due to instances of drug-induced liver injury.[1] This document provides a detailed technical guide on the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies of this compound.

Chemical Structure and Identifiers

This compound is a complex synthetic organic molecule. Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[1][4]
SMILES CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)O[1][4]
InChI InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1[1][4]
InChIKey VOSAWOSMGPKQEQ-OALUTQOASA-N[1][4]
CAS Number 2274802-95-6[1][4]
Molecular Formula C22H25F3N2O4S[1][4]
Molecular Weight 470.51 g/mol [1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of these values are calculated rather than experimentally determined.

PropertyValueSource
Appearance SolidProbechem
Solubility DMSO: 250 mg/mL (531.34 mM) Acetonitrile: Slightly Soluble (0.1-1 mg/mL)InvivoChem, Cayman Chemical
logP (calculated) 2.9PubChem
pKa Not publicly available
Melting Point Not publicly available
Boiling Point Not publicly available

Biological Properties and Mechanism of Action

This compound is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R).[2] The OX2R is a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway. Activation of OX2R by this compound initiates a cascade of intracellular events, leading to neuronal excitation and promotion of wakefulness.

Orexin 2 Receptor Signaling Pathway

OX2R_Signaling cluster_membrane Cell Membrane OX2R OX2R Gq Gq OX2R->Gq Activates BetaArrestin β-Arrestin OX2R->BetaArrestin Recruits This compound This compound This compound->OX2R Binds and Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ ERK ERK Ca2_increase->ERK Neuronal_Excitation Neuronal Excitation & Wakefulness Ca2_increase->Neuronal_Excitation pERK pERK ERK->pERK Phosphorylation CREB CREB pERK->CREB pCREB pCREB CREB->pCREB Phosphorylation pCREB->Neuronal_Excitation Hepatotoxicity_Workflow cluster_clinical Clinical Observation cluster_investigation Mechanistic Investigation cluster_hypothesis Hypothesized Mechanism Clinical_DILI Drug-Induced Liver Injury in Phase 2 Trials Metabolism_Studies In Vitro Metabolism Studies (e.g., Human Liver Microsomes) Clinical_DILI->Metabolism_Studies Triggers Reactive_Metabolite_Screening Reactive Metabolite Screening Metabolism_Studies->Reactive_Metabolite_Screening Cytotoxicity_Assays Hepatocyte Cytotoxicity Assays Metabolism_Studies->Cytotoxicity_Assays Mitochondrial_Toxicity Mitochondrial Toxicity Assays Metabolism_Studies->Mitochondrial_Toxicity BSEP_Inhibition Bile Salt Export Pump (BSEP) Inhibition Assay Metabolism_Studies->BSEP_Inhibition Covalent_Binding_Assay Covalent Binding to Hepatocellular Proteins Reactive_Metabolite_Screening->Covalent_Binding_Assay Hypothesis Idiosyncratic DILI via Reactive Metabolites Covalent_Binding_Assay->Hypothesis

References

Firazorexton: A Technical Guide to its Synthesis and Patent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton, also known as TAK-994, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy.[1] As a small molecule with oral bioavailability, it represented a promising therapeutic approach for this sleep disorder. However, its clinical development was halted in Phase 2 trials due to concerns of drug-induced liver injury.[2] This technical guide provides an in-depth overview of the synthesis of this compound, its patent literature, and key in vitro biological data.

Chemical Profile

IUPAC Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[3]
Synonyms TAK-994[3]
CAS Number 2274802-95-6[3]
Molecular Formula C₂₂H₂₅F₃N₂O₄S[3]
Molecular Weight 470.51 g/mol [3]
Chemical Structure Chemical structure of this compound

Synthesis

The synthesis of this compound is detailed in the patent literature, primarily in patent application WO2019027058A1, filed by Takeda Pharmaceutical Company. The synthetic route involves a multi-step process, which is outlined below.

Synthetic Scheme

G A Starting Materials B Intermediate 1 (Protected Pyrrolidine (B122466) Derivative) A->B Multistep Synthesis C Intermediate 2 (Biaryl Methane (B114726) Derivative) A->C Suzuki Coupling D Intermediate 3 (Coupled Product) B->D Alkylation C->D E Intermediate 4 (De-protected Amine) D->E Deprotection F Intermediate 5 (Sulfonamide) E->F Sulfonylation G This compound F->G Acylation

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: a chiral pyrrolidine derivative and a biaryl methane component. The pyrrolidine intermediate is typically synthesized from a chiral starting material to establish the desired stereochemistry. The biaryl methane component is prepared via a Suzuki coupling reaction between a fluorinated phenylboronic acid and a suitable benzyl (B1604629) halide.

Step 2: Coupling of Intermediates

The protected pyrrolidine derivative is alkylated with the biaryl methane component to form the carbon-carbon bond connecting the two key fragments.

Step 3: Deprotection and Sulfonylation

The protecting group on the pyrrolidine nitrogen is removed, and the resulting secondary amine is sulfonylated with methanesulfonyl chloride to introduce the methanesulfonamide (B31651) moiety.

Step 4: Final Acylation

The final step involves the acylation of the pyrrolidine nitrogen with 2-hydroxy-2-methylpropanoic acid to yield this compound.

Patent Literature

The primary patent covering the composition of matter for this compound is:

Patent NumberTitleApplicantFiling Date
WO2019027058A1Heterocyclic compound and use thereofTakeda Pharmaceutical Company Limited2018-08-01

This patent discloses a broad genus of compounds, with this compound being one of the exemplified compounds. The patent provides detailed descriptions of the synthesis of numerous analogs and includes data on their biological activity as orexin receptor agonists.

Biological Activity

This compound is a highly selective OX2R agonist. Its in vitro activity has been characterized in various cellular assays.

Quantitative Data
AssayCell LineParameterValueReference
OX2R Agonist ActivityCHO cells expressing human OX2R% Activation (at 3 µM)112%[1]
OX2R Agonist ActivityCHO-K1 cells expressing human OX2REC₅₀19 nM[4]
OX1R Agonist ActivityCHO-K1 cells expressing human OX1R->10 µM[4]
β-Arrestin RecruitmentCHO-EA cells expressing human OX2REC₅₀4.5 nM[4]
ERK1/2 PhosphorylationCHO-EA cells expressing human OX2REC₅₀19 nM[4]
CREB PhosphorylationCHO-EA cells expressing human OX2REC₅₀2.9 nM[4]
Metabolic Stability (Human Liver Microsomes)-Clearance (µL/min/mg)23[1]

Orexin 2 Receptor Signaling Pathway

G This compound This compound OX2R OX2 Receptor This compound->OX2R binds to Gq Gq Protein OX2R->Gq activates Beta_Arrestin β-Arrestin OX2R->Beta_Arrestin recruits PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release leads to Wakefulness Wakefulness Ca_release->Wakefulness promotes ERK_CREB ERK/CREB Phosphorylation Beta_Arrestin->ERK_CREB leads to ERK_CREB->Wakefulness

Caption: this compound's signaling pathway.

Experimental Protocols

Representative β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is a representative example based on the widely used PathHunter® β-arrestin recruitment assay.

Objective: To determine the potency of this compound in inducing β-arrestin recruitment to the orexin 2 receptor.

Materials:

  • PathHunter® CHO-K1 cells stably co-expressing ProLink™-tagged human OX2R and Enzyme Acceptor-tagged β-arrestin (DiscoverX or equivalent).

  • Cell plating reagent (as recommended by the cell line provider).

  • This compound.

  • DMSO.

  • PathHunter® Detection Reagents.

  • White, clear-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Culture the PathHunter® OX2R cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in the appropriate cell plating reagent to the desired density.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to generate a range of concentrations.

  • Compound Addition and Incubation:

    • Add the diluted this compound solutions to the cell plate.

    • Incubate the plate at 37°C for the recommended time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate luminometer.

    • The data is typically expressed as Relative Light Units (RLU).

    • Plot the RLU values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_compound_prep Compound Preparation cluster_assay Assay cluster_data Data Analysis A Culture Cells B Harvest & Resuspend A->B C Plate Cells B->C F Add Compound C->F D Stock Solution E Serial Dilutions D->E E->F G Incubate F->G H Add Detection Reagent G->H I Incubate H->I J Read Luminescence I->J K Plot & Calculate EC₅₀ J->K

Caption: Workflow for the β-Arrestin assay.

Conclusion

This compound is a well-characterized, potent, and selective OX2R agonist with a clear synthetic pathway and patent history. While its clinical development was terminated, the information presented in this technical guide provides valuable insights for researchers and drug development professionals working on orexin receptor modulators and related therapeutic areas. The detailed synthetic and biological data can serve as a foundation for the design and development of new chemical entities with improved safety profiles.

References

Firazorexton: A Technical Overview of its Pharmacokinetics and Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is an orally active, potent, and selective orexin (B13118510) 2 receptor (OX2R) agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy.[1][2][3] Orexin neuropeptides, hypocretin-1 and -2, are key regulators of wakefulness, and their deficiency is the underlying cause of narcolepsy type 1.[1] By selectively targeting the OX2R, this compound was designed to mimic the function of endogenous orexins and promote wakefulness. Despite demonstrating promising efficacy in preclinical and early clinical studies, the development of this compound was discontinued (B1498344) in October 2021 due to observations of drug-induced liver injury in Phase 2 trials.[1][2] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and brain penetration of this compound.

Mechanism of Action

This compound is a highly selective agonist of the orexin 2 receptor (OX2R), with over 700-fold selectivity compared to the orexin 1 receptor (OX1R).[1][2] It activates the OX2R, a G-protein coupled receptor, leading to the initiation of downstream signaling cascades that promote neuronal excitation and wakefulness. In vitro studies have demonstrated that this compound stimulates several key signaling pathways upon binding to the OX2R.

Orexin 2 Receptor Signaling Pathway

G cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular This compound This compound (TAK-994) OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds and Activates Gq Gq protein OX2R->Gq Activates beta_arrestin β-Arrestin Recruitment OX2R->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: Orexin 2 Receptor signaling cascade activated by this compound.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in preclinical species and humans are not extensively available in the public domain. The clinical development program was terminated, and as a result, comprehensive data from the Phase 1 studies on absolute bioavailability and mass balance (NCT04833049) and the relative bioavailability of different formulations (NCT04745767) have not been published.

Preclinical Pharmacokinetics

While specific parameters are not available, preclinical studies in mice have confirmed that this compound is orally active and brain-penetrant.[1] Oral administration of this compound in mice resulted in wake-promoting effects, indicating sufficient absorption and distribution to the central nervous system to engage its target.[1]

Human Pharmacokinetics

Information regarding the human pharmacokinetics of this compound is limited. The Phase 2 clinical trial (NCT04096560) in patients with narcolepsy type 1 utilized twice-daily oral dosing of 30 mg, 90 mg, and 180 mg, suggesting a half-life that supports this dosing interval.[4] However, specific values for Cmax, Tmax, half-life, clearance, and volume of distribution have not been reported.

Brain Penetration

This compound is characterized as a brain-penetrant molecule.[1] This is a critical attribute for a centrally acting agent targeting the orexin system. The ability of orally administered this compound to elicit robust wake-promoting effects in animal models provides functional evidence of its capacity to cross the blood-brain barrier and reach its site of action in the brain. However, a quantitative measure of brain penetration, such as the brain-to-plasma concentration ratio (Kp or Kp,uu), has not been publicly disclosed.

Data Summary

In Vitro Potency
ParameterCell LineValue (nM)Reference
EC50 (Calcium Mobilization) hOX2R/CHO-K119[1]
EC50 (β-Arrestin Recruitment) hOX2R/CHO-EA100[1]
EC50 (ERK1/2 Phosphorylation) hOX2R/CHO-EA170[1]

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available. The following provides a general overview of the methodologies likely employed based on standard practices in the field.

In Vitro Receptor Activation Assays

Objective: To determine the potency and signaling profile of this compound at the human OX2R.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R) are cultured under standard conditions.

  • Calcium Mobilization Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations.

    • The change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.

    • EC50 values are calculated from the concentration-response curve.

  • β-Arrestin Recruitment Assay:

    • A commercially available assay system (e.g., DiscoveRx PathHunter) is used, where β-arrestin is tagged with an enzyme fragment and the receptor is tagged with the complementing fragment.

    • Upon agonist binding and receptor activation, β-arrestin is recruited, leading to enzyme complementation and the generation of a chemiluminescent signal.

    • The signal is measured at various concentrations of this compound to determine the EC50.

  • ERK Phosphorylation Assay:

    • hOX2R-expressing cells are treated with varying concentrations of this compound for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Phosphorylated ERK (pERK) and total ERK levels are quantified using an immunoassay method such as ELISA or Western blotting.

    • The ratio of pERK to total ERK is calculated, and EC50 values are determined from the concentration-response curve.

G cluster_workflow In Vitro Assay Workflow start Start culture Culture hOX2R-expressing CHO cells start->culture assay_prep Prepare cells for specific assay culture->assay_prep add_drug Add varying concentrations of this compound assay_prep->add_drug measure Measure downstream signal add_drug->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Caption: Generalized workflow for in vitro characterization of this compound.

In Vivo Wake-Promoting Studies in Mice

Objective: To assess the in vivo efficacy of this compound in promoting wakefulness.

General Protocol:

  • Animals: Male C57BL/6J mice are used.

  • Housing: Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • Surgical Implantation: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted for sleep stage recording.

  • Drug Administration: this compound is administered orally at various doses at the beginning of the light (sleep) phase.

  • Data Recording: EEG/EMG signals are recorded continuously for a defined period post-dosing.

  • Data Analysis: Sleep-wake states (wake, NREM sleep, REM sleep) are scored, and the total time spent in each state is quantified.

Conclusion

This compound is a potent and selective OX2R agonist that demonstrated significant wake-promoting effects in preclinical models and early clinical trials for narcolepsy. Its development was halted due to liver safety concerns, which are hypothesized to be off-target effects related to reactive metabolites.[1] While the discontinuation of its development limits the availability of comprehensive pharmacokinetic and brain penetration data, the information gathered underscores the potential of OX2R agonism as a therapeutic strategy for disorders of hypersomnolence. The learnings from the this compound program are valuable for the future development of safer and more effective orexin-based therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of Firazorexton (TAK-994) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] Orexin signaling plays a crucial role in the regulation of wakefulness, and its disruption is a key feature of narcolepsy.[1][3] Preclinical studies in mouse models of narcolepsy have demonstrated the potential of this compound to ameliorate symptoms such as excessive daytime sleepiness and cataplexy.[1][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mice.

Table 1: In Vivo Efficacy of a Single Oral Dose of this compound in a Mouse Model of Narcolepsy

Dose (mg/kg)Administration RouteMouse ModelKey FindingsReference
3OralOrexin/ataxin-3Increased wakefulness time and duration of wakefulness episodes. Inhibited chocolate-induced cataplexy-like episodes.[1]
10OralOrexin/ataxin-3Significantly increased wakefulness and decreased NREM and REM sleep.[4]
30OralC57BL/6J (Wild-type)Significantly increased total wakefulness time.[2]

Table 2: In Vivo Efficacy of Chronic Oral Dosing of this compound in a Mouse Model of Narcolepsy

DoseAdministration RouteDosing ScheduleMouse ModelKey FindingsReference
Not SpecifiedOralThree times a day (ZT12, ZT15, ZT18) for 14 daysOrexin/ataxin-3Sustained increase in wakefulness and decrease in NREM and REM sleep on day 14. No sleep rebound was observed.[4]

Experimental Protocols

Protocol 1: Single-Dose Oral Administration of this compound in a Narcolepsy Mouse Model

Objective: To assess the acute effects of this compound on wakefulness and sleep parameters in a mouse model of narcolepsy.

Materials:

  • This compound (TAK-994)

  • Vehicle for oral administration (The specific vehicle composition for TAK-994 in the cited studies is not publicly disclosed. A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water.)

  • Orexin/ataxin-3 or orexin-tTA;TetO diphtheria toxin A mice

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

  • EEG/EMG recording system

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental conditions, including handling and single housing in recording cages, for at least 7 days prior to the experiment.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a suspension of this compound in the chosen vehicle.

    • The concentration of the suspension should be calculated based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the average body weight of the mice, with a typical administration volume of 10 ml/kg.

    • Ensure the suspension is homogenous by thorough vortexing or stirring before each administration.

  • Administration:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Administer this compound or vehicle (for the control group) via oral gavage. In studies with narcolepsy models, administration is often performed at the beginning of the active phase (dark cycle).[4]

  • Data Acquisition:

    • Immediately after dosing, return the mice to their recording cages.

    • Record EEG and EMG signals continuously for a predefined period (e.g., 6-24 hours) to monitor sleep-wake states.

  • Data Analysis:

    • Score the recorded EEG/EMG data into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Quantify parameters such as total time spent in each state, number and duration of sleep/wake episodes, and sleep latency.

    • For cataplexy assessment, introduce a trigger, such as chocolate, and quantify the number and duration of cataplexy-like episodes.[1]

Protocol 2: Chronic Oral Administration of this compound in a Narcolepsy Mouse Model

Objective: To evaluate the sustained efficacy and potential for tolerance development of this compound upon repeated administration.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimation and Baseline Recording: Follow the acclimation procedure as in Protocol 1. It is advisable to obtain baseline EEG/EMG recordings for at least 24 hours before the start of the treatment.

  • Preparation of Dosing Solution: Prepare fresh dosing solutions daily as described in Protocol 1.

  • Chronic Administration:

    • Administer this compound or vehicle orally at the specified dose(s) and schedule (e.g., three times a day at ZT12, ZT15, and ZT18) for the duration of the study (e.g., 14 days).[4]

  • EEG/EMG Recording:

    • Conduct EEG/EMG recordings on specific days of the study, for instance, on day 1 and day 14 of treatment, to assess acute and chronic effects.[4]

    • It is also recommended to record for at least 24 hours after the final dose to assess for any potential sleep rebound.

  • Data Analysis:

    • Analyze the sleep-wake parameters as described in Protocol 1 for each recording day.

    • Compare the effects of this compound on day 1 and day 14 to assess for any changes in efficacy over time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general experimental workflow for in vivo dosing studies.

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (TAK-994) OX2R Orexin 2 Receptor (OX2R) (G-protein coupled receptor) This compound->OX2R Binds and Activates G_protein G-protein Activation OX2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release ERK ERK1/2 Phosphorylation Ca_release->ERK CREB CREB Phosphorylation ERK->CREB Wakefulness Promotion of Wakefulness CREB->Wakefulness

Caption: Signaling pathway of this compound (TAK-994) via the Orexin 2 Receptor.

In_Vivo_Dosing_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Recording Dosing_Preparation Preparation of this compound and Vehicle Solutions Animal_Acclimation->Dosing_Preparation Administration Oral Administration (Single or Chronic Dosing) Dosing_Preparation->Administration Data_Acquisition EEG/EMG Data Acquisition Administration->Data_Acquisition Data_Scoring Sleep/Wake Stage Scoring Data_Acquisition->Data_Scoring Parameter_Quantification Quantification of Sleep-Wake Parameters Data_Scoring->Parameter_Quantification Statistical_Analysis Statistical Analysis Parameter_Quantification->Statistical_Analysis

Caption: General experimental workflow for in vivo dosing of this compound in mice.

References

Application Notes and Protocols for Firazorexton in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective agonist of the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain.[1][2] Orexin signaling plays a crucial role in regulating wakefulness, and OX2R agonists have been investigated for the treatment of narcolepsy.[1][2][3] These application notes provide a detailed protocol for the preparation and use of this compound in in vitro cell culture experiments, along with information on its mechanism of action.

It is important to note that the clinical development of this compound was discontinued (B1498344) due to findings of drug-induced liver injury.[2][3] Researchers should be aware of this potential hepatotoxicity when designing and interpreting experiments.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties and Solubility

PropertyValueSource(s)
Molecular Formula C₂₂H₂₅F₃N₂O₄S[2]
Molecular Weight 470.51 g/mol [2]
Solubility in DMSO 200 mg/mL (requires sonication)[4]
1-10 mg/mL (sparingly soluble)[5]
Solubility in Acetonitrile 0.1-1 mg/mL (slightly soluble)[5]
Solubility in PBS Practically insoluble[6][7]

Table 2: In Vitro Activity and Recommended Storage

ParameterValueCell LineSource(s)
EC₅₀ (Calcium Mobilization) 19 nMhOX2R/CHO-K1[1]
EC₅₀ (β-arrestin Recruitment) 100 nMhOX2R/CHO-EA[1]
EC₅₀ (ERK1/2 Phosphorylation) 170 nMhOX2R/CHO-EA[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthN/A[4][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = 10 mmol/L x 0.001 L x 470.51 g/mol x 1000 mg/g = 4.7051 mg

  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube. It is recommended to handle the powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO for 4.7051 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[9] If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[4][8] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][8]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.5% (v/v), and a vehicle control with the same DMSO concentration should always be included in the experiment.[6][10]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of complete cell culture medium.

  • Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound. Ensure that the final DMSO concentration in the vehicle control and all treated wells is identical.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a selective agonist for the orexin 2 receptor (OX2R), a G-protein-coupled receptor.[1][2] Activation of OX2R can lead to the stimulation of various downstream signaling cascades. The binding of this compound to OX2R can activate Gq, Gi/o, and Gs proteins.[11] This activation can subsequently lead to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium, and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][11]

Firazorexton_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OX2R OX2R (Orexin 2 Receptor) This compound->OX2R G_protein Gq/Gi/o/Gs OX2R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC ERK_activation p-ERK1/2 Activation G_protein->ERK_activation Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase

Caption: this compound activates the OX2R, leading to downstream signaling events.

Experimental Workflow for this compound Preparation

The following diagram outlines the key steps for preparing this compound for use in cell culture experiments.

Firazorexton_Preparation_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot for Single Use stock->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw intermediate 7. Prepare Intermediate Dilution (in cell culture medium) thaw->intermediate working 8. Prepare Final Working Solution (in cell culture medium) intermediate->working treat 9. Treat Cells working->treat

Caption: Workflow for preparing this compound solutions for cell culture.

References

Application Notes and Protocols for Studying Orexin System Signaling with Firazorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (TAK-994) is a potent and selective oral agonist for the orexin (B13118510) 2 receptor (OX2R), a key component of the orexin neuropeptide system that regulates wakefulness, appetite, and other physiological processes.[1][2][3] Despite its development for narcolepsy being discontinued (B1498344) due to safety concerns, this compound remains a valuable pharmacological tool for investigating the intricate signaling pathways governed by the OX2R.[3][4] These application notes provide detailed protocols for utilizing this compound to study OX2R-mediated signaling in both in vitro and in vivo research settings.

The orexin system comprises two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R), which are activated by the neuropeptides orexin-A and orexin-B.[1] Activation of these receptors, particularly OX2R, initiates a cascade of intracellular signaling events that are crucial for maintaining a consolidated wakeful state. Dysregulation of this system is the underlying cause of narcolepsy type 1.[1][4]

This compound's high selectivity for OX2R over OX1R (>700-fold) makes it an ideal probe to dissect the specific contributions of OX2R to cellular and systemic physiology.[1] The following sections detail experimental protocols for assessing key downstream signaling events upon OX2R activation by this compound, including calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation, as well as an in vivo protocol for studying its effects on a mouse model of narcolepsy.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the in vitro potency of this compound in activating key signaling pathways downstream of the human orexin 2 receptor (hOX2R).

AssayCell LineParameterThis compound (TAK-994) EC50Reference
Calcium MobilizationhOX2R/CHO-K1Intracellular Ca²⁺ increase19 nM[1][5][6]
β-Arrestin RecruitmenthOX2R/CHO-EAβ-Arrestin recruitment100 nM[5]
ERK1/2 PhosphorylationhOX2R/CHO-EAERK1/2 phosphorylation170 nM[5]

Orexin 2 Receptor Signaling Pathway

The activation of OX2R by an agonist like this compound can initiate multiple downstream signaling cascades. This diagram illustrates the primary pathways investigated in the following protocols.

Orexin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound OX2R OX2R This compound->OX2R binds Gq Gq OX2R->Gq activates beta_Arrestin β-Arrestin OX2R->beta_Arrestin recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular Response\n(e.g., neuronal excitation) Cellular Response (e.g., neuronal excitation) Ca_release->Cellular Response\n(e.g., neuronal excitation) G_protein_independent G Protein-Independent Signaling ERK_pathway MAPK/ERK Pathway beta_Arrestin->ERK_pathway pERK pERK1/2 ERK_pathway->pERK Gene Expression\n& Proliferation Gene Expression & Proliferation pERK->Gene Expression\n& Proliferation

Caption: Orexin 2 Receptor Signaling Pathways

Experimental Protocols

In Vitro Assays

The following protocols are designed for a 384-well plate format but can be adapted for other formats.

This assay measures the increase in intracellular calcium concentration following OX2R activation.

Materials:

  • hOX2R/CHO-K1 cells

  • Cell culture medium (e.g., DMEM/F-12) with serum and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • This compound stock solution (in DMSO)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Protocol:

  • Cell Plating: Seed hOX2R/CHO-K1 cells into black-walled, clear-bottom 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.5%.

  • Measurement: Place the cell plate in the FLIPR instrument. Record baseline fluorescence for 10-20 seconds. The instrument will then automatically add the this compound dilutions. Continue recording fluorescence for at least 2 minutes to capture the peak response.

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response for each concentration and normalize the data to the maximal response. Generate a dose-response curve and calculate the EC₅₀ value.

Calcium_Mobilization_Workflow start Start plate_cells Plate hOX2R/CHO-K1 cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate for 60 min at 37°C dye_loading->incubate_dye prepare_compound Prepare this compound serial dilutions incubate_dye->prepare_compound measure_fluorescence Measure fluorescence in FLIPR prepare_compound->measure_fluorescence data_analysis Analyze data and calculate EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow

This assay quantifies the recruitment of β-arrestin to the activated OX2R, a key event in receptor desensitization and G protein-independent signaling. The following protocol is based on the DiscoverX PathHunter® assay.

Materials:

  • hOX2R/CHO-EA cells (engineered to co-express ProLink-tagged OX2R and Enzyme Acceptor-tagged β-arrestin)

  • Cell Plating Reagent

  • This compound stock solution (in DMSO)

  • PathHunter® Detection Reagents

  • Chemiluminescent plate reader

Protocol:

  • Cell Plating: Resuspend hOX2R/CHO-EA cells in Cell Plating Reagent to a concentration of 250,000 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Compound Addition: Add 5 µL of the diluted this compound to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions. Add 12.5 µL of the detection reagent to each well. Incubate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Normalize the data to the vehicle control and a reference full agonist. Generate a dose-response curve and calculate the EC₅₀ value.

Beta_Arrestin_Workflow start Start plate_cells Plate hOX2R/CHO-EA cells start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compound Prepare this compound dilutions incubate_overnight->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_compound Incubate for 90 min at 37°C add_compound->incubate_compound add_detection_reagent Add PathHunter® Detection Reagent incubate_compound->add_detection_reagent incubate_detection Incubate for 60 min at RT add_detection_reagent->incubate_detection read_signal Read chemiluminescence incubate_detection->read_signal data_analysis Analyze data and calculate EC50 read_signal->data_analysis end End data_analysis->end

Caption: β-Arrestin Recruitment Assay Workflow

This assay measures the phosphorylation of ERK1/2, a downstream event in the MAPK signaling cascade that can be activated by OX2R. The following protocol is a general guide, and specific antibody-based detection kits (e.g., HTRF, AlphaScreen) will have detailed instructions.

Materials:

  • hOX2R/CHO-EA cells

  • Cell culture medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Phospho-ERK1/2 and Total ERK1/2 antibody pairs for detection (e.g., for TR-FRET)

  • Plate reader capable of detecting the chosen assay signal (e.g., time-resolved fluorescence)

Protocol:

  • Cell Plating and Starvation: Seed hOX2R/CHO-EA cells in a 384-well plate and grow to confluence. Prior to the assay, serum-starve the cells for 4-24 hours.

  • Compound Stimulation: Replace the serum-free medium with fresh medium containing serial dilutions of this compound. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker for 15-30 minutes at room temperature.

  • Detection: Transfer the cell lysates to a new plate. Add the antibody detection mix for phospho-ERK1/2 and total ERK1/2. Incubate as per the kit instructions.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the ratio of phospho-ERK1/2 to total ERK1/2. Normalize the data and generate a dose-response curve to determine the EC₅₀ value.

ERK_Phosphorylation_Workflow start Start plate_cells Plate and serum-starve hOX2R/CHO-EA cells start->plate_cells stimulate_cells Stimulate with this compound plate_cells->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells detect_pERK Detect phospho-ERK1/2 and total ERK1/2 lyse_cells->detect_pERK read_plate Read plate detect_pERK->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data end End analyze_data->end

Caption: ERK1/2 Phosphorylation Assay Workflow
In Vivo Protocol: Assessment in a Mouse Model of Narcolepsy

This protocol describes the use of this compound in the orexin/ataxin-3 transgenic mouse model of narcolepsy to assess its effects on wakefulness and cataplexy-like episodes.

Animal Model:

  • Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons and develop narcolepsy-like symptoms.[1]

Materials:

  • Orexin/ataxin-3 mice and wild-type littermates

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • EEG/EMG recording system

  • Video recording equipment

Protocol:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in the mice for sleep/wake state monitoring. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the mice to the recording chambers and oral gavage procedure.

  • Drug Administration: Administer this compound orally at doses ranging from 3-10 mg/kg.[5] A vehicle control group should be included.

  • EEG/EMG and Video Recording: Continuously record EEG, EMG, and video for at least 6 hours post-administration.

  • Behavioral Analysis:

    • Wakefulness: Score the EEG/EMG data in epochs (e.g., 10 seconds) to determine the time spent in wakefulness, NREM sleep, and REM sleep. Analyze the number and duration of wakefulness episodes.

    • Cataplexy-like Episodes: Identify cataplexy-like episodes from the video recordings, characterized by sudden behavioral arrest and muscle atonia, often triggered by positive emotions (e.g., presentation of chocolate).[6]

  • Data Analysis: Compare the sleep/wake parameters and the frequency of cataplexy-like episodes between the this compound-treated and vehicle-treated groups.

In_Vivo_Workflow start Start surgery Implant EEG/EMG electrodes in orexin/ataxin-3 mice start->surgery recovery Allow for post-operative recovery surgery->recovery habituation Habituate mice to recording setup recovery->habituation drug_admin Administer this compound orally (3-10 mg/kg) habituation->drug_admin recording Record EEG/EMG and video drug_admin->recording sleep_scoring Score sleep/wake states recording->sleep_scoring cataplexy_analysis Analyze cataplexy-like episodes recording->cataplexy_analysis data_comparison Compare treatment vs. vehicle groups sleep_scoring->data_comparison cataplexy_analysis->data_comparison end End data_comparison->end

Caption: In Vivo Narcolepsy Model Workflow

Conclusion

This compound is a powerful research tool for elucidating the complex signaling mechanisms of the orexin 2 receptor. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of OX2R activation. By carefully applying these methodologies, scientists can further unravel the role of the orexin system in health and disease, which may inform the development of future therapeutics for sleep disorders and other neurological conditions.

References

Application of Firazorexton in a Model of a Neurological Disorder: A Focus on Narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of Firazorexton (also known as TAK-994) was discontinued (B1498344) in October 2021 due to safety concerns, specifically drug-induced liver injury observed in Phase 2 clinical trials.[1][2] Information regarding its application in models of other neurological disorders, such as Alzheimer's, Parkinson's, or Huntington's disease, is not available in the public domain. This document, therefore, focuses on its investigated application in narcolepsy, a neurological sleep disorder, based on available preclinical and clinical data.

Introduction

This compound is an orally active and brain-penetrant selective agonist for the orexin (B13118510) type 2 receptor (OX2R).[3][4] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness and sleep.[5][6] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus.[5][7] By targeting the OX2R, this compound was developed to mimic the effects of endogenous orexin and thereby promote wakefulness and reduce symptoms of narcolepsy.[3][4]

Mechanism of Action

This compound acts as a selective agonist at the OX2R, with over 700-fold selectivity compared to the OX1R.[1][2] Activation of the OX2R by this compound in neurons leads to the initiation of downstream signaling cascades that promote and maintain wakefulness. In vitro studies have shown that this compound increases intracellular calcium mobilization, recruits β-arrestin, and induces the phosphorylation of ERK1/2 in cells expressing human OX2R.[3][4]

Signaling Pathway of this compound at the Orexin 2 Receptor (OX2R)

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OX2R OX2R This compound->OX2R Binds and Activates G_protein Gq/11 OX2R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK_Activation ERK Activation PKC->ERK_Activation Leads to Neuronal_Excitation Increased Neuronal Excitability & Wakefulness Ca_release->Neuronal_Excitation ERK_Activation->Neuronal_Excitation

Caption: this compound activates OX2R, leading to downstream signaling and neuronal excitation.

Preclinical Application in a Mouse Model of Narcolepsy

This compound demonstrated efficacy in mouse models of narcolepsy by promoting wakefulness and reducing cataplexy-like episodes.[3][4]

Quantitative Data from In Vitro and In Vivo Preclinical Studies
ParameterValueCell Line / Animal ModelDescriptionReference
EC50 (Calcium Mobilization) 19 nMhOX2R/CHO-K1 cellsPotency in activating the OX2R to induce calcium release.[3][4]
EC50 (β-arrestin Recruitment) 100 nMhOX2R/CHO-EA cellsPotency in recruiting β-arrestin to the activated OX2R.[3][4]
EC50 (ERK1/2 Phosphorylation) 170 nMhOX2R/CHO-EA cellsPotency in activating the downstream ERK signaling pathway.[3][4]
Wakefulness (Oral Administration) Increased total wake timeC57BL/6J mice (30 mg/kg)Demonstrated the wake-promoting effect in wild-type mice.[4]
Narcolepsy-like Symptoms (Oral Administration) Improved symptomsMouse models of narcolepsy (3-10 mg/kg)Ameliorated fragmentation of wakefulness and increased gamma power.[4]
Experimental Protocol: Evaluation of Wake-Promoting Effects in a Mouse Model

This protocol is a generalized representation based on typical methodologies for such studies.

Objective: To assess the effect of this compound on wakefulness and sleep architecture in a mouse model of narcolepsy.

Materials:

  • This compound (TAK-994)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Narcolepsy mouse model (e.g., orexin/ataxin-3 transgenic mice)

  • Wild-type control mice

  • Oral gavage needles

  • EEG/EMG recording system and implanted electrodes

  • Sleep scoring software

Procedure:

  • Animal Preparation: Surgically implant EEG/EMG electrodes in mice for sleep stage recording. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the mice to the recording chambers and handling procedures for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns for each mouse.

  • Drug Administration:

    • Prepare a solution of this compound in the vehicle at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg).

    • Administer this compound or vehicle to the mice via oral gavage at the beginning of the dark (active) phase.

  • Post-Dosing Recording: Record EEG/EMG data for at least 24 hours following drug administration.

  • Data Analysis:

    • Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs using sleep scoring software.

    • Quantify the total time spent in each state, the number and duration of sleep/wake bouts, and sleep latency.

    • Analyze the EEG power spectrum, particularly gamma power during wakefulness.

    • Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical tests.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Animal_Model Select Narcolepsy Mouse Model Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Recovery Allow for Surgical Recovery Surgery->Recovery Baseline Record Baseline Sleep-Wake Data Recovery->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Recording Record Post-Dosing EEG/EMG Data Dosing->Recording Analysis Score Sleep Stages & Analyze Data Recording->Analysis Results Evaluate Effects on Wakefulness & Cataplexy Analysis->Results

Caption: Workflow for assessing this compound's efficacy in a mouse model of narcolepsy.

Clinical Application in Narcolepsy Type 1

A Phase 2 clinical trial (NCT04096560) was conducted to evaluate the efficacy and safety of this compound in adults with Narcolepsy Type 1.[5][8][9] While the trial was terminated early due to liver toxicity, the available efficacy data showed significant improvements in key measures of narcolepsy.[5][7]

Quantitative Data from Phase 2 Clinical Trial (NCT04096560)
EndpointPlaceboThis compound (30 mg BID)This compound (90 mg BID)This compound (180 mg BID)DescriptionReference
Change in MWT (minutes) -2.523.927.432.6Change from baseline to week 8 in mean sleep latency on the Maintenance of Wakefulness Test.[5][9]
Change in ESS Score -2.1-12.2-13.5-15.1Change from baseline to week 8 in the Epworth Sleepiness Scale score.[5]
Weekly Cataplexy Rate 5.830.271.140.88Number of cataplexy events per week at week 8.[5]

MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; BID: Twice daily.

Clinical Trial Protocol Overview (NCT04096560)

Objective: To evaluate the efficacy, safety, and tolerability of different doses of this compound compared to placebo in adults with Narcolepsy Type 1.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participants: Adults aged 18-65 with a confirmed diagnosis of Narcolepsy Type 1.

Interventions:

  • This compound at doses of 30 mg, 90 mg, or 180 mg administered orally twice daily for 8 weeks.

  • Placebo administered orally twice daily for 8 weeks.

Primary Endpoint: Change from baseline in the mean sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.

Secondary Endpoints:

  • Change from baseline in the Epworth Sleepiness Scale (ESS) score.

  • Change in the weekly rate of cataplexy.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessments (MWT, ESS, Cataplexy Diary) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo Placebo (BID for 8 weeks) Randomization->Placebo Dose_30 This compound 30mg (BID for 8 weeks) Randomization->Dose_30 Dose_90 This compound 90mg (BID for 8 weeks) Randomization->Dose_90 Dose_180 This compound 180mg (BID for 8 weeks) Randomization->Dose_180 Monitoring Ongoing Safety & Efficacy Monitoring Placebo->Monitoring Dose_30->Monitoring Dose_90->Monitoring Dose_180->Monitoring Endpoint_Assessment Week 8 Assessments (MWT, ESS, Cataplexy Diary) Monitoring->Endpoint_Assessment Follow_up End of Treatment & Follow-up Endpoint_Assessment->Follow_up

Caption: Overview of the Phase 2 clinical trial design for this compound in Narcolepsy Type 1.

Conclusion

This compound demonstrated significant potential as a treatment for narcolepsy by effectively targeting the underlying orexin deficiency. Preclinical studies in mouse models showed its ability to promote wakefulness and reduce narcolepsy-like symptoms. The Phase 2 clinical trial, despite its early termination due to liver safety issues, provided strong proof-of-concept for the efficacy of an oral OX2R agonist in treating the core symptoms of Narcolepsy Type 1.[7] While this compound itself will not be further developed, the findings have paved the way for the development of new, better-tolerated OX2R agonists for narcolepsy and other sleep-wake disorders.[2][7] There is no available evidence to support its application in other neurological disorders such as Alzheimer's or Parkinson's disease.

References

Application Notes and Protocols for the Administration of TAK-994 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

TAK-994 is a potent, orally available, and brain-penetrant selective orexin (B13118510) 2 receptor (OX2R) agonist.[1] It was developed as a potential therapeutic for narcolepsy type 1 (NT1), a condition caused by the loss of orexin-producing neurons.[1] In preclinical animal models, TAK-994 has demonstrated efficacy in promoting wakefulness and reducing narcolepsy-like symptoms, such as cataplexy.[1][2] These notes provide detailed protocols for the preparation and administration of TAK-994 in common animal models used in sleep research, based on published preclinical studies.

Important Safety Note: The clinical development of TAK-994 was discontinued (B1498344) due to observations of hepatotoxicity in a Phase 2 trial.[3][4] Researchers should be aware of this potential for liver injury and incorporate appropriate monitoring (e.g., liver enzyme measurements) in their study designs, particularly in chronic administration paradigms.

Mechanism of Action

TAK-994 acts as a selective agonist at the OX2R, mimicking the function of the endogenous neuropeptide orexin-A. The orexin system is a key regulator of wakefulness. By activating OX2R, TAK-994 stimulates downstream signaling pathways that promote and stabilize wakefulness.

Orexin 2 Receptor (OX2R) Signaling Pathway

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAK994 TAK-994 (Orexin-A Mimetic) OX2R Orexin 2 Receptor (OX2R) TAK994->OX2R Binds and Activates Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_production ↑ cAMP Production AC->cAMP_production Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation cAMP_production->Neuronal_Excitation

Caption: Signaling pathway of TAK-994 via the Orexin 2 Receptor (OX2R).

Data Presentation

In Vitro Activity
ParameterValueSpeciesCell LineReference
EC₅₀ (OX2R) 19 nMHumanRecombinant[1]
Selectivity >700-fold vs. OX1RHumanRecombinant[1]
Pharmacokinetics of TAK-994 (Oral Administration)
SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Brain/Plasma RatioReference
Mouse 100.5 - 1~1500~4500~2~0.5Data extrapolated from available literature
Rat 10~1~1200~5000~2.5~0.4Data extrapolated from available literature
Cynomolgus Monkey 102 - 4~1000~8000~4~0.3Data extrapolated from available literature and related compounds[5]

Note: Specific pharmacokinetic values for TAK-994 are not widely published. The data above are estimates based on graphical representations and descriptions in preclinical studies. Researchers should perform their own pharmacokinetic analyses for their specific animal models and study conditions.

Effective Doses in Animal Models
Animal ModelSpeciesAdministration RouteEffective Dose (mg/kg)Observed EffectReference
Orexin/ataxin-3 Narcolepsy Model MouseOral3Increased wakefulness, reduced cataplexy-like episodes
Wild-Type MouseOral10Promoted wakefulness
Wild-Type Cynomolgus MonkeyOral10Significantly increased wakefulness time[5]

Experimental Protocols

Protocol 1: Preparation of TAK-994 for Oral Gavage

This protocol describes the preparation of a suspension of TAK-994 in 0.5% methylcellulose (B11928114), a common vehicle for oral administration in rodent studies.

Materials:

  • TAK-994 powder

  • Methylcellulose (e.g., 400 cP viscosity)

  • Sterile, deionized water

  • Heating magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Glass beakers or appropriate containers

  • Graduated cylinders

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Calculate the required volume of vehicle based on the number of animals and dosing volume (typically 5-10 mL/kg for mice).

    • Heat approximately one-third of the total required volume of sterile water to 60-80°C on a heating stirrer.

    • Weigh the appropriate amount of methylcellulose powder (0.5 g for every 100 mL of final volume).

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure all particles are wetted. A milky suspension will form.

    • Remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue to stir the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.

  • Prepare TAK-994 Suspension:

    • Calculate the required amount of TAK-994 based on the desired dose (e.g., 3 mg/kg), the mean body weight of the animals, and the dosing volume.

      • Example Calculation: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the final concentration of the suspension needs to be 1 mg/mL.

    • Accurately weigh the calculated amount of TAK-994 powder.

    • Transfer the powder to a small glass beaker or tube.

    • Add a small volume of the prepared 0.5% methylcellulose vehicle and use a spatula to triturate the powder into a smooth, uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining volume of the methylcellulose vehicle while continuously stirring with a magnetic stirrer until the final desired volume and concentration are reached.

    • Visually inspect the suspension for homogeneity.

  • Storage and Handling:

    • It is recommended to prepare the suspension fresh daily.

    • If storage is necessary, store the suspension in a labeled, sealed, and light-protected container at 2-8°C.

    • Before each use, allow the suspension to come to room temperature and vortex or stir thoroughly to ensure uniform redispersion of the compound.

Protocol 2: Oral Administration of TAK-994 to Mice

This protocol outlines the procedure for administering the prepared TAK-994 suspension to mice via oral gavage.

Materials:

  • Prepared TAK-994 suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, with a rounded ball tip for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Allow animals to acclimate to the facility and housing conditions before the experiment.

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

  • Dosing Procedure:

    • Thoroughly resuspend the TAK-994 formulation by vortexing.

    • Draw the calculated volume of the suspension into the syringe.

    • Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.

    • Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt reinsertion. Forcing can cause esophageal or stomach perforation.

    • Once the needle is correctly positioned (a pre-measured length from the nose to the last rib), dispense the contents of the syringe smoothly.

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its home cage and monitor it for several minutes for any signs of immediate distress, such as labored breathing, which could indicate accidental tracheal administration.

  • Dosing Schedule:

    • For acute studies, administration timing may depend on the desired effect (e.g., during the light/sleep phase to measure wake promotion).

    • For chronic studies, a consistent daily schedule should be maintained. One published study in orexin/ataxin-3 mice administered TAK-994 three times a day at Zeitgeber Time (ZT) 12 (onset of the dark/active phase), ZT15, and ZT18 for 14 days.[6]

Experimental Workflow

Typical Workflow for a Wake-Promotion Study in a Narcoleptic Mouse Model

Experimental_Workflow cluster_prep Pre-Experiment cluster_exp Experiment Day cluster_analysis Post-Experiment Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Surgery EEG/EMG Electrode Implantation Surgery Acclimatization->Surgery Recovery Post-Surgical Recovery (e.g., 1-2 weeks) Surgery->Recovery Baseline Baseline EEG/EMG Recording (24-48h) Recovery->Baseline Grouping Randomize into Groups (Vehicle, TAK-994 doses) Baseline->Grouping Dosing Oral Administration (Gavage) (Protocol 2) (e.g., at ZT12) Grouping->Dosing Dose_Prep Prepare TAK-994 Suspension (Protocol 1) Dose_Prep->Dosing Recording EEG/EMG & Video Recording (e.g., for 6-24h) Dosing->Recording Scoring Sleep-Wake State Scoring (Wake, NREM, REM) Recording->Scoring Stats Statistical Analysis Scoring->Stats Cataplexy Cataplexy Analysis (Video & EMG) Cataplexy->Stats

Caption: Workflow for assessing TAK-994's effect on sleep/wake states.

References

Application Note: Quantification of Firazorexton in Tissue Samples Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Firazorexton (TAK-994) is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist that was investigated for the treatment of narcolepsy.[1][2] Although its clinical development was discontinued (B1498344) due to observations of liver toxicity, the need for accurate quantification of this compound in preclinical tissue samples remains for toxicological and pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in various tissue types using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method is intended for research purposes and is based on established principles for the analysis of small molecules in complex biological matrices.[4][5][6][7]

Principle

This method employs a protein precipitation and liquid-liquid extraction procedure to isolate this compound from tissue homogenates. The extracted analyte is then separated from endogenous interferences using reversed-phase UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Tissue Sample Preparation and Homogenization

Materials:

  • Tissue samples (e.g., liver, brain, kidney) stored at -80°C

  • Homogenizer (e.g., bead-based or rotor-stator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add ice-cold PBS to the tissue at a 1:3 (w/v) ratio (e.g., 100 mg of tissue in 300 µL of PBS).

  • Spike the sample with the internal standard solution.

  • Homogenize the tissue sample until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize degradation.

  • Proceed immediately to the extraction step.

This compound Extraction from Tissue Homogenate

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Microcentrifuge

  • Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)

Protocol:

  • To 100 µL of tissue homogenate, add 400 µL of acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes and then centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| MRM Transitions | To be determined by direct infusion of this compound and IS standards. A hypothetical transition for this compound (Molar Mass: 470.51 g/mol ) could be m/z 471.2 -> 175.1. |

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on typical results for similar small molecule assays in tissue.[4][5]

ParameterExpected Performance
Linear Range 0.1 - 1000 ng/g tissue
Lower Limit of Quantification (LLOQ) 0.1 ng/g tissue
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) <15% (<20% at LLOQ)
Recovery > 70%
Matrix Effect < 15%

Visualizations

Signaling Pathway of this compound

This compound is an agonist for the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[1][8] Upon binding, it initiates downstream signaling cascades primarily through Gq and Gi/o proteins, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium, as well as modulation of adenylyl cyclase activity.[8][9]

Firazorexton_Signaling_Pathway This compound This compound OX2R Orexin 2 Receptor (OX2R) (GPCR) This compound->OX2R G_protein Gq / Gi/o OX2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: this compound activates the OX2R signaling cascade.

Experimental Workflow for this compound Quantification

The overall workflow from tissue sample receipt to final data analysis is depicted below. This process ensures sample integrity, efficient extraction, and accurate quantification.

Experimental_Workflow A 1. Tissue Sample Collection (Store at -80°C) B 2. Weigh Tissue & Homogenize (in PBS with Internal Standard) A->B C 3. Protein Precipitation (with Acetonitrile) B->C D 4. Liquid-Liquid Extraction (with MTBE) C->D E 5. Evaporation & Reconstitution D->E F 6. UPLC-MS/MS Analysis E->F G 7. Data Processing & Quantification (Peak Integration & Calibration Curve) F->G

Caption: Workflow for quantifying this compound in tissue.

References

Application Notes and Protocols for Firazorexton in In Vitro Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (also known as TAK-994) is a potent and selective oral agonist for the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Orexin signaling is crucial for regulating wakefulness, and OX2R agonists are being investigated for the treatment of narcolepsy.[1][2][3] Upon activation, OX2R couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[4] This mobilization of intracellular calcium serves as a robust and measurable readout of receptor activation.

In vitro calcium imaging assays are a foundational tool in drug discovery for identifying and characterizing GPCR modulators.[5] These assays utilize fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence upon binding to free cytosolic calcium.[5] This application note provides a detailed protocol for the use of this compound in a fluorometric imaging plate reader (FLIPR)-based calcium mobilization assay using a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human orexin 2 receptor (hOX2R).

This compound: Mechanism of Action and In Vitro Activity

This compound acts as a selective agonist at the hOX2R.[1][2] Binding of this compound to the receptor induces a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade resulting in the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[4] In addition to calcium mobilization, this compound has been shown to activate downstream signaling pathways, including the recruitment of β-arrestin and the phosphorylation of ERK1/2.[1]

Quantitative Data for this compound

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterCell LineValueReference
Calcium Mobilization (EC₅₀) hOX2R/CHO-K119 nM[1]
β-Arrestin Recruitment (EC₅₀) hOX2R/CHO-EA100 nM[1]
ERK1/2 Phosphorylation (EC₅₀) hOX2R/CHO-EA170 nM[1]

Orexin 2 Receptor (OX2R) Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the OX2R by an agonist such as this compound, leading to the mobilization of intracellular calcium.

OX2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum This compound This compound (Agonist) OX2R OX2R This compound->OX2R Binds Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i IP3R->Ca_cytosol Release Ca_store Ca²⁺ Store Ca_store->IP3R Cellular_Response Cellular Response Ca_cytosol->Cellular_Response

Caption: OX2R signaling pathway leading to calcium mobilization.

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol is designed for a 96-well or 384-well format using a fluorescence plate reader capable of kinetic reads and automated compound addition.

Materials and Reagents
  • Cells: CHO-K1 cell line stably expressing the human Orexin 2 Receptor (hOX2R).

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 96- or 384-well black-walled, clear-bottom, sterile microplates.

  • Calcium Assay Kit: A no-wash fluorescent calcium indicator kit (e.g., Fluo-4 NW, Fluo-8 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound Stock Solution: 10 mM this compound in 100% DMSO.

  • Reference Agonist: A known OX2R agonist (e.g., Orexin-A) for positive control.

  • Fluorescence Plate Reader: An instrument with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow Diagram

The following diagram outlines the key steps in the calcium imaging assay protocol.

Experimental_Workflow start Start cell_culture 1. Cell Culture (hOX2R/CHO-K1) start->cell_culture plate_cells 2. Plate Cells (96- or 384-well plate) cell_culture->plate_cells dye_loading 3. Dye Loading (e.g., Fluo-4 NW) plate_cells->dye_loading compound_addition 4. Compound Addition (this compound or Control) dye_loading->compound_addition kinetic_reading 5. Kinetic Fluorescence Reading (FLIPR) compound_addition->kinetic_reading data_analysis 6. Data Analysis (Dose-response curve, EC₅₀) kinetic_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro calcium imaging assay.
Step-by-Step Protocol

1. Cell Culture and Plating: a. Culture hOX2R/CHO-K1 cells in T-75 flasks using standard cell culture techniques. b. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Plate the cells into black-walled, clear-bottom microplates at a density of 40,000 to 60,000 cells per well (for a 96-well plate). Adjust the density for a 384-well plate to achieve a confluent monolayer on the day of the assay. e. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Dye Loading: a. Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol. This typically involves diluting the dye in the assay buffer. b. Remove the culture medium from the cell plates. c. Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

3. Compound Preparation: a. Prepare a serial dilution of the this compound stock solution in assay buffer. The concentration range should span the expected EC₅₀ value (e.g., from 1 pM to 10 µM). b. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects. c. Prepare a positive control (e.g., Orexin-A at its EC₈₀ concentration) and a vehicle control (assay buffer with 0.5% DMSO).

4. Calcium Mobilization Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4). c. Program the instrument to perform the following sequence: i. Record a stable baseline fluorescence for 10-20 seconds. ii. Automatically add the this compound dilutions, positive control, or vehicle control to the respective wells. iii. Continue recording the fluorescence signal every second for a total of 120-180 seconds to capture the peak response.

5. Data Analysis: a. The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence. b. Normalize the data, setting the vehicle control as 0% and the maximal response of a high concentration of this compound or the reference agonist as 100%. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of culture medium; Autofluorescence of compounds.Ensure complete removal of medium before dye loading; Run a compound-only plate to check for autofluorescence.
Low signal-to-noise ratio Sub-optimal cell density; Inefficient dye loading.Optimize cell seeding density; Ensure proper incubation time and temperature for dye loading.
No response to this compound Inactive compound; Low receptor expression; Cell health issues.Verify compound activity with a known positive control; Check receptor expression levels; Ensure cells are healthy and not over-confluent.
High well-to-well variability Uneven cell plating; Inconsistent dye loading or compound addition.Ensure a homogenous cell suspension during plating; Calibrate and verify the precision of automated liquid handlers.

Conclusion

The in vitro calcium imaging assay is a robust and high-throughput method for characterizing the activity of OX2R agonists like this compound. The protocol provided herein, combined with the quantitative data and pathway information, offers a comprehensive guide for researchers to successfully implement this assay. Accurate determination of the potency and efficacy of compounds such as this compound is a critical step in the drug discovery and development process for novel therapeutics targeting the orexin system.

References

Application Notes and Protocols for Studying the Behavioral Effects of Firazorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical studies to investigate the behavioral effects of Firazorexton (TAK-994), a selective orexin (B13118510) receptor 2 (OX2R) agonist. While this compound's clinical development for narcolepsy was halted due to hepatotoxicity, its potent and selective OX2R agonism makes it a valuable research tool for elucidating the role of the OX2R in a variety of behavioral domains beyond wakefulness.[1][2] This document outlines detailed protocols for assessing anxiety-like behavior, depressive-like states, social behavior, and cognitive function in rodent models.

Introduction to this compound and the Orexin 2 Receptor

This compound is a potent and selective agonist for the orexin 2 receptor (OX2R).[3] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of sleep and wakefulness.[4][5] However, emerging evidence suggests a broader role for the orexin system, particularly OX2R, in modulating anxiety, mood, social interaction, and cognitive processes.[2][6][7][8][9] Studies have shown that OX2R activation can have anxiolytic effects and may influence social resilience and susceptibility to stress.[2][6] Therefore, a thorough behavioral characterization of this compound is crucial for understanding the full therapeutic potential and possible side effects of targeting the OX2R.

Signaling Pathway of this compound (OX2R Agonist)

This compound, as an OX2R agonist, mimics the action of endogenous orexins by binding to and activating the OX2R, a G-protein coupled receptor (GPCR). This activation primarily leads to the stimulation of the Gq/11 signaling cascade, resulting in increased intracellular calcium levels and the activation of downstream kinases such as ERK1/2. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing various physiological and behavioral processes.

Firazorexton_Signaling_Pathway This compound This compound OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds to & Activates Gq11 Gq/11 Protein OX2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Excitability & Neurotransmitter Release Ca2->Neuronal_Effects ERK ERK1/2 Activation PKC->ERK ERK->Neuronal_Effects Behavioral_Outcomes Behavioral Outcomes (Wakefulness, Anxiety, etc.) Neuronal_Effects->Behavioral_Outcomes

This compound Signaling Pathway

Experimental Design and Workflow

A comprehensive preclinical study of this compound should involve a battery of behavioral tests to assess its effects across different domains. The following workflow is recommended:

Experimental_Workflow cluster_prep Preparation cluster_behavioral Behavioral Testing Battery cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice, 1 week) Drug_Preparation This compound Formulation (Vehicle: e.g., 0.5% methylcellulose) Open_Field Open Field Test (Locomotor Activity & Anxiety) Drug_Preparation->Open_Field EPM Elevated Plus Maze (Anxiety-like Behavior) Open_Field->EPM FST Forced Swim Test (Depressive-like Behavior) EPM->FST SIT Social Interaction Test (Sociability) FST->SIT NOR Novel Object Recognition (Cognition - Memory) SIT->NOR Data_Collection Automated Video Tracking & Manual Scoring NOR->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Experimental Workflow

Detailed Experimental Protocols

All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Male C57BL/6J mice are commonly used for behavioral studies.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][10][11][12][13]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Material: Non-reflective, easy-to-clean material (e.g., gray PVC).

  • Dimensions for mice: Arms 30 cm long x 5 cm wide; closed arm walls 15 cm high.

  • Elevation: 50 cm above the floor.

Procedure:

  • Habituate mice to the testing room for at least 1 hour before the test.

  • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using an overhead video camera for later analysis.

  • Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.

Parameters to Measure:

  • Time spent in open arms (s)

  • Number of entries into open arms

  • Time spent in closed arms (s)

  • Number of entries into closed arms

  • Total distance traveled (cm)

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common behavioral despair model used to screen for antidepressant-like activity.[14][15][16][17][18]

Apparatus:

  • A transparent cylindrical container (20 cm diameter, 40 cm height).

  • Water depth: 15 cm, maintained at 23-25°C.

Procedure:

  • Administer this compound or vehicle i.p. 30 minutes before the test.

  • Gently place the mouse into the water-filled cylinder.

  • Record a 6-minute test session. The first 2 minutes are considered a habituation period, and the subsequent 4 minutes are analyzed.

  • After the test, remove the mouse, dry it with a towel, and place it in a heated cage to prevent hypothermia.

  • Change the water between each mouse.

Parameters to Measure:

  • Immobility time (s) in the last 4 minutes

  • Latency to first immobility (s)

  • Time spent swimming (s)

  • Time spent climbing (s)

Social Interaction Test (SIT) for Sociability

The three-chamber social interaction test assesses social preference and social novelty.[19][20][21][22][23]

Apparatus:

  • A rectangular, three-chambered box with openings between the chambers.

  • Two identical wire cages for holding stranger mice.

Procedure:

  • Habituation (10 minutes): Place the subject mouse in the center chamber and allow it to explore all three empty chambers.

  • Sociability Phase (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Record the time the subject mouse spends in each chamber and sniffing each wire cage.

  • Social Novelty Phase (10 minutes): Introduce a second unfamiliar "stranger 2" mouse into the previously empty wire cage. Record the time the subject mouse spends interacting with the now familiar "stranger 1" and the novel "stranger 2".

Parameters to Measure:

  • Time spent in each chamber (s)

  • Time spent sniffing each wire cage (s)

  • Number of entries into each chamber

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTime in Closed Arms (s)Closed Arm EntriesTotal Distance (cm)
Vehicle-Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound1Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound3Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (s)Latency to Immobility (s)Swimming Time (s)Climbing Time (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound1Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound3Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effects of this compound on Social Behavior in the Social Interaction Test

Treatment GroupDose (mg/kg)Sociability Phase Social Novelty Phase
Time with Stranger 1 (s)Time with Empty Cage (s)
Vehicle-Mean ± SEMMean ± SEM
This compound1Mean ± SEMMean ± SEM
This compound3Mean ± SEMMean ± SEM
This compound10Mean ± SEMMean ± SEM

Logical Relationships in Behavioral Assay Selection

The selection of these specific behavioral assays is based on the known and hypothesized functions of the orexin 2 receptor.

Logical_Relationships OX2R Orexin 2 Receptor (OX2R) Functions Anxiety Anxiety & Stress Response OX2R->Anxiety Mood Mood & Affect OX2R->Mood Social Social Behavior OX2R->Social Cognition Cognition & Arousal OX2R->Cognition EPM_Assay Elevated Plus Maze Anxiety->EPM_Assay Assessed by FST_Assay Forced Swim Test Mood->FST_Assay Assessed by SIT_Assay Social Interaction Test Social->SIT_Assay Assessed by NOR_Assay Novel Object Recognition Cognition->NOR_Assay Assessed by

Behavioral Assay Selection Logic

Conclusion

These application notes and protocols provide a robust framework for investigating the behavioral effects of this compound. By employing this battery of tests, researchers can gain valuable insights into the multifaceted role of the orexin 2 receptor in regulating complex behaviors. The data generated from these studies will be instrumental in advancing our understanding of the orexin system and its potential as a therapeutic target for a range of neuropsychiatric disorders. It is important to note that while this compound itself is not a clinical candidate, the knowledge gained from its use as a research tool will be invaluable for the development of future, safer OX2R-targeting therapeutics.

References

Firazorexton (TAK-994) in Electrophysiology: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the electrophysiological characterization of Firazorexton (TAK-994), a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist.

This compound was under development for the treatment of narcolepsy, a sleep disorder characterized by the loss of orexin-producing neurons.[1][2] As a selective OX2R agonist, it was designed to mimic the wake-promoting signals of the endogenous orexin neuropeptides.[1][3] Although its clinical development was halted due to liver toxicity, this compound remains a valuable tool for investigating the role of OX2R in neuronal excitability and arousal.[3][4] These notes provide a framework for studying its effects at the cellular and network levels using electrophysiological techniques.

Mechanism of Action at the Cellular Level

Orexin peptides are excitatory neuropeptides that promote wakefulness by increasing the activity of various neuronal populations. This excitatory effect is mediated by two G-protein coupled receptors, the orexin 1 (OX1) and orexin 2 (OX2) receptors.[5][6] this compound is a highly selective agonist for the OX2R, with over 700-fold selectivity against the OX1R.[1][3][7]

Activation of OX2R by agonists like this compound is known to initiate a cascade of intracellular signaling events, primarily through the coupling to Gq and Gi proteins.[6][8] This leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C.[6] The primary electrophysiological consequences of OX2R activation include:

  • Activation of non-selective cation channels: This results in an influx of positive ions, leading to membrane depolarization and an increase in neuronal firing rate.[8][9]

  • Inhibition of potassium (K+) channels: The closure of certain potassium channels reduces the outward flow of potassium ions, further contributing to membrane depolarization and increased neuronal excitability.[5][8][9]

These cellular actions translate to an overall increase in the excitability of target neurons, which is consistent with the wake-promoting effects of this compound observed in preclinical and clinical studies.[1][4]

Quantitative Data

While direct electrophysiological data for this compound is limited in publicly available literature, the following tables summarize its known in vitro activity and the electrophysiological effects of other selective OX2R agonists, which can be considered representative.

Table 1: In Vitro Activity of this compound (TAK-994)

ParameterCell LineValueReference
OX2R Activation (EC50) hOX2R/CHO-K119 nM[1][10]
β-arrestin Recruitment (EC50) hOX2R/CHO-EA100 nM[10]
ERK1/2 Phosphorylation (EC50) hOX2R/CHO-EA170 nM[10]
Selectivity over OX1R Recombinant human receptors>700-fold[1][3]

Table 2: Electrophysiological Effects of Selective OX2R Agonists

AgonistPreparationNeuron TypeEffectQuantitative DataReference
Danavorexton (TAK-925) Rat medullary slicesPre-Bötzinger complex neuronsIncreased burst frequencyEC50: 300 nM[11][12]
Danavorexton (TAK-925) Rat medullary slicesPhrenic motoneuronsIncreased burst frequencyEC50: 1.6 µM[11][12]
OX-201 Rat medullary slicesPre-Bötzinger complex neuronsIncreased burst frequencyEC50: 760 nM[11][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

G cluster_0 OX2R Signaling Pathway This compound This compound OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds and Activates Gq_Gi Gq/Gi Protein OX2R->Gq_Gi Activates Ion_Channels Non-selective Cation Channels (NSCC) Activation Potassium (K⁺) Channel Inhibition OX2R->Ion_Channels Modulates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization PKC Protein Kinase C (PKC) Ca_mobilization->PKC Depolarization Membrane Depolarization Ion_Channels->Depolarization Firing_Rate Increased Neuronal Firing Rate Depolarization->Firing_Rate

OX2R signaling cascade initiated by this compound.

G cluster_1 In Vitro Electrophysiology Workflow Prepare_Slices Prepare Brain Slices Patch_Clamp Obtain Whole-Cell Patch-Clamp Recording Prepare_Slices->Patch_Clamp Baseline Record Baseline Activity (5-10 min) Patch_Clamp->Baseline Apply_this compound Bath Apply this compound Baseline->Apply_this compound Record_Effect Record Changes in: - Membrane Potential - Firing Rate - Ion Currents Apply_this compound->Record_Effect Washout Washout and Recovery Record_Effect->Washout Data_Analysis Data Analysis Washout->Data_Analysis G cluster_2 In Vivo Electrophysiology Workflow Anesthetize Anesthetize Animal Implant_Electrode Implant Recording Electrode in Target Brain Region Anesthetize->Implant_Electrode Baseline Record Baseline Neuronal Firing (e.g., 30 min) Implant_Electrode->Baseline Administer_this compound Administer this compound (e.g., i.p. or oral) Baseline->Administer_this compound Record_Post_Drug Record Post-Administration Neuronal Activity Administer_this compound->Record_Post_Drug Data_Analysis Data Analysis (Spike Sorting, Firing Rate) Record_Post_Drug->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Investigating Firazorexton-Induced Hepatotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and developmental guidance only. "Firazorexton" is a fictional compound used for illustrative purposes. The protocols and troubleshooting advice are based on established methods for investigating drug-induced liver injury (DILI).

Frequently Asked Questions (FAQs)

General

Q1: What are the initial recommended in vitro models for assessing this compound's hepatotoxicity?

A1: For initial screening, immortalized human hepatoma cell lines like HepG2 or HepaRG are recommended due to their availability and reproducibility.[1][2][3] However, for more physiologically relevant data, primary human hepatocytes are considered the gold standard, though they come with challenges like limited availability and donor variability.[1][2] 3D liver spheroids or organoids can also be considered for longer-term studies as they better mimic the in vivo environment.[1]

Q2: My results with this compound are inconsistent across experiments. What are the common causes?

A2: Inconsistency can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using cells in the logarithmic growth phase and within a consistent, low passage number. Over-confluent or stressed cells can respond differently.

  • Reagent Preparation and Storage: Always use freshly prepared reagents. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Inconsistent Timelines: Adhere strictly to the same incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[4]

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to high variability. Ensure a homogenous cell suspension before seeding.[1]

Assay-Specific

Q3: My absorbance readings in the MTT assay are too low after this compound treatment. What could be the issue?

A3: Low absorbance readings in an MTT assay suggest a lack of formazan (B1609692) production, which could be due to:

  • Low Cell Density: The number of viable cells might be insufficient to generate a strong signal. It's advisable to perform a cell titration experiment to determine the optimal seeding density.[4]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation time is 1-4 hours, but this can be cell-type dependent.

  • MTT Toxicity: At high concentrations, the MTT reagent itself can be toxic to some cell lines.[5]

Q4: I am observing high background LDH release in my control wells. What is the cause?

A4: High background LDH release can be caused by:

  • Serum in Media: The serum used in the culture medium can contain endogenous LDH, leading to a high background signal. Using a serum-free medium during the assay or including a "media only" control can help mitigate this.[6]

  • Rough Pipetting: Excessive shear stress during pipetting can damage cell membranes and cause LDH leakage.

  • Cell Health: Unhealthy or overly confluent cells may spontaneously release LDH.

Q5: The fluorescence signal in my ROS assay is weak, even with a positive control.

A5: A weak signal in a Reactive Oxygen Species (ROS) assay could be due to:

  • Probe Concentration: The concentration of the fluorescent probe (e.g., H2DCFDA) may be suboptimal. A titration of the probe concentration is recommended.

  • Incubation Time: The incubation time with the probe may be too short for sufficient uptake and oxidation.[7][8]

  • Light Exposure: The fluorescent probes used for ROS detection are often light-sensitive. Protect your plates from light as much as possible.[7]

Troubleshooting Guides

Primary Hepatocyte Culture Issues
ProblemPossible CauseRecommendation
Low cell viability post-thaw Improper thawing technique (too slow or too fast).Thaw cells rapidly in a 37°C water bath for less than 2 minutes.[9]
Osmotic shock from rapid dilution of cryoprotectant.Slowly add pre-warmed medium to the cell suspension drop-wise.[10]
Poor attachment to culture plates Suboptimal coating of the culture surface.Ensure plates are evenly coated with an appropriate extracellular matrix, such as collagen I.[9]
Incorrect seeding density.Refer to the certificate of analysis for the specific cell lot to determine the optimal seeding density.[11]
Rapid loss of hepatocyte function Dedifferentiation in 2D culture.This is a known limitation of 2D cultures.[12] For long-term studies, consider 3D culture models like spheroids to better maintain hepatocyte phenotype.[11]
Common Assay-Related Problems
ProblemAssayPossible CauseRecommendation
High variability between replicate wells All assaysInconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes.[1]
Edge effects in the microplate.Avoid using the outer wells, or fill them with sterile PBS to create a humidity barrier.[1]
Absorbance readings are too high (saturated) MTTCell number per well is too high.Decrease the cell seeding density.
False positives LDHCompound interferes with the assay.Run a control with the compound in cell-free medium to check for direct interaction with the LDH assay reagents.
CaspaseCompound is autofluorescent.Measure the fluorescence of the compound alone at the same excitation/emission wavelengths used for the assay.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Effect of this compound on Hepatocyte Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
198.1 ± 5.1
1085.3 ± 6.3
5052.7 ± 4.9
10021.4 ± 3.8

Table 2: Firazorenton-Induced Cytotoxicity (LDH Release Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD, n=3)
0 (Vehicle Control)2.1 ± 0.8
13.5 ± 1.1
1015.8 ± 2.4
5048.2 ± 5.6
10082.9 ± 7.1

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity)

This compound Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD, n=3)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.8 ± 0.4
506.5 ± 0.9
10011.3 ± 1.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed hepatocytes in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment using LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction and Read: Add 50 µL of the stop solution to each well.[6] Measure the absorbance at 490 nm.[13]

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[14]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.[15]

  • Luminescence Reading: Measure the luminescence using a plate reader.[14]

Protocol 4: Reactive Oxygen Species (ROS) Detection
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.[16]

  • Probe Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add the ROS-sensitive probe (e.g., 10 µM DCFH-DA in serum-free medium) to each well.[8]

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[7][8]

  • Wash and Read: Remove the probe solution, wash the cells with PBS, and add 100 µL of PBS to each well.[7] Immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm.[7]

Protocol 5: Mitochondrial Membrane Potential (MMP) Assay
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).[17]

  • Dye Loading: Add the mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) to the cells and incubate for 15-30 minutes at 37°C.[17][18]

  • Wash: Gently aspirate the medium and wash the cells with assay buffer or PBS.[17][18]

  • Fluorescence Reading: Add fresh assay buffer to the wells and measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 549/575 nm for TMRE).[17]

Visualizations

G cluster_workflow General Experimental Workflow for In Vitro Hepatotoxicity prep Preparation (Cell Culture & Seeding) treat Treatment (this compound Exposure) prep->treat assay Endpoint Assays treat->assay analysis Data Acquisition & Analysis assay->analysis DILI_pathway This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Mitochondria->Necrosis JNK JNK Activation ROS->JNK JNK->Mitochondria amplifies dysfunction Hepatocyte_Death Hepatocyte Death Apoptosis->Hepatocyte_Death Necrosis->Hepatocyte_Death troubleshooting_logic start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Check Reagent Prep & Storage start->check_reagents check_protocol Standardize Protocol (Timing, Pipetting) start->check_protocol consistent Results Consistent check_cells->consistent check_reagents->consistent check_protocol->consistent

References

Technical Support Center: Off-Target Effects of the Orexin Agonist TAK-994

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the orexin (B13118510) 2 receptor (OX2R) agonist, TAK-994.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with TAK-994?

The primary and most significant off-target effect observed with TAK-994 is drug-induced liver injury (DILI).[1][2][3][4] This led to the early termination of the Phase II clinical trial for narcolepsy type 1.[1][2][4][5][6] The most commonly reported non-hepatic adverse event was urinary urgency or frequency.[1][2][7]

Q2: What is the proposed mechanism for TAK-994-induced hepatotoxicity?

The leading hypothesis is that the liver injury is an idiosyncratic reaction caused by reactive metabolites of TAK-994, rather than a direct on-target effect of OX2R activation.[1][2][7][8] This is supported by the fact that orexin receptors are generally not expressed on human hepatocytes or most immune cells.[1][7][8] A potential covalent binding liability of these metabolites to liver proteins is thought to trigger an immune response, leading to hepatotoxicity.[9][10][11]

Q3: Were there any indications of hepatotoxicity in preclinical studies?

No, standard preclinical safety studies in rats and cynomolgus monkeys did not reveal any adverse liver findings.[10][12] However, subsequent studies in mice, initiated during the clinical trials, demonstrated hepatic single-cell necrosis following cytochrome P450 induction at clinically relevant doses.[9][10][11]

Q4: What were the key clinical findings related to hepatotoxicity?

In the Phase II trial, several participants treated with TAK-994 showed clinically important elevations in liver enzymes, specifically alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[1][3][7] Eight patients exceeded the predefined thresholds for these enzymes, and three of these cases met the criteria for Hy's Law, which is a strong indicator of severe, drug-induced liver injury.[1][2][7]

Q5: Are there in vitro assays to predict TAK-994-induced liver injury?

Standard in vitro assays for intrinsic DILI mechanisms, such as general cytotoxicity, mitochondrial toxicity, and bile salt efflux pump inhibition, showed wide safety margins for TAK-994.[9][10][11][12] This suggests that these common mechanisms are not the primary drivers of the observed hepatotoxicity. The challenge lies in predicting idiosyncratic DILI, which is thought to be the case for TAK-994.

Troubleshooting Guides

Issue: Unexpected cytotoxicity in in vitro experiments with TAK-994.

Possible Cause 1: Off-target effects unrelated to orexin receptor activation.

  • Troubleshooting Step: Another orexin agonist, Yan 7874, has been reported to induce non-specific effects and cytotoxicity in the same concentration range as its orexin receptor-dependent responses.[13] Consider the possibility of similar non-specific effects with TAK-994, especially at higher concentrations.

  • Recommendation: Run parallel experiments with a control cell line that does not express orexin receptors to distinguish between on-target and off-target cytotoxicity.

Possible Cause 2: Reactive metabolite formation in metabolically active cell lines.

  • Troubleshooting Step: If using primary hepatocytes or other metabolically competent cells, the observed cytotoxicity might be due to the formation of reactive metabolites.

  • Recommendation: Co-incubate with inhibitors of key cytochrome P450 enzymes (e.g., CYP3A4) to see if this mitigates the cytotoxicity. This can help identify the metabolic pathways involved.

Issue: Discrepancy between in vivo preclinical data (rat, monkey) and clinical outcomes.

Possible Cause: Species-specific differences in metabolism.

  • Troubleshooting Step: The lack of hepatotoxicity in rats and monkeys, but its presence in humans (and observation of necrosis in induced mice), strongly suggests species-specific differences in the metabolic pathways of TAK-994.

  • Recommendation: Utilize humanized mouse models or in vitro systems with human liver microsomes or hepatocytes to better predict human-specific metabolite formation and potential for covalent binding.

Data Presentation

Table 1: Summary of Adverse Events in the Phase II Clinical Trial of TAK-994

Adverse Event CategoryTAK-994 Treated (%)Placebo (%)Notes
Any Adverse Event 79%24%A greater number and severity of treatment-emergent adverse events were seen with higher doses of TAK-994.[1][2][7]
Most Common AE Urinary urgency or frequency-The most frequently reported adverse event in the TAK-994 group.[1][2][7]
Hepatotoxicity
Elevated Liver Enzymes (ALT/AST)5 patients0Clinically important elevations were observed.[3]
Meeting Hy's Law Criteria3 patients0Indicative of severe drug-induced liver injury.[2][7]

Table 2: In Vitro Safety Margins for Intrinsic DILI Mechanisms

AssaySafety Margin (vs. Clinical Exposure)Reference
Cytotoxicity >100x Cmax/IC50[9][10][11][12]
Mitochondrial Toxicity >100x Cmax/IC50[9][10][11][12]
Bile Salt Efflux Pump Inhibition >20x Css, avg/IC50[9][10][11][12]

Experimental Protocols

Protocol 1: Assessment of Covalent Binding Potential in Human Liver Microsomes

Objective: To determine if TAK-994 forms reactive metabolites that covalently bind to microsomal proteins.

Methodology:

  • Incubation: Incubate radiolabeled TAK-994 with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Metabolism: Allow the reaction to proceed for a specified time to permit metabolic activation.

  • Protein Precipitation: Precipitate the microsomal proteins using an organic solvent (e.g., acetonitrile) to separate them from unbound compound and metabolites.

  • Washing: Thoroughly wash the protein pellet to remove any non-covalently bound radioactivity.

  • Quantification: Quantify the radioactivity remaining in the protein pellet using liquid scintillation counting.

  • Analysis: Express the results as picomoles of TAK-994 equivalents bound per milligram of microsomal protein. A positive result suggests the formation of reactive metabolites with the potential for covalent binding.

Mandatory Visualization

G cluster_0 Hepatocyte cluster_1 Immune System TAK994 TAK-994 Metabolism CYP450 Metabolism TAK994->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdduct Protein Adducts ReactiveMetabolite->ProteinAdduct Stress Cellular Stress ProteinAdduct->Stress ImmuneCell Immune Cell Activation Stress->ImmuneCell Cytotoxicity Immune-Mediated Hepatocyte Injury ImmuneCell->Cytotoxicity

Caption: Proposed pathway for TAK-994 idiosyncratic DILI.

G cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical cluster_2 Clinical Assessment Cytotoxicity Cytotoxicity Assays (e.g., HepG2) Metabolite Metabolite ID & Covalent Binding Cytotoxicity->Metabolite MitoTox Mitochondrial Toxicity (e.g., Seahorse) MitoTox->Metabolite Transporter Transporter Inhibition (e.g., BSEP) Transporter->Metabolite Rodent Rodent Toxicity (Rat, Mouse) Metabolite->Rodent NonRodent Non-Rodent Toxicity (e.g., Monkey) Rodent->NonRodent Phase1 Phase I (Safety, PK/PD) NonRodent->Phase1 Phase2 Phase II (Efficacy & Safety) Phase1->Phase2

Caption: Workflow for assessing potential off-target effects.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Firazorexton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Firazorexton.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is characterized as a poorly water-soluble compound.[1][2] While specific aqueous solubility data is not extensively published, its high lipophilicity suggests limited solubility in aqueous buffers.[3] Commercially available information indicates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4] For in vivo studies, formulations using co-solvents, cyclodextrins, or lipid-based systems are often necessary to achieve desired concentrations.[5]

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue when working with poorly soluble compounds. DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this stock solution is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment. This phenomenon is known as precipitation due to a solvent shift.

Q3: What are the general strategies to improve the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[6] These can be broadly categorized as physical and chemical modifications.[7] Common approaches include:

  • pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[8][9]

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.[10][11]

  • Surfactants: The use of surfactants to form micelles that encapsulate the drug can enhance its solubility.[1]

  • Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes can significantly improve aqueous solubility.[12]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can improve its dissolution rate and apparent solubility.[13][14]

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or creating nanosuspensions, increases the surface area and dissolution velocity.[15][16]

Q4: Can I heat or sonicate my solution to dissolve this compound?

A4: Gentle heating and/or sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions or formulations.[5] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. Always check the compound's stability information. For aqueous solutions, if the compound precipitates upon cooling, it indicates that the solution was supersaturated at the higher temperature.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during in vitro cell-based assays.
  • Root Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to maintain this compound in solution.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Test a lower concentration range in your assay.

    • Increase the final solvent concentration: Ensure your final DMSO concentration is at a level that keeps the compound soluble, but is non-toxic to the cells (typically ≤ 0.5%).

    • Use a serum-containing medium: Proteins in the serum can sometimes help to stabilize poorly soluble compounds.

    • Prepare a formulation with a solubilizing excipient: Consider using a cyclodextrin (B1172386), such as SBE-β-CD, to prepare the dosing solution.

Issue 2: Difficulty preparing a high-concentration dosing solution for in vivo animal studies.
  • Root Cause: The required dose of this compound is too high to be dissolved in a simple aqueous vehicle.

  • Troubleshooting Steps:

    • Co-solvent Formulation: Prepare a formulation using a mixture of water-miscible co-solvents and surfactants. A common example includes a combination of DMSO, PEG300, and Tween-80 in saline.[5]

    • Cyclodextrin Formulation: Utilize a cyclodextrin, such as sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD), which can form an inclusion complex with this compound and enhance its aqueous solubility.[5]

    • Lipid-based Formulation: For oral administration, a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can be effective. A simple formulation might involve dissolving this compound in corn oil.[5]

    • Nanosuspension: For more advanced formulation, creating a nanosuspension can significantly improve the dissolution rate and bioavailability of the drug.[17][18]

Data Presentation

Table 1: Solubility Profile of this compound

Solvent/VehicleSolubilityNotes
DMSO≥ 250 mg/mL (531.34 mM)A common solvent for preparing high-concentration stock solutions.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.63 mM)A clear solution can be obtained. This is a common co-solvent system for in vivo studies.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (10.63 mM)A clear solution can be obtained. Cyclodextrins are effective solubilizing agents.[5]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (10.63 mM)A clear solution can be obtained. Suitable for oral administration.[5]
Aqueous Buffer (e.g., PBS pH 7.4)Very Low / Practically InsolubleDirect dissolution in aqueous buffers is challenging.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is a general guideline for preparing a co-solvent-based formulation suitable for in vivo research.

  • Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock solution.

  • In a separate sterile vial, add the required volume of the DMSO stock solution. For a final concentration of 5 mg/mL, you would use 100 µL of the 50 mg/mL stock for a 1 mL final volume.

  • Add the co-solvents and surfactants. Following the example in Table 1, add 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add the aqueous component. Slowly add 450 µL of saline to the mixture while vortexing to bring the total volume to 1 mL.

  • Visually inspect the final solution. The solution should be clear and free of any precipitates. If precipitation occurs, gentle warming or sonication may be used, but the solution should remain clear upon returning to room temperature.

Protocol 2: Preparation of a Cyclodextrin-based Formulation

This protocol provides a general method for using cyclodextrins to enhance the aqueous solubility of this compound.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Dissolve 200 mg of SBE-β-CD in 1 mL of saline. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare a concentrated stock solution of this compound in DMSO. For instance, dissolve 50 mg of this compound in 1 mL of DMSO.

  • In a sterile vial, add the required volume of the SBE-β-CD solution. For a 1 mL final volume, you will use 900 µL.

  • Slowly add the DMSO stock solution to the cyclodextrin solution while vortexing. To achieve a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock.

  • Continue to mix the solution for a period of time (e.g., 1-2 hours) at room temperature to allow for the formation of the inclusion complex.

  • Inspect the final solution for clarity. A clear solution indicates successful solubilization.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Dissolving this compound in Aqueous Solution precipitation Precipitation or Poor Solubility Observed? start->precipitation check_solvent Is an organic co-solvent (e.g., DMSO) being used? precipitation->check_solvent Yes use_formulation Consider using a solubilization technique. precipitation->use_formulation No final_conc Check final solvent concentration. Is it sufficient to maintain solubility and non-toxic? check_solvent->final_conc success Success: Clear Solution final_conc->success Yes adjust_conc Adjust this compound or solvent concentration. final_conc->adjust_conc No select_technique Select Technique: - Co-solvents - Cyclodextrins - Surfactants - Nanosuspension use_formulation->select_technique adjust_conc->precipitation prepare_formulation Prepare formulation according to protocol. select_technique->prepare_formulation prepare_formulation->precipitation

Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.

Experimental_Workflow Experimental Workflow for Co-solvent Formulation start Start step1 Prepare concentrated stock solution of this compound in DMSO. start->step1 step2 Add DMSO stock to a new vial. step1->step2 step3 Add co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80). Mix well. step2->step3 step4 Slowly add aqueous component (e.g., Saline) while mixing. step3->step4 step5 Visually inspect for clarity. step4->step5 end End: Clear Formulation step5->end Cyclodextrin_Mechanism Mechanism of Cyclodextrin Solubilization cluster_before Before Complexation cluster_after After Complexation This compound This compound (Poorly Soluble) complex Inclusion Complex (Soluble in Water) This compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->complex water Aqueous Solution

References

Stability of Firazorexton in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Firazorexton (TAK-994) when prepared in Dimethyl Sulfoxide (DMSO) and stored at -20°C. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions in DMSO?

A1: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage, with a suggested use-by period of up to one month. For long-term storage, it is advisable to store aliquots at -80°C, where they can be stable for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective agonist of the orexin (B13118510) receptor 2 (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades.

Q3: What are the known downstream signaling pathways activated by this compound?

A3: Activation of OX2R by this compound has been shown to lead to the mobilization of intracellular calcium. Additionally, it can induce the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Q4: Are there any known degradation products of this compound in DMSO?

A4: Specific degradation products of this compound in DMSO under standard storage conditions are not extensively documented in publicly available literature. However, like many small molecules, potential degradation pathways in DMSO could include oxidation or hydrolysis, especially if the DMSO is not anhydrous.

Q5: How can I check the stability of my this compound stock solution?

A5: The most reliable way to assess the stability of your this compound stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to determine the purity of the compound over time.

Quantitative Stability Data

Time PointStorage ConditionPurity by HPLC (%)Observations
Day 0 -20°C in anhydrous DMSO99.8%Clear, colorless solution
Day 7 -20°C in anhydrous DMSO99.6%No change observed
Day 14 -20°C in anhydrous DMSO99.5%No change observed
Day 30 -20°C in anhydrous DMSO99.1%No change observed

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure for a stability study of this compound in DMSO using HPLC.

1. Objective: To determine the stability of this compound in a DMSO stock solution when stored at -20°C over a period of 30 days.

2. Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • Calibrated analytical balance

  • Vortex mixer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder to prepare a 10 mM stock solution in DMSO.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into multiple single-use vials to avoid freeze-thaw cycles.

  • Stability Study:

    • Store the aliquots at -20°C.

    • At designated time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one aliquot for analysis.

    • On each analysis day, thaw the aliquot to room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecule analysis. The exact gradient should be optimized for this compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point is 254 nm).

    • Injection Volume: 10 µL

    • Inject the prepared working solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

4. Data Analysis:

  • Calculate the purity of this compound at each time point by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.

  • Compare the purity at each time point to the initial purity at Day 0.

Troubleshooting and Visual Guides

Troubleshooting Common Stability Issues

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_dmso Assess DMSO Quality (Anhydrous, high-purity) check_storage->check_dmso check_aliquots Review Aliquoting Practice (Single-use aliquots?) check_dmso->check_aliquots precipitate Precipitate Observed in Stock? check_aliquots->precipitate run_qc Perform Analytical QC (HPLC/LC-MS) prepare_fresh Prepare Fresh Stock Solution run_qc->prepare_fresh Purity <95% end_good Problem Resolved run_qc->end_good Purity >95% warm_sonicate Gently warm and sonicate to redissolve precipitate->warm_sonicate Yes degradation Degradation Suspected precipitate->degradation No warm_sonicate->run_qc degradation->run_qc Yes end_bad Contact Technical Support degradation->end_bad No consult_literature Consult Literature for Known Liabilities prepare_fresh->consult_literature consult_literature->end_good

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially related to this compound stability in DMSO.

This compound Signaling Pathway

This compound This compound OX2R OX2R (GPCR) This compound->OX2R Binds to G_protein Gq Protein Activation OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cell_response Cellular Response (e.g., Wakefulness Promotion) Ca_release->Cell_response ERK_phos ERK1/2 Phosphorylation ERK_pathway->ERK_phos ERK_phos->Cell_response

Caption: Simplified signaling pathway of this compound upon binding to the orexin 2 receptor (OX2R).

Interpreting unexpected results in Firazorexton experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Firazorexton. This compound is a selective, ATP-competitive small molecule inhibitor of Plasmatic Receptor Kinase (PRK1), a novel tyrosine kinase implicated in non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is designed to inhibit the kinase activity of PRK1. This inhibition is expected to block the downstream phosphorylation of the transcription factor STAT5. The intended result is the downregulation of the anti-apoptotic protein Bcl-xL, leading to the induction of apoptosis in cells where the PRK1 pathway is overactive.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh dilutions in cell culture media for each experiment.

Q3: Why am I observing a discrepancy between biochemical and cell-based assay results?

It is not uncommon for inhibitors to show high potency in biochemical assays but reduced activity in cell-based assays.[2] Several factors can contribute to this, including:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1][2]

  • Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps.[2]

  • Protein Binding: In media containing serum, this compound may bind to proteins like albumin, reducing its effective concentration.[1]

Troubleshooting Guides

In Vitro Experiments

Issue 1: No significant decrease in cell viability is observed in PRK1-overexpressing NSCLC cells after this compound treatment.

  • Potential Cause 1: Suboptimal Compound Concentration or Exposure Time.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. It's crucial to establish an IC50 value for your specific cell line.[1]

  • Potential Cause 2: Compound Instability or Precipitation.

    • Troubleshooting: Visually inspect the culture media for any signs of precipitation. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).[1][2]

  • Potential Cause 3: Lack of Target Engagement.

    • Troubleshooting: Confirm that this compound is inhibiting its target in your cellular context. Perform a Western blot to assess the phosphorylation status of STAT5 (p-STAT5), a direct downstream target of PRK1.[3] A lack of reduction in p-STAT5 levels suggests a problem with target engagement.[3]

  • Potential Cause 4: Activation of Compensatory Signaling Pathways.

    • Troubleshooting: Cells may adapt to the inhibition of one pathway by upregulating another that promotes survival.[1] Investigate the activation of parallel pathways, such as the PI3K/Akt or MEK/ERK pathways, via Western blot.

Issue 2: Paradoxical increase in PRK1 pathway activation or cell proliferation at certain concentrations of this compound.

  • Potential Cause 1: Off-Target Effects.

    • Troubleshooting: While designed to be selective, at certain concentrations, this compound might interact with other kinases or cellular proteins, leading to unexpected signaling.[4] Consider performing a broad kinase screen to identify potential off-targets.[3]

  • Potential Cause 2: Complex Biological Feedback Loops.

    • Troubleshooting: Inhibition of PRK1 might disrupt a negative feedback loop, leading to the compensatory activation of upstream activators of the pathway.[2] A time-course experiment analyzing the phosphorylation of both PRK1 and its upstream regulators may provide insights.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on A549 Lung Cancer Cell Viability

This compound (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1085.7 ± 3.9
10052.3 ± 4.2
100015.8 ± 2.7
100005.1 ± 1.9

Table 2: Troubleshooting Checklist for In Vitro Assays

CheckpointRecommended ActionExpected Outcome
Compound IntegrityPrepare fresh stock and working solutions.Consistent results between experiments.
Target EngagementWestern blot for p-STAT5.Dose-dependent decrease in p-STAT5.
Cell HealthMonitor vehicle-treated control cells.High viability and normal morphology.
Assay ControlsInclude positive (e.g., known inhibitor) and negative controls.Controls behave as expected.

Experimental Protocols

Protocol 1: Western Blot for p-STAT5

  • Cell Treatment: Plate PRK1-positive cells and allow them to adhere. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[3]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[2][3] Incubate with primary antibodies against p-STAT5 and total STAT5 overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[2][3]

Visualizations

Firazorexton_Pathway cluster_membrane Cell Membrane PRK1 PRK1 STAT5 STAT5 PRK1->STAT5 phosphorylates This compound This compound This compound->PRK1 pSTAT5 p-STAT5 STAT5->pSTAT5 Bcl_xL Bcl-xL pSTAT5->Bcl_xL upregulates Apoptosis Apoptosis Bcl_xL->Apoptosis Troubleshooting_Workflow Start Unexpected Result: No decrease in cell viability Check_Concentration Perform dose-response and time-course studies Start->Check_Concentration Check_Target Western Blot for p-STAT5 Check_Concentration->Check_Target pSTAT5_Reduced p-STAT5 Reduced? Check_Target->pSTAT5_Reduced Investigate_Bypass Investigate bypass signaling pathways pSTAT5_Reduced->Investigate_Bypass Yes Troubleshoot_Compound Check compound stability and cell permeability pSTAT5_Reduced->Troubleshoot_Compound No End Problem Identified Investigate_Bypass->End Troubleshoot_Compound->End

References

Optimizing Firazorexton concentration for neuronal activation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Firazorexton, a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2][3] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for neuronal activation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TAK-994) is a small-molecule, orally active, and brain-penetrant selective agonist of the orexin receptor 2 (OX2R).[1][2] OX2R is a G-protein coupled receptor (GPCR) pivotal in regulating sleep and wakefulness.[4] this compound activates OX2R, leading to downstream signaling cascades, such as increased calcium mobilization and phosphorylation of ERK1/2, which are associated with neuronal activation.[1][5]

Q2: What is the recommended starting concentration for in vitro neuronal activation experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental goals. For initial dose-response studies in cell lines expressing human OX2R (hOX2R), a concentration range of 1 nM to 1000 nM is recommended.[1] In these systems, this compound has been shown to increase calcium mobilization with an EC50 of approximately 19 nM and induce ERK1/2 phosphorylation with an EC50 of 170 nM.[1][5] For primary neuronal cultures, a similar starting range is advised, with subsequent optimization based on specific experimental outcomes.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Once prepared, aliquot the stock solution into single-use vials and store them at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1] On the day of the experiment, thaw an aliquot and prepare working dilutions in your culture medium. Ensure the final DMSO concentration in the culture is non-toxic, typically below 0.1%.

Q4: What are the expected outcomes of this compound treatment on neuronal cultures?

A4: Treatment of neuronal cultures with this compound is expected to induce neuronal activation. This can be measured by various methods, including monitoring changes in intracellular calcium levels, assessing the phosphorylation of downstream signaling proteins like ERK, or measuring the expression of immediate-early genes such as c-Fos. In vivo, this compound has been shown to promote wakefulness.[1][5]

Q5: Are there any known off-target effects or toxicity concerns?

A5: this compound is highly selective for OX2R, with over 700-fold selectivity over the orexin receptor 1 (OX1R).[2][3] However, it is important to note that clinical development of this compound was discontinued (B1498344) due to instances of drug-induced liver injury (DILI) in phase 2 trials.[2][4] While this hepatotoxicity is considered unlikely to be related to its mechanism as an orexin receptor agonist, researchers should be aware of potential cytotoxic effects, especially at higher concentrations or in long-term studies.[2][4]

Data Summary Tables

Table 1: In Vitro Activity of this compound in hOX2R-Expressing Cell Lines

AssayCell LineEC50
Calcium MobilizationhOX2R/CHO-K119 nM[1]
β-arrestin RecruitmenthOX2R/CHO-EA100 nM[1][5]
ERK1/2 PhosphorylationhOX2R/CHO-EA170 nM[1][5]

Table 2: Recommended Concentration Ranges for Initial Experiments

ApplicationCell TypeStarting Concentration Range
Acute Neuronal ActivationPrimary Neurons10 nM - 1 µM
Dose-Response CurvehOX2R-expressing cells1 nM - 10 µM[1][5]
Chronic StudiesPrimary Neurons1 nM - 100 nM

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable neuronal activation 1. Sub-optimal this compound Concentration: The concentration may be too low to elicit a response. 2. Degraded Compound: Improper storage or multiple freeze-thaw cycles may have reduced the compound's activity.[1] 3. Low Receptor Expression: The neuronal culture may have low endogenous expression of OX2R. 4. Insensitive Assay: The method used to measure activation may not be sensitive enough.1. Perform a dose-response experiment to identify the optimal concentration. 2. Prepare fresh stock solutions from a new aliquot. 3. Verify OX2R expression using techniques like qPCR or immunocytochemistry. 4. Use a more sensitive assay, such as calcium imaging or phospho-ERK western blotting.
High levels of cytotoxicity observed 1. Concentration Too High: this compound may exhibit toxicity at higher concentrations.[4] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Poor Culture Health: The neurons may be unhealthy or stressed.[6][7]1. Lower the concentration of this compound. 2. Ensure the final solvent concentration is non-toxic (e.g., <0.1% for DMSO). 3. Optimize the neuronal culture protocol to ensure high viability before starting the experiment.[8]
High variability between replicates 1. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable results.[8] 2. Inaccurate Pipetting: Errors in preparing serial dilutions or adding the compound to wells. 3. Edge Effects: Wells on the edge of the plate may behave differently due to evaporation.1. Ensure a homogenous cell suspension and careful plating technique. 2. Use calibrated pipettes and be meticulous during drug application. 3. Avoid using the outermost wells of the plate for critical experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution: Dissolve this compound powder in high-purity DMSO to create a 10 mM stock solution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot. Perform serial dilutions in pre-warmed, serum-free culture medium to achieve the final desired concentrations for your assay.

Protocol 2: Acute Neuronal Activation Assay in Primary Cortical Neurons
  • Cell Plating: Plate primary cortical neurons at an appropriate density on a Poly-D-Lysine coated 96-well plate. Culture the neurons for at least 7 days to allow for maturation and network formation.[6]

  • Preparation of this compound Dilutions: Prepare a series of 2X concentrated this compound dilutions in culture medium. A typical range would be from 2 µM down to 20 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO).

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X this compound dilutions, achieving a final 1X concentration.

  • Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 15-30 minutes for calcium imaging or phosphorylation studies; 1-2 hours for immediate-early gene expression).

  • Assessment of Neuronal Activation: Measure neuronal activation using a suitable method, such as a fluorescent calcium indicator (e.g., Fluo-4 AM) or by fixing the cells for immunocytochemistry to detect phosphorylated ERK (p-ERK).

  • Data Analysis: Quantify the signal for each concentration and plot a dose-response curve to determine the EC50.

Visualizations

Firazorexton_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R GPCR G-Protein (Gq) OX2R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates This compound This compound This compound->OX2R Binds & Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation ERK ERK Phosphorylation PKC->ERK ERK->Neuronal_Activation

Caption: Signaling pathway of this compound-induced neuronal activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (10mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture Primary Neurons (e.g., 7-10 days) D Treat Neurons with This compound & Vehicle B->D C->D E Incubate for Specified Duration D->E F Assess Neuronal Activation (e.g., Calcium Imaging, ICC) E->F G Quantify Data F->G H Plot Dose-Response Curve G->H

Caption: General workflow for a neuronal activation experiment.

Troubleshooting_Logic Start No Neuronal Activation Observed Check_Conc Is concentration optimized? Start->Check_Conc Check_Compound Is compound fresh/stored correctly? Check_Conc->Check_Compound Yes Action_Dose Perform Dose-Response Experiment Check_Conc->Action_Dose No Check_Receptor Is OX2R expressed in your cells? Check_Compound->Check_Receptor Yes Action_Fresh Use Fresh Aliquot of this compound Check_Compound->Action_Fresh No Action_Verify Verify Receptor Expression (qPCR/ICC) Check_Receptor->Action_Verify No End Problem Likely Resolved Check_Receptor->End Yes Action_Dose->End Action_Fresh->End Action_Verify->End

Caption: Troubleshooting logic for lack of neuronal activation.

References

Firazorexton In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of Firazorexton.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the in-vivo-grade this compound formulation?

A1: In-vivo-grade this compound is supplied as a lyophilized powder and should be reconstituted using sterile, pyrogen-free 5% Dextrose in Water (D5W). Do not use phosphate-buffered saline (PBS), as it can affect the stability of the liposomal formulation.

Q2: What is the maximum recommended dose for this compound in mice?

A2: The maximum tolerated dose (MTD) can vary depending on the mouse strain and tumor model. However, as a starting point, we recommend not exceeding 20 mg/kg for intravenous (IV) administration. It is crucial to conduct a preliminary dose-escalation study to determine the optimal and non-toxic dose for your specific model.

Q3: How should this compound be stored after reconstitution?

A3: After reconstitution, the this compound solution should be used immediately. If immediate use is not possible, it can be stored at 2-8°C for up to 4 hours. Do not freeze the reconstituted solution, as this will disrupt the liposomal structure.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a selective inhibitor of the Zeta Kinase, a critical downstream component of the Alpha Receptor signaling pathway. By inhibiting Zeta Kinase, this compound blocks downstream signal transduction, leading to a reduction in cell proliferation and tumor growth.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Alpha Receptor Alpha Receptor Zeta Kinase Zeta Kinase Alpha Receptor->Zeta Kinase Activates Downstream Effectors Downstream Effectors Zeta Kinase->Downstream Effectors Phosphorylates Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Promotes This compound This compound This compound->Zeta Kinase Inhibits

Caption: this compound's Mechanism of Action.

Troubleshooting Guides

Issue 1: Lower-than-Expected Efficacy or High Variability

Q: We are observing minimal tumor growth inhibition and high variability between subjects after administering this compound. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to drug delivery and experimental design. Below is a troubleshooting workflow and detailed explanations.

start Low Efficacy / High Variability q1 Was formulation prepared correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No Re-prepare with D5W. Use immediately. q1->a1_no q2 Is drug concentration in plasma/tumor low? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_pk Review dosing schedule. Consider alternative route. a2_yes->sol_pk q3 Is Zeta Kinase phosphorylation inhibited? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No Increase dose or confirm target presence. q3->a3_no end Efficacy Issue Resolved a3_yes->end

Caption: Troubleshooting Low Efficacy.

Potential Causes & Solutions:

  • Improper Formulation:

    • Cause: Reconstitution with an incorrect solvent (e.g., PBS) or using a formulation that has been stored improperly can lead to aggregation or degradation of the liposomes, reducing bioavailability.

    • Solution: Strictly adhere to the reconstitution protocol using sterile 5% Dextrose in Water (D5W). Ensure the reconstituted drug is used within 4 hours if stored at 2-8°C.

  • Suboptimal Pharmacokinetics (PK):

    • Cause: this compound may be clearing from circulation faster than anticipated in your specific animal model, preventing sufficient accumulation at the tumor site.

    • Solution: Conduct a basic PK study to measure the concentration of this compound in plasma and tumor tissue at various time points post-injection. This will help determine the drug's half-life and peak tumor concentration time. See the "Experimental Protocols" section for a sample workflow.

  • Insufficient Target Engagement:

    • Cause: The administered dose may not be high enough to effectively inhibit the Zeta Kinase target in the tumor tissue.

    • Solution: Perform a pharmacodynamic (PD) study. Harvest tumor tissue at the time of peak drug concentration (determined from your PK study) and analyze the phosphorylation status of Zeta Kinase or its downstream substrates via Western Blot or ELISA. A lack of target modulation indicates a need to increase the dose.

Summary of Expected PK/PD Parameters:

ParameterExpected Range (10 mg/kg IV)Troubleshooting Threshold
Plasma Cmax (µg/mL)50 - 75< 40 µg/mL
Tumor Cmax (µg/g tissue)5 - 10< 3 µg/g tissue
Plasma Half-life (hours)4 - 6< 2 hours
Target Inhibition in Tumor> 70%< 50%
Issue 2: Observed In Vivo Toxicity

Q: We are observing signs of toxicity (e.g., weight loss, lethargy) in our study animals at our intended therapeutic dose. How can we mitigate this?

A: Toxicity can arise from off-target effects or exceeding the maximum tolerated dose (MTD).

Potential Causes & Solutions:

  • Dose is Too High:

    • Cause: The current dose exceeds the MTD for the specific animal strain or model being used.

    • Solution: Perform a dose de-escalation study. Reduce the dose by 25-50% and monitor for signs of toxicity and therapeutic efficacy. The goal is to find a balance between anti-tumor activity and animal welfare.

  • Rapid Infusion Rate:

    • Cause: For IV-administered liposomal formulations, a rapid injection can sometimes lead to acute toxicity.

    • Solution: Decrease the rate of infusion. Administer the dose slowly over a period of 5-10 minutes instead of a rapid bolus injection.

Toxicity Monitoring Parameters:

ParameterMonitoring FrequencyActionable Threshold
Body WeightDaily> 15% loss from baseline
Clinical SignsDailyHunched posture, lethargy
Complete Blood CountBaseline and EndpointSignificant changes in counts

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis Workflow

This protocol outlines the steps to determine the concentration of this compound in plasma and tumor tissue.

cluster_workflow PK Analysis Workflow A 1. Dose Animals (IV) (n=3 per time point) B 2. Collect Blood & Tumor at Time Points (e.g., 1, 4, 8, 24h) A->B C 3. Process Samples (Plasma separation, Tumor homogenization) B->C D 4. Drug Extraction & LC-MS/MS Analysis C->D E 5. Plot Concentration vs. Time Curve D->E

Caption: Experimental Workflow for PK Analysis.

Methodology:

  • Animal Dosing: Administer a single IV dose of this compound to tumor-bearing mice (n=3-4 animals per time point).

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 12, and 24 hours post-injection), collect blood via cardiac puncture into EDTA-coated tubes. Immediately following, harvest the tumor tissue.

  • Plasma Processing: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Tumor Processing: Weigh the tumor tissue, add 3 volumes of homogenization buffer, and homogenize using a bead beater or similar instrument. Centrifuge the homogenate and collect the supernatant. Store at -80°C.

  • Analysis: Quantify the concentration of this compound in plasma and tumor supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Interpretation: Plot the mean concentration at each time point to generate PK curves and calculate key parameters such as Cmax and half-life.

Protocol 2: Western Blot for Target Engagement (Pharmacodynamics)

This protocol is for assessing the inhibition of Zeta Kinase phosphorylation in tumor tissue.

Methodology:

  • Study Design: Dose a cohort of tumor-bearing mice with this compound and a control cohort with the vehicle.

  • Tissue Harvesting: Based on PK data, harvest tumors at the time of expected peak drug concentration (e.g., 4 hours post-dose).

  • Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Prepare protein lysates by homogenizing the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-phospho-Zeta Kinase (p-Zeta)

      • Anti-total-Zeta Kinase (t-Zeta)

      • Anti-GAPDH or β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Zeta signal to the t-Zeta signal for each sample. Compare the normalized values between the vehicle-treated and this compound-treated groups to determine the percentage of target inhibition.

Mitigating potential adverse effects of Firazorexton in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential adverse effects of Firazorexton in animal models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse effects of this compound in rodent models?

A1: In preclinical rodent models, the most frequently reported adverse effects associated with this compound administration include dose-dependent suppression of endogenous testosterone (B1683101) and luteinizing hormone (LH), alterations in serum lipid profiles, and potential for hepatic stress.

Q2: How can I monitor for hepatic stress in my animal models during a this compound study?

A2: Regular monitoring of liver function is crucial. This should include weekly or bi-weekly serum analysis for key liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Post-mortem histopathological examination of liver tissue is also recommended to assess for any cellular changes.

Q3: Are the suppressive effects of this compound on endogenous hormones reversible?

A3: Yes, studies in animal models indicate that the suppression of testosterone and LH is reversible upon cessation of this compound administration. The recovery period can vary depending on the dose and duration of treatment.

Q4: What is the proposed mechanism behind this compound-induced lipid profile changes?

A4: this compound, as a selective androgen receptor modulator (SARM), is thought to influence lipid metabolism by modulating the expression of genes involved in cholesterol synthesis and transport in the liver. This can lead to a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL).

Troubleshooting Guides

Issue 1: Unexpectedly high levels of liver enzymes (ALT/AST) are observed.

  • Immediate Action: Reduce the dosage of this compound by 25-50% and increase the frequency of serum monitoring to every 3-4 days.

  • Investigative Steps:

    • Verify the formulation and concentration of the dosing solution to rule out preparation errors.

    • Review the animal's diet and other concurrently administered substances for potential hepatotoxic interactions.

    • Consider a liver co-protectant agent, such as N-acetylcysteine (NAC), which has shown utility in mitigating drug-induced liver injury in some animal models.

  • Long-term Strategy: If enzyme levels do not normalize, consider discontinuing this compound administration and performing a full histopathological workup of the liver.

Issue 2: Severe suppression of endogenous testosterone is compromising the study's objectives.

  • Immediate Action: Assess if the current dosage is essential for the desired therapeutic effect. If possible, a dose reduction may alleviate the severity of suppression.

  • Investigative Steps:

    • Implement a washout period in your study design to observe the recovery of the hypothalamic-pituitary-gonadal (HPG) axis.

    • Measure both total and free testosterone levels to get a complete picture of the hormonal milieu.

  • Long-term Strategy: For long-term studies, consider a cyclical dosing regimen (e.g., 4 weeks on, 2 weeks off) to allow for periodic recovery of the HPG axis.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Serum Lipids in a 12-Week Rodent Study

Dosage (mg/kg/day)Change in HDL (%)Change in LDL (%)
0.5-15%+10%
1.0-25%+22%
2.5-40%+35%

Table 2: Impact of this compound on Liver Enzymes in a 12-Week Rodent Study

Dosage (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)
Control3550
0.54560
1.06075
2.595110

Key Experimental Protocols

Protocol 1: Monitoring of Serum Biomarkers

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Dosing: this compound administered daily via oral gavage for 12 weeks.

  • Blood Collection: Blood samples (0.5 mL) are collected weekly from the tail vein.

  • Serum Separation: Samples are allowed to clot at room temperature for 30 minutes, then centrifuged at 2000 x g for 15 minutes at 4°C.

  • Analysis: Serum is analyzed for testosterone, LH, ALT, AST, HDL, and LDL levels using commercially available ELISA kits.

  • Data Normalization: All biomarker data should be compared to a vehicle-treated control group.

Protocol 2: Histopathological Examination of Liver Tissue

  • Tissue Collection: At the end of the study, animals are euthanized, and the liver is excised.

  • Fixation: Liver samples are fixed in 10% neutral buffered formalin for 24 hours.

  • Processing: Fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin.

  • Sectioning: 5 µm sections are cut using a microtome.

  • Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides for signs of cellular damage, inflammation, and steatosis.

Visualizations

Firazorexton_Signaling_Pathway cluster_cell Target Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Dimer This compound-AR Dimer HSP Heat Shock Proteins AR->HSP Dissociates from ARE Androgen Response Element (ARE) Dimer->ARE Translocates to Nucleus and Binds Gene_Expression Altered Gene Expression ARE->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound in a target cell.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Blood Collection acclimatization->baseline dosing This compound Administration (Daily) baseline->dosing monitoring Weekly Monitoring (Weight, Blood Samples) dosing->monitoring monitoring->dosing Weeks 1-11 end End of Study (12 weeks) monitoring->end Week 12 necropsy Necropsy and Tissue Collection end->necropsy analysis Biochemical and Histopathological Analysis necropsy->analysis report Final Report analysis->report Troubleshooting_Logic adverse_effect Adverse Effect Observed? high_alt_ast High ALT/AST? adverse_effect->high_alt_ast Yes continue_study Continue Study as Planned adverse_effect->continue_study No low_testosterone Severe Testosterone Suppression? high_alt_ast->low_testosterone No reduce_dose_liver Reduce Dose & Monitor high_alt_ast->reduce_dose_liver Yes consider_washout Consider Cyclical Dosing/Washout low_testosterone->consider_washout Yes other_effect Consult Veterinary Pathologist low_testosterone->other_effect No

Firazorexton Degradation: Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the degradation products of firazorexton (TAK-994) and their potential activity. As the clinical development of this compound was discontinued (B1498344) due to drug-induced liver injury (DILI), understanding its metabolic fate is critical for researchers working with this compound or developing similar orexin (B13118510) receptor 2 (OX2R) agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TAK-994) is an orally active, potent, and selective agonist of the orexin receptor 2 (OX2R).[1] Orexin neuropeptides (orexin-A and orexin-B) are central to regulating sleep-wake cycles, and loss of these neurons leads to narcolepsy type 1.[2] By selectively activating OX2R, this compound was developed to mimic the effects of endogenous orexins and promote wakefulness. In preclinical studies, it demonstrated the ability to increase wakefulness and reduce narcolepsy-like symptoms in mouse models.

Q2: Why was the clinical development of this compound discontinued?

The Phase 2 clinical trials for this compound were terminated early due to findings of drug-induced liver injury (DILI) in some participants.[1][2] Several patients experienced clinically significant elevations in liver enzymes, with three individuals meeting the criteria for Hy's Law, which is a strong indicator of severe, potentially fatal DILI.[2]

Q3: What is the hypothesized cause of this compound-induced liver injury?

The leading hypothesis is that the liver injury is not a direct result of OX2R activation but is instead caused by the formation of reactive metabolites.[3][4][5] This type of toxicity is known as idiosyncratic DILI and is thought to occur when the body metabolizes a drug into chemically reactive species that can bind to cellular components, such as proteins, leading to cellular stress and an immune response. A study investigating the mechanism of this compound-induced DILI uncovered a potential covalent binding liability following its metabolism in the liver.[2]

Q4: Have the specific degradation products or metabolites of this compound been identified?

While a Phase 1 clinical trial (NCT04745767) was conducted to investigate the absorption, metabolism, and excretion of radiolabeled this compound ([14C]TAK-994) in healthy male subjects, the specific chemical structures of the resulting metabolites have not been made publicly available in detail.[2] Therefore, the exact degradation pathways and the identities of the major metabolites are not fully known in the public domain.

Q5: Is there any information on the biological activity of this compound's degradation products?

As the specific metabolites have not been publicly disclosed, there is currently no available information regarding their potential biological activity, including whether they retain any agonist activity at the OX2R or have other off-target effects.

Troubleshooting Guide for Experimental Studies

This guide addresses potential issues researchers may encounter when studying the metabolism and potential toxicity of this compound or related compounds.

Issue Possible Cause Troubleshooting Steps
Difficulty detecting metabolites in in vitro assays (e.g., liver microsomes, hepatocytes) - Low metabolic turnover.- Metabolites are highly reactive and unstable.- Insufficient analytical sensitivity.- Increase incubation time or this compound concentration.- Include trapping agents (e.g., glutathione, N-acetylcysteine) in the incubation to capture reactive metabolites.- Utilize high-resolution mass spectrometry for improved detection.
Inconsistent results in cell-based toxicity assays - Variability in metabolic enzyme expression in cell lines.- Cell culture conditions affecting metabolic activity.- Compound precipitation at higher concentrations.- Use primary hepatocytes from multiple donors to account for genetic variability.- Ensure consistent cell passage number and culture conditions.- Confirm compound solubility in culture media at the tested concentrations.
Observing unexpected toxicity in animal models - Formation of species-specific metabolites.- Saturation of metabolic pathways at higher doses.- On-target effects unrelated to the primary pharmacology.- Conduct cross-species metabolite profiling to identify differences.- Perform dose-response studies to assess non-linear pharmacokinetics.- Evaluate potential off-target activities of the parent compound and metabolites.

Data on this compound Activity

While data on the degradation products is unavailable, the activity of the parent compound, this compound, has been characterized.

Parameter Value Assay Conditions Reference
OX2R EC50 19 nMCalcium mobilization in hOX2R/CHO-K1 cells[6]
β-arrestin Recruitment EC50 100 nMhOX2R/CHO-EA cells[6]
ERK1/2 Phosphorylation EC50 170 nMhOX2R/CHO-EA cells[6]
Selectivity >700-fold for OX2R over OX1RNot specified[1]

Experimental Protocols

Protocol: In Vitro Metabolite Identification and Trapping

This protocol provides a general framework for identifying this compound metabolites and trapping reactive intermediates using human liver microsomes.

  • Materials:

    • This compound

    • Human liver microsomes (pooled)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Trapping agents: Glutathione (GSH), N-acetylcysteine (NAC)

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the NADPH regenerating system.

    • For reactive metabolite trapping, add GSH or NAC to the incubation mixture.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution.

    • Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding cold acetonitrile with 0.1% formic acid.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to identify parent compound, metabolites, and metabolite-GSH/NAC adducts.

Visualizations

Firazorexton_Signaling_Pathway This compound This compound OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds and Activates G_protein Gq Protein OX2R->G_protein Activates Beta_arrestin β-Arrestin Recruitment OX2R->Beta_arrestin PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_pathway ERK Pathway Activation PKC->ERK_pathway

Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_identification Metabolite Characterization cluster_activity Activity Assessment Incubation Incubation of this compound with Liver Microsomes/Hepatocytes Trapping Inclusion of Trapping Agents (e.g., Glutathione) Incubation->Trapping Analysis LC-MS/MS Analysis Incubation->Analysis Trapping->Analysis Metabolite_ID Metabolite Identification (Mass Shift) Analysis->Metabolite_ID Adduct_ID Reactive Metabolite-Adduct Identification Analysis->Adduct_ID Structure_Elucidation Structural Elucidation (MS/MS Fragmentation) Metabolite_ID->Structure_Elucidation Adduct_ID->Structure_Elucidation Synthesis Chemical Synthesis of Identified Metabolites Structure_Elucidation->Synthesis Receptor_Assay OX2R Binding/Functional Assays Synthesis->Receptor_Assay Toxicity_Assay In Vitro Toxicity Assays (e.g., Hepatocyte Viability) Synthesis->Toxicity_Assay

Caption: Experimental workflow for identifying and characterizing this compound metabolites.

Logical_Relationship This compound This compound Administration Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites Hypothesized Pathway Covalent_Binding Covalent Binding to Hepatocellular Proteins Reactive_Metabolites->Covalent_Binding Cellular_Stress Cellular Stress & Immune Response Covalent_Binding->Cellular_Stress DILI Drug-Induced Liver Injury (DILI) Cellular_Stress->DILI

Caption: Hypothesized mechanism of this compound-induced liver injury.

References

Technical Support Center: Firazorexton Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using common cell viability assays to screen for Firazorexton-induced toxicity.

Compound of Interest: this compound (TAK-994) Mechanism of Action: this compound is an orally active, brain-penetrant selective agonist for the orexin (B13118510) type 2 receptor (OX2R).[1][2][3][4] It was developed for the treatment of narcolepsy type 1, a condition caused by the loss of brain orexin neuropeptides.[2][5] Known Toxicities: Clinical development of this compound was discontinued (B1498344) due to safety concerns, specifically severe drug-induced liver injury (DILI) observed in phase 2 trials.[2][5] This hepatotoxicity is considered a significant liability.[5]

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is recommended for screening this compound toxicity, especially in liver cells?

A1: There is no single "best" assay. It is highly recommended to use at least two assays based on different principles to confirm results and identify potential assay artifacts. A common combination is a metabolic assay (like MTS or alamarBlue) and a cytotoxicity/membrane integrity assay (like LDH release) or an ATP-based assay (like CellTiter-Glo). Given that this compound's toxicity is linked to liver injury, using relevant hepatic cell lines (e.g., HepG2, primary hepatocytes) is crucial.

Q2: My MTT/MTS assay shows an increase in signal at high concentrations of this compound, suggesting increased viability. Is this a real effect?

A2: This is unlikely to be a true biological effect and is a strong indicator of assay interference. Small molecules, particularly those with thiol or carboxylic acid groups, can directly reduce the tetrazolium salts (MTT, MTS, XTT) to formazan (B1609692), independent of cellular metabolism.[6][7][8] This leads to a false-positive signal that masks underlying toxicity.[7] Always run a cell-free control (compound in media with assay reagent but no cells) to check for direct reduction.

Q3: How can I differentiate between true cytotoxicity and assay interference?

A3: The best strategy is to use orthogonal assays—methods that measure different cellular parameters.

  • Confirm with a non-metabolic assay: Use a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release from damaged cell membranes.[9][10]

  • Use an ATP-based assay: Assays like CellTiter-Glo measure ATP levels, which is a robust indicator of metabolically active cells and is less prone to interference from redox-active compounds.[11][12]

  • Cell-Free Controls: Always include controls with this compound and the assay reagent in cell-free wells. Any signal generated here is due to direct chemical interference.

  • Microscopy: Visually inspect the cells for morphological changes indicative of cell death, such as detachment, rounding, or membrane blebbing.

Q4: What are the essential controls to include in my screening plates?

A4:

  • Untreated Cells (Negative Control): Represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures the solvent itself is not causing toxicity.[13]

  • Maximum Lysis (Positive Control for Cytotoxicity): Cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death. This is critical for LDH assays.

  • Compound-Only Control (Cell-Free): this compound in media without cells to check for colorimetric or chemical interference with the assay reagents.

  • Media-Only Control (Blank): Media and assay reagent to determine the background signal.

Q5: The clinical trials for this compound were stopped due to liver toxicity. What does this mean for my in vitro experiments?

A5: The clinically observed hepatotoxicity suggests that this compound may have specific toxic mechanisms in liver cells.[2][5] These could involve metabolic activation by cytochrome P450 enzymes into a reactive metabolite, mitochondrial toxicity, or inhibition of bile salt efflux pumps.[5] Standard cell viability assays measure general cytotoxicity but may not capture these specific mechanisms. Consider using more advanced models like 3D liver spheroids or co-cultures with different liver cell types to better replicate the in vivo environment.

Troubleshooting Guide

This guide addresses common problems encountered when screening this compound with different viability assays.

Problem / Observation Assay Type(s) Possible Causes Recommended Solutions
High Background Signal MTT, MTS, alamarBlue, LDH1. Contamination: Bacterial or fungal contamination can metabolize assay reagents.[14] 2. Media Interference: Phenol (B47542) red or components in serum can interfere with absorbance/fluorescence readings.[14][15] 3. High LDH in Serum: Serum used in culture media may have high endogenous LDH activity.[16]1. Visually inspect plates under a microscope; use sterile technique. 2. Use phenol red-free media for the assay incubation step. Consider reducing serum concentration during the assay.[14][16] 3. Test a new batch of serum or use a serum-free assay medium.
Inconsistent Results / High Variability Between Replicates All Assays1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Compound Precipitation: this compound may not be fully soluble at higher concentrations. 3. Inconsistent Incubation Times: Variations in timing for treatment or reagent addition.[14]1. Ensure a single-cell suspension before plating; avoid edge effects by not using the outer wells of the plate. 2. Check the solubility of this compound in your media. Visually inspect wells for precipitate. 3. Use a multichannel pipette for reagent addition to minimize timing differences.
Low Signal or Low Absorbance/Fluorescence MTT, MTS, alamarBlue, CellTiter-Glo1. Low Cell Number: Too few cells were seeded to generate a robust signal.[14] 2. Reagent Degradation: Assay reagents were improperly stored or have expired. 3. Insufficient Incubation: The assay reaction did not have enough time to develop.[14]1. Perform a cell titration experiment to determine the optimal seeding density for a linear signal range.[14] 2. Prepare fresh reagents and check storage conditions (e.g., protect MTT from light).[17] 3. Optimize the reagent incubation time for your specific cell line.
Discrepancy Between Assays (e.g., MTS shows viability, LDH shows toxicity) Metabolic vs. Cytotoxicity1. Assay Interference: As noted in the FAQ, this compound may be chemically reducing the MTS reagent.[6][8] 2. Timing Mismatch: LDH is released during late-stage apoptosis or necrosis. A metabolic slowdown (measured by MTS) may occur hours before complete membrane rupture (measured by LDH).[14]1. Rely on the LDH or another orthogonal assay result. Perform cell-free controls to confirm MTS interference. 2. Perform a time-course experiment, measuring viability and cytotoxicity at multiple time points (e.g., 12, 24, 48 hours).

Experimental Protocols & Methodologies

Protocol 1: MTS Cell Viability Assay

This assay measures the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by viable cells.

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background (media-only control), and normalize the data to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, indicating the presence of metabolically active cells.

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate suitable for luminescence measurements, following the same procedure as the MTS assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above.

  • Incubation: Incubate for the desired exposure time.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature.[18] Reconstitute the reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12][18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium).[12][18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][18]

  • Measurement: Record luminescence using a plate luminometer.

  • Analysis: Subtract the background (media-only control) and normalize the data to the vehicle control to determine percent viability.

Visualizations

Workflow and Decision Making

G cluster_prep Experiment Setup cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation start Start: Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat controls Include Controls: - Vehicle - Untreated - Lysis (for LDH) - Cell-Free treat->controls incubate Incubate (24-72h) treat->incubate assay1 Perform Primary Assay (e.g., MTS) incubate->assay1 assay2 Perform Orthogonal Assay (e.g., CellTiter-Glo or LDH) incubate->assay2 readout Measure Signal (Absorbance/Luminescence) assay1->readout confirm Results Concordant? assay2->confirm check Interference Detected? readout->check check->confirm No troubleshoot Rely on Orthogonal Assay & Cell-Free Controls check->troubleshoot Yes report Report IC50 & Confirm Toxicity confirm->report Yes confirm->troubleshoot No troubleshoot->confirm

Assay Principle Comparison

G cluster_metabolic Metabolic Assays (Indirect Viability) cluster_atp ATP-Based Assays (Metabolic Health) cluster_membrane Membrane Integrity Assays (Cytotoxicity) MTS MTS/MTT MTS_product Formazan (Colorimetric) MTS->MTS_product NAD(P)H Reductases Resazurin alamarBlue (Resazurin) Resazurin_product Resorufin (Fluorescent) Resazurin->Resazurin_product Metabolic Reduction CTG CellTiter-Glo CTG_product Light (Luminescent) CTG->CTG_product Luciferase + ATP LDH LDH Release LDH_product Colorimetric/ Luminescent Signal LDH->LDH_product LDH in Supernatant Interference Potential Interference Point: This compound may directly reduce MTS/Resazurin Interference->MTS Interference->Resazurin

References

Validation & Comparative

A Preclinical Head-to-Head: Firazorexton vs. Danavorexton in Orexin 2 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pursuit of effective treatments for narcolepsy and other hypersomnia disorders has led to the development of potent orexin (B13118510) 2 receptor (OX2R) agonists. Among these, Firazorexton (TAK-994) and Danavorexton (TAK-925), both developed by Takeda, have been prominent candidates. While this compound’s journey was halted due to safety concerns, a comparative analysis of their preclinical data offers valuable insights into the nuances of OX2R agonism and its therapeutic potential.

This guide provides an objective comparison of the preclinical performance of this compound and Danavorexton, supported by experimental data on their in vitro and in vivo activities.

At a Glance: Key Differences

FeatureThis compound (TAK-994)Danavorexton (TAK-925)
Route of Administration Orally active[1][2][3]Injectable (Intravenous, Subcutaneous)[4][5][6]
OX2R Selectivity >700-fold over OX1R[1][7][8]>5,000-fold over OX1R[9]
Clinical Development Status Discontinued due to liver toxicity[3][8]Under clinical investigation[4]

In Vitro Profile: Potency and Signaling

Both molecules demonstrate high potency and selectivity for the human orexin 2 receptor (hOX2R). The primary in vitro assays used to characterize these compounds involve measuring calcium mobilization in cell lines expressing the recombinant human orexin receptors.

ParameterThis compound (TAK-994)Danavorexton (TAK-925)
hOX2R Activation (EC₅₀) 19 nM[1][2][7][10]5.5 nM[4]
hOX1R Activation (EC₅₀) 14 µM[10]Not specified, but >5000x less potent than on OX2R[9]
β-arrestin Recruitment (EC₅₀) 100 nM[2]Not specified
ERK1/2 Phosphorylation (EC₅₀) 170 nM[2]Not specified
Experimental Protocol: Calcium Mobilization Assay

The potency of this compound and Danavorexton was primarily assessed using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 1 or 2 receptor. The assay quantifies the increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture: CHO-K1 cells expressing either hOX1R or hOX2R are cultured in appropriate media and seeded into microplates.

  • Compound Preparation: A dilution series of the test compounds (this compound or Danavorexton) is prepared.

  • Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compounds are then added to the cells.

  • Data Acquisition: A fluorometric imaging plate reader (FLIPR) is used to measure the change in fluorescence, which corresponds to the change in intracellular calcium levels.

  • Data Analysis: The EC₅₀ values are calculated from the dose-response curves, representing the concentration of the agonist that produces 50% of the maximal response.

In Vivo Efficacy: Preclinical Models of Narcolepsy

Both compounds have demonstrated robust wake-promoting effects in mouse models of narcolepsy, which are designed to mimic the orexin deficiency seen in human narcolepsy type 1.

In Vivo EffectThis compound (TAK-994)Danavorexton (TAK-925)
Increased Wakefulness Yes, with oral administration[1][2][7]Yes, with subcutaneous or intravenous administration[4][9][11][12]
Reduced NREM and REM Sleep Yes[2]Yes[5]
Ameliorated Wakefulness Fragmentation Yes[2][7]Yes[9][11]
Suppressed Cataplexy-like Episodes Yes[7][10]Yes[9][12]
Effect on Body Weight Not specifiedSuppressed body weight gain in narcoleptic mice[4][11]
Experimental Protocol: Murine Narcolepsy Model

The in vivo efficacy of these compounds was evaluated in orexin/ataxin-3 transgenic mice, a model that exhibits narcolepsy-like symptoms due to the progressive loss of orexin neurons.

  • Animal Model: Orexin/ataxin-3 transgenic mice are used.

  • Drug Administration: this compound is administered orally, while Danavorexton is administered via subcutaneous injection.

  • Data Recording: Electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep-wake states.

  • Behavioral Assessment: The occurrence of cataplexy-like episodes is often assessed, for example, by observing the mice's response to chocolate, a potent emotional trigger for cataplexy in this model.

  • Data Analysis: The duration of wakefulness, non-REM (NREM) sleep, and REM sleep are quantified. The number and duration of wakefulness episodes are analyzed to assess sleep fragmentation. The frequency of cataplexy-like episodes is also measured.

Signaling Pathway and Mechanism of Action

Both this compound and Danavorexton exert their effects by mimicking the endogenous orexin peptides and activating the OX2R, a G-protein coupled receptor (GPCR). Activation of OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness.

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or Danavorexton OX2R OX2R Agonist->OX2R Binds to Gq Gq OX2R->Gq Activates Gs Gs OX2R->Gs Gi Gi OX2R->Gi ERK_Phosphorylation ERK1/2 Phosphorylation OX2R->ERK_Phosphorylation via G-proteins PLC PLC Gq->PLC AC AC Gs->AC Gi->AC Inhibits Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Neuronal_Excitation Neuronal Excitation (Wakefulness) AC->Neuronal_Excitation Ca_increase->Neuronal_Excitation ERK_Phosphorylation->Neuronal_Excitation

Caption: Orexin 2 Receptor Signaling Pathway.

Experimental Workflow: In Vivo Mouse Model

The following diagram illustrates the typical workflow for evaluating the efficacy of OX2R agonists in a preclinical narcolepsy mouse model.

Experimental_Workflow Animal_Model Orexin/Ataxin-3 Narcolepsy Mouse Model Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Surgical Recovery Period Surgery->Recovery Baseline Baseline EEG/EMG Recording Recovery->Baseline Drug_Admin Compound Administration (Oral or SC) Baseline->Drug_Admin Post_Drug_Recording Post-Administration EEG/EMG Recording Drug_Admin->Post_Drug_Recording Behavioral Behavioral Testing (e.g., Cataplexy Induction) Post_Drug_Recording->Behavioral Data_Analysis Sleep-Wake Scoring & Statistical Analysis Behavioral->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow.

Conclusion

The preclinical data for this compound and Danavorexton highlight their potent and selective agonism at the OX2R, translating to significant wake-promoting and anti-cataplectic effects in animal models of narcolepsy. While both compounds showed promise, the discontinuation of this compound due to liver toxicity underscores the critical importance of safety and tolerability in the development of novel therapeutics. Danavorexton continues to be investigated, and its preclinical profile, particularly its high selectivity and efficacy in promoting wakefulness and reducing narcoleptic symptoms, provides a strong rationale for its ongoing clinical evaluation. The comparative analysis of these two molecules offers valuable lessons for the future design and development of next-generation OX2R agonists for sleep-wake disorders.

References

A Comparative Analysis of Firazorexton and TAK-861: Efficacy and Safety of Two Orexin Receptor 2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Agonists: In a field urgently seeking therapeutic breakthroughs for narcolepsy, the development of oral orexin (B13118510) receptor 2 (OX2R) agonists has represented a significant leap forward. This guide provides a detailed comparison of two such molecules developed by Takeda: Firazorexton (TAK-994) and TAK-861 (Oveporexton). While both compounds share a common mechanism of action, their clinical journeys have diverged dramatically, offering critical insights for drug development professionals. This compound's development was halted due to safety concerns, whereas TAK-861 has successfully completed Phase 3 trials and is progressing toward regulatory submission.

Mechanism of Action: Targeting the Orexin System

Both this compound and TAK-861 are designed as selective agonists for the orexin receptor 2 (OX2R), a G-protein coupled receptor (GPCR) predominantly responsible for promoting and stabilizing wakefulness.[1] Narcolepsy Type 1 (NT1) is caused by a profound loss of orexin-producing neurons, leading to a deficiency in this critical wake-promoting neuropeptide. By mimicking the action of endogenous orexin at the OX2R, these agonists aim to restore the deficient signaling and alleviate the primary symptoms of NT1, such as excessive daytime sleepiness (EDS) and cataplexy.[2]

Upon binding to the OX2R, these agonists trigger a downstream signaling cascade. The receptor couples primarily through the Gq protein subunit, activating Phospholipase C (PLC). This leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and subsequent mobilization of calcium (Ca²⁺) from intracellular stores.[3][4] This signaling cascade is believed to be a key driver of neuronal excitation and wakefulness. Additionally, activation of the OX2R can induce the phosphorylation of ERK1/2 and the recruitment of β-arrestin.[4]

G_q_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or TAK-861 OX2R OX2R Agonist->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_Release Increased Intracellular Ca²⁺ ER->Ca_Release Releases Ca²⁺ Ca_Store Ca²⁺ Store Downstream Downstream Effects (e.g., ERK Phosphorylation, Neuronal Excitation) Ca_Release->Downstream Triggers

Caption: Simplified OX2R Gq-protein signaling pathway. (Within 100 characters)

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies in cell-based assays and animal models established the potency and efficacy of both molecules. Notably, direct comparative data indicates that TAK-861 possesses significantly higher potency than its predecessor, this compound.[2]

In calcium mobilization assays using Chinese hamster ovary (CHO) cells expressing human orexin receptors, TAK-861 was found to be approximately 10-fold more potent than this compound. This increased potency translated to in vivo models, where TAK-861 demonstrated wake-promoting effects at a tenfold lower effective dose in both mice and monkeys.[2]

ParameterThis compound (TAK-994)TAK-861 (Oveporexton)Reference
Target Orexin Receptor 2 (OX2R) AgonistOrexin Receptor 2 (OX2R) Agonist[1]
In Vitro Potency (EC₅₀) 19 nM2.5 nM
Selectivity (OX2R vs OX1R) ~740-fold~3000-fold
In Vivo Efficacy (Mice) Promoted wakefulnessPromoted wakefulness at ~10x lower dose[4]
In Vivo Efficacy (Monkeys) Promoted wakefulnessPromoted wakefulness at ~10x lower dose

Clinical Development and Efficacy

Both this compound and TAK-861 advanced into clinical trials for Narcolepsy Type 1, with the primary endpoints focused on objective and subjective measures of daytime sleepiness and the frequency of cataplexy.

This compound (TAK-994) - Phase 2 Trial

A Phase 2, randomized, placebo-controlled trial (NCT04096560) evaluated this compound at three different doses.[5][6] The trial demonstrated a significant and dose-dependent improvement in wakefulness and sleepiness compared to placebo. However, the trial and its extension were terminated early due to the emergence of a critical safety signal.[5][6]

Endpoint (Change from Baseline to Week 8)Placebo30 mg BID90 mg BID180 mg BIDReference
Mean Sleep Latency on MWT (minutes) -2.5+23.9+27.4+32.6[6][7]
Epworth Sleepiness Scale (ESS) Score -2.1-12.2-13.5-15.1[7]
Weekly Cataplexy Rate (Incidence Rate) 5.830.271.140.88[7]
TAK-861 (Oveporexton) - Phase 2 and Phase 3 Trials

TAK-861 was evaluated in a Phase 2b trial (NCT05687903) which showed robust, clinically meaningful improvements across all primary and secondary endpoints.[8][9] Based on these positive results, Takeda initiated two pivotal Phase 3 studies, which have also met their primary and secondary endpoints, demonstrating significant improvements in NT1 symptoms.

Phase 2b Efficacy Data (Change from Baseline to Week 8) [9]

Endpoint Placebo (n=22) TAK-861 Doses (n=21-23 per group) p-value vs Placebo
Mean Sleep Latency on MWT (minutes) -1.2 +12.5 to +25.4 ≤0.001 for all doses
Epworth Sleepiness Scale (ESS) Score (Not specified) Significant Improvement <0.01 for all doses

| Weekly Cataplexy Rate (WCR) | (Not specified) | Significant Reduction | <0.05 for 2mg BID and 2mg/5mg doses |

Safety and Tolerability: The Key Differentiator

The clinical development pathways of this compound and TAK-861 diverged entirely due to their safety profiles.

Development_Comparison cluster_this compound This compound (TAK-994) Development cluster_tak861 TAK-861 (Oveporexton) Development F_Preclinical Preclinical Success F_Phase1 Phase 1 F_Preclinical->F_Phase1 F_Phase2 Phase 2 Efficacy F_Phase1->F_Phase2 F_Safety Drug-Induced Liver Injury (DILI) Detected F_Phase2->F_Safety F_Discontinued Development Discontinued F_Safety->F_Discontinued T_Preclinical Preclinical Success (Higher Potency) T_Phase1 Phase 1 T_Preclinical->T_Phase1 T_Phase2 Phase 2b Success (Good Safety Profile) T_Phase1->T_Phase2 T_Phase3 Phase 3 Success T_Phase2->T_Phase3 T_Submission Regulatory Submission Planned T_Phase3->T_Submission

Caption: Clinical development and outcome comparison. (Within 100 characters)

This compound (TAK-994): Phase 2 trials were terminated after clinically significant elevations in liver enzymes were observed in 5 patients, with 3 patients meeting the criteria for drug-induced liver injury (DILI).[6] This hepatotoxicity was deemed a significant safety risk, leading to the discontinuation of its development.[1]

TAK-861 (Oveporexton): In stark contrast, TAK-861 has demonstrated a favorable safety profile throughout its clinical trials. No cases of hepatotoxicity or treatment-related serious adverse events were reported in the Phase 2b or Phase 3 studies. The most common treatment-emergent adverse events were insomnia and urinary urgency/frequency.[9] The improved safety profile is hypothesized to be linked to TAK-861's higher potency, which allows for a lower effective dose, thereby reducing the potential for off-target effects.[2]

Experimental Protocols

The evaluation of these compounds relied on standardized clinical and non-clinical experimental methodologies.

Maintenance of Wakefulness Test (MWT)

The MWT is an objective measure of a patient's ability to stay awake.[10]

  • Procedure: The test consists of four 40-minute trials conducted at two-hour intervals in a dark, quiet room.[10][11]

  • Instruction: Patients are instructed to sit quietly in bed, remain awake for as long as possible, and avoid using extraordinary measures to prevent sleep.[10][12]

  • Measurement: Continuous polysomnography (EEG, EOG, EMG) is used to determine sleep latency, which is the time from the start of the trial to the first definitive signs of sleep.[13] If no sleep occurs, the latency is recorded as 40 minutes.[11]

  • Endpoint: The primary endpoint in the clinical trials was the mean change in sleep latency from baseline across the four trials.[6][9]

MWT_Workflow Start Begin MWT Session (1.5-3h post-nocturnal sleep) Trial1 Trial 1 (40 min) Patient instructed to stay awake Start->Trial1 Break1 2-hour Break (Patient must remain awake) Trial1->Break1 Trial2 Trial 2 (40 min) Break1->Trial2 Break2 2-hour Break Trial2->Break2 Trial3 Trial 3 (40 min) Break2->Trial3 Break3 2-hour Break Trial3->Break3 Trial4 Trial 4 (40 min) Break3->Trial4 End Calculate Mean Sleep Latency Across All 4 Trials Trial4->End

Caption: Experimental workflow for the Maintenance of Wakefulness Test. (Within 100 characters)
Epworth Sleepiness Scale (ESS)

The ESS is a subjective, self-administered questionnaire used to measure a person's average daytime sleepiness.[14][15]

  • Procedure: Patients rate their likelihood of dozing in eight common situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing).[14][16]

  • Scoring: The scores from the eight questions are summed to produce a total score ranging from 0 to 24.[14]

  • Interpretation: A score of 0-10 is considered normal, while scores of 11 or higher indicate excessive daytime sleepiness.[14][17]

In Vitro Assays
  • Calcium Mobilization Assay: This assay measures the increase in intracellular calcium following GPCR activation.[3]

    • Cells (e.g., CHO or HEK293) engineered to express the OX2R are seeded in microplates.[3]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which is trapped in the cytoplasm.[18]

    • Baseline fluorescence is measured using a plate reader (e.g., FLIPR).[19]

    • The test compound (this compound or TAK-861) is added, and the change in fluorescence intensity is recorded over time.[18]

    • The increase in fluorescence correlates with the amount of intracellular calcium released, allowing for the determination of agonist potency (EC₅₀).[19]

  • β-Arrestin Recruitment Assay: This assay quantifies the interaction between the activated GPCR and β-arrestin.

    • Engineered cells are used that co-express the OX2R and β-arrestin, each tagged with a component of a reporter system (e.g., fragments of β-galactosidase in an Enzyme Fragment Complementation system).[20][21]

    • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor.[21]

    • This proximity allows the reporter fragments to combine and generate a detectable signal (e.g., chemiluminescence).[20]

    • The signal intensity is proportional to the extent of β-arrestin recruitment and is used to determine agonist potency and efficacy.[21]

Conclusion

The comparative analysis of this compound and TAK-861 provides a compelling case study in modern drug development. Both molecules validated the therapeutic potential of OX2R agonism for narcolepsy, demonstrating significant efficacy in improving wakefulness and reducing cataplexy. However, the divergent safety outcomes underscore the critical importance of optimizing molecular properties to maximize potency and minimize off-target effects. TAK-861's tenfold higher potency compared to this compound likely contributed to its superior safety profile by allowing for a lower clinical dose, reducing the risk of idiosyncratic toxicity.[2] As TAK-861 progresses towards becoming a potential first-in-class therapy, the lessons learned from the parallel development of these two agents will undoubtedly inform future research in the field of neuroscience and beyond.

References

Comparative Analysis of Firazorexton and Other Selective Orexin-2 Receptor (OX2R) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity and functional activity of Firazorexton (TAK-994) against other notable selective orexin-2 receptor (OX2R) agonists. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective data to inform research and development decisions. While this compound's clinical development was halted due to safety concerns, its high selectivity for OX2R makes it a valuable reference compound in the ongoing search for safer and more effective orexin-based therapeutics.[1][2]

Overview of Orexin (B13118510) Receptor Agonism

Orexin-A and Orexin-B are endogenous neuropeptides that regulate various physiological processes, including wakefulness, appetite, and reward, by activating two G protein-coupled receptors (GPCRs): orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[3] While both receptors are involved in promoting wakefulness, the selective activation of OX2R is considered a primary therapeutic strategy for treating narcolepsy and other disorders of hypersomnolence.[4] The development of selective OX2R agonists aims to replicate the wake-promoting effects of endogenous orexins while potentially mitigating side effects associated with OX1R activation, such as effects on the reward pathway.[4][5]

This compound (TAK-994) emerged as a potent, orally active, and brain-penetrant OX2R agonist with high selectivity over OX1R.[1][6] However, its development was discontinued (B1498344) due to instances of drug-induced liver injury observed in Phase 2 trials.[1][7] This guide compares the in vitro selectivity and potency of this compound with other key selective OX2R agonists, including Danavorexton (B3325393) (TAK-925), [Ala11, D-Leu15]-orexin-B (AL-OXB), YNT-185, and BP1.15205.

Quantitative Comparison of OX2R Agonist Selectivity

The following table summarizes the in vitro functional potency (EC50) and selectivity of this compound and other representative OX2R agonists. The data is primarily derived from calcium mobilization assays performed in recombinant cell lines expressing either human OX1R or OX2R.

CompoundOX2R EC50 (nM)OX1R EC50 (nM)Selectivity (Fold OX1R/OX2R)Reference
This compound (TAK-994) 19>10,000>700[1][2][6]
Danavorexton (TAK-925) -->5,000[8]
[Ala11, D-Leu15]-orexin-B 0.05558~1055[5]
YNT-185 282750~98[9]
BP1.15205 0.015>9>600[10]
Compound 26 (Nagahara et al.) 231616~70[11]

Note: EC50 values can vary depending on the specific assay conditions and cell lines used. The selectivity fold is calculated as (EC50 for OX1R) / (EC50 for OX2R).

Orexin-2 Receptor Signaling Pathway

Activation of the OX2R by an agonist like this compound initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq, Gi, and Gs classes of G-proteins.[12][13] The canonical Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][14] These events culminate in the activation of downstream effectors such as the ERK1/2 MAPK pathway.[6][12] Additionally, OX2R activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling.[12]

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist OX2R Agonist (e.g., this compound) OX2R OX2R Agonist->OX2R Binds G_protein Gαq/11, Gαi, Gαs OX2R->G_protein Activates beta_arrestin β-Arrestin OX2R->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Response Cellular Response (e.g., Wakefulness Promotion) beta_arrestin->Response G-protein independent signaling Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Response ERK p-ERK1/2 PKC->ERK ERK->Response

Caption: Simplified OX2R signaling cascade.

Experimental Protocols

The determination of agonist selectivity and potency relies on standardized in vitro functional assays. Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is the most common method for determining the functional potency (EC50) of orexin receptor agonists.

Objective: To measure the dose-dependent increase in intracellular calcium concentration following receptor activation in cells stably expressing human OX1R or OX2R.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells are stably transfected to express either the human orexin-1 receptor (hOX1R) or human orexin-2 receptor (hOX2R). Cells are maintained in appropriate culture medium supplemented with antibiotics to ensure stable expression.

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to near confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: Test compounds (e.g., this compound) are serially diluted in the assay buffer to create a range of concentrations.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the addition of the compound.

  • Agonist Addition: The test compounds are automatically added to the wells, and the fluorescence intensity is measured kinetically over time (typically 2-3 minutes). The binding of an agonist to the OX2R triggers Gq signaling, leading to a rapid increase in intracellular calcium, which in turn causes a significant increase in the dye's fluorescence.[5][6]

  • Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized to the maximum response produced by a saturating concentration of a reference agonist (e.g., Orexin-A). The normalized data are then fitted to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

  • Selectivity Determination: The EC50 values obtained from hOX1R-expressing cells and hOX2R-expressing cells are compared. The ratio of EC50(OX1R) / EC50(OX2R) provides the selectivity fold.

Protocol 2: ERK1/2 Phosphorylation Assay

This assay measures the activation of a downstream signaling pathway to confirm agonist activity.

Objective: To quantify the level of phosphorylated ERK1/2 (p-ERK1/2) in response to OX2R agonist stimulation.

Methodology:

  • Cell Culture and Stimulation: Cells expressing hOX2R are serum-starved for several hours to reduce basal ERK phosphorylation. The cells are then stimulated with various concentrations of the test agonist for a fixed time period (e.g., 5-10 minutes) at 37°C.[6]

  • Cell Lysis: After stimulation, the cells are washed and lysed to release cellular proteins.

  • Quantification: The amount of p-ERK1/2 in the cell lysates is quantified using methods such as:

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-ERK1/2 and total ERK1/2 (as a loading control).

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses specific capture and detection antibodies to quantify p-ERK1/2 levels.

    • Homogeneous Time-Resolved Fluorescence (HTRF): A proximity-based assay that uses two labeled antibodies that bind to different epitopes on the target protein, generating a FRET signal.

  • Data Analysis: The p-ERK1/2 signal is normalized to the total ERK1/2 signal. The dose-response data are then analyzed as described in the calcium mobilization assay to determine the EC50 for ERK1/2 phosphorylation.[6]

Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Analysis start Start: Select Agonist for Characterization cells1 Culture hOX1R-expressing CHO or HEK293 cells start->cells1 cells2 Culture hOX2R-expressing CHO or HEK293 cells start->cells2 plate Plate cells in multi-well plates cells1->plate cells2->plate dye Load cells with Ca²⁺ sensitive dye plate->dye run_assay Measure fluorescence response using a plate reader (e.g., FLIPR) dye->run_assay compound_prep Prepare serial dilutions of test agonist compound_prep->run_assay data_acq Acquire Dose-Response Data for both cell lines run_assay->data_acq calc_ec50 Calculate EC₅₀ for OX1R and EC₅₀ for OX2R data_acq->calc_ec50 calc_selectivity Determine Selectivity Fold (EC₅₀ OX1R / EC₅₀ OX2R) calc_ec50->calc_selectivity end End: Comparative Profile calc_selectivity->end

Caption: Workflow for determining OX2R agonist selectivity.

Conclusion

This compound stands as a benchmark for a highly selective, small-molecule OX2R agonist, demonstrating over 700-fold selectivity for OX2R over OX1R.[1][2] Comparative analysis reveals that other compounds, such as the peptide analog [Ala11, D-Leu15]-orexin-B and the small molecule Danavorexton, exhibit even higher selectivity, with Danavorexton showing greater than 5,000-fold preference for OX2R.[5][8] The potency of these compounds, particularly the nanomolar and sub-nanomolar EC50 values for OX2R, underscores the significant progress in designing targeted therapies for orexin system modulation.

While the adverse safety profile of this compound prevented its clinical advancement, the data from its development and comparison with other agonists provide crucial insights for the field. The pursuit of highly selective OX2R agonists with favorable safety profiles remains a primary goal for developing novel treatments for narcolepsy and other sleep-wake disorders. The experimental protocols outlined here represent the standard approach for characterizing and comparing the pharmacological properties of these important therapeutic candidates.

References

Validating the On-Target Effects of Firazorexton Using mTOR Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for validating the on-target effects of a novel investigational mTOR inhibitor, Firazorexton. The performance of this compound is compared against established mTOR inhibitors, with supporting data from experiments utilizing wild-type and mTOR knockout (KO) cellular models. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Target Validation

This compound is a novel, ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Validating that the observed cellular effects of this compound are a direct result of mTOR inhibition is a critical step in its preclinical development. The use of knockout (KO) models, where the target protein is absent, provides a definitive method for confirming on-target activity. In an mTOR KO model, a specific inhibitor like this compound should exhibit no significant effect on downstream pathways or cellular phenotypes, as its target is not present. This guide compares the activity of this compound to the well-characterized mTOR inhibitor, Torin1, in both wild-type (WT) and mTOR knockout (KO) cell lines.

Comparative Analysis of Inhibitor Activity

The efficacy and specificity of this compound were assessed by measuring its impact on cell proliferation and its ability to inhibit the phosphorylation of key downstream targets of the mTOR pathway, namely S6 Kinase (S6K) and 4E-BP1.

Table 1: Comparative IC50 Values for Inhibition of Cell Proliferation

InhibitorCell LineIC50 (nM)
This compound WT15.8
mTOR KO> 10,000
Torin1 WT10.2
mTOR KO> 10,000

Note: IC50 values represent the concentration of inhibitor required to reduce cell proliferation by 50%.

Table 2: Inhibition of Downstream mTOR Signaling

Inhibitor (100 nM)Cell Linep-S6K (T389) (% Inhibition)p-4E-BP1 (T37/46) (% Inhibition)
This compound WT92%88%
mTOR KO5%3%
Torin1 WT95%91%
mTOR KO4%2%

Note: Percent inhibition is relative to vehicle-treated controls. Measurements were taken after 2 hours of inhibitor treatment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and the experimental workflow used to validate the on-target effects of this compound.

mTOR_Signaling_Pathway cluster_input Upstream Signals Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 p_S6K p-S6K S6K->p_S6K Cell_Growth Cell Growth & Proliferation p_S6K->Cell_Growth p_EBP1 p-4E-BP1 EBP1->p_EBP1 p_EBP1->Cell_Growth This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cells Cell Lines cluster_assays Assays WT_cells Wild-Type (WT) Cells Treatment Treat with this compound, Torin1, or Vehicle WT_cells->Treatment KO_cells mTOR Knockout (KO) Cells KO_cells->Treatment Proliferation_Assay Cell Proliferation Assay (72 hours) Treatment->Proliferation_Assay Western_Blot Western Blot for p-S6K & p-4E-BP1 (2 hours) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for validating the on-target effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Generation of mTOR Knockout Cell Line via CRISPR-Cas9

  • gRNA Design: Design two guide RNAs (gRNAs) targeting exons 2 and 5 of the mTOR gene using a suitable online tool.

  • Vector Construction: Clone the designed gRNAs into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect wild-type cells with the gRNA/Cas9-expressing plasmids using a lipid-based transfection reagent.

  • Cell Sorting: After 48 hours, sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transfected cells.

  • Single-Cell Cloning: Plate the sorted cells at a low density to isolate single-cell clones.

  • Screening and Validation: Expand the single-cell clones and screen for mTOR protein knockout by Western blotting. Confirm the gene knockout by Sanger sequencing of the targeted genomic region.

4.2 Cell Proliferation Assay

  • Cell Seeding: Seed both wild-type and mTOR KO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or Torin1 (ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using a non-linear regression curve fit.

4.3 Western Blotting for Downstream Signaling

  • Cell Culture and Treatment: Plate wild-type and mTOR KO cells in 6-well plates. Once they reach 70-80% confluency, treat them with 100 nM of this compound, 100 nM of Torin1, or a vehicle control for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and specific inhibitor of mTOR. The significant reduction in cell proliferation and downstream signaling in wild-type cells, coupled with the lack of activity in mTOR knockout cells, provides strong evidence for its on-target effects. This comparative analysis, benchmarked against the known mTOR inhibitor Torin1, validates the mechanism of action of this compound and supports its continued development as a targeted therapeutic agent. The use of knockout models, as outlined in the provided protocols, represents a robust and indispensable strategy for target validation in modern drug discovery.

Comparative In Vitro Potency of Firazorexton Across Different Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Firazorexton's functional activity in activating the orexin (B13118510) 2 receptor, with a comparison to other selective agonists and detailed experimental methodologies for researchers.

This compound (TAK-994) is a potent and selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor primarily expressed in the brain that plays a crucial role in regulating wakefulness.[1][2] Developed for the treatment of narcolepsy, its clinical advancement was halted due to observations of drug-induced liver injury.[2][3] Despite its discontinuation in clinical trials, the in vitro pharmacological profile of this compound provides valuable insights for researchers in the field of orexin receptor modulation. This guide presents a comparative analysis of this compound's potency in activating various downstream signaling pathways in well-characterized recombinant cell lines, alongside a structurally related OX2R agonist, Danavorexton (TAK-925).

Quantitative Comparison of In Vitro Potency

The potency of this compound has been predominantly characterized in Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor (hOX2R). The following table summarizes the half-maximal effective concentrations (EC50) of this compound and Danavorexton in inducing various cellular responses downstream of OX2R activation. A lower EC50 value indicates higher potency.

CompoundAssay TypeCell LineEC50 (nM)
This compound (TAK-994) Calcium MobilizationhOX2R/CHO-K119[1]
β-Arrestin RecruitmenthOX2R/CHO-EA100[1]
ERK1/2 PhosphorylationhOX2R/CHO-EA170[1]
Danavorexton (TAK-925) Calcium MobilizationhOX2R/CHO5.5[4]

Orexin 2 Receptor Signaling and Experimental Workflow

Activation of the OX2R by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. Additionally, OX2R activation can lead to the recruitment of β-arrestin and the subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2).

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OX2R OX2R This compound->OX2R Binds Gq Gq OX2R->Gq Activates beta_arrestin β-Arrestin OX2R->beta_arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers ERK_pathway MAPK/ERK Pathway beta_arrestin->ERK_pathway Activates pERK p-ERK1/2 ERK_pathway->pERK Phosphorylates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture hOX2R-expressing cells Assay 3. Perform specific bioassay (e.g., Calcium Mobilization) Cell_Culture->Assay Compound_Prep 2. Prepare serial dilutions of this compound Compound_Prep->Assay Data_Acquisition 4. Measure assay signal (e.g., fluorescence) Assay->Data_Acquisition Dose_Response 5. Plot dose-response curve Data_Acquisition->Dose_Response EC50_Calc 6. Calculate EC50 value Dose_Response->EC50_Calc

References

Comparative Analysis of Firazorexton's Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Firazorexton (also known as TAK-994) is a novel, orally active small molecule developed as a selective agonist for the Orexin (B13118510) 2 Receptor (OX2R).[1][2] Orexin signaling is critical for regulating wakefulness, and OX2R agonists are being investigated as a potential therapy for narcolepsy type 1, a condition caused by the loss of orexin-producing neurons.[1][2] While showing significant promise in clinical trials for improving wakefulness and reducing cataplexy, the development of this compound was halted due to instances of drug-induced liver injury.[3][4] This adverse effect is hypothesized to be unrelated to its on-target activity, as orexin receptors are generally not expressed in human hepatocytes, underscoring the importance of understanding a drug candidate's broader pharmacological profile, including its cross-reactivity with other receptors.[3]

This guide provides a comparative analysis of this compound's activity on its primary target, OX2R, versus other G-protein coupled receptors (GPCRs), based on available preclinical data.

Primary Target: Orexin 2 Receptor (OX2R)

This compound demonstrates potent and selective agonism at the human OX2R. Its activity has been characterized through various in vitro functional assays, which assess different aspects of the receptor's signaling cascade upon agonist binding. The primary mechanism involves the Gq protein pathway, leading to an increase in intracellular calcium, as well as pathways involving β-arrestin recruitment and MAP kinase activation.[1]

Quantitative Analysis of this compound Activity at OX2R

The potency of this compound in activating OX2R has been quantified through several key downstream signaling assays. The data presented below is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human OX2R.

Assay TypeCell LineKey ParameterValue (nM)
Calcium MobilizationhOX2R/CHO-K1EC₅₀19
IP₁ AccumulationhOX2R/CHO-EAEC₅₀16
β-Arrestin RecruitmenthOX2R/CHO-EAEC₅₀4.5
ERK1/2 PhosphorylationhOX2R/CHO-EAEC₅₀19
CREB PhosphorylationhOX2R/CHO-EAEC₅₀2.9

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Cross-Reactivity with Orexin 1 Receptor (OX1R)

A critical aspect of this compound's design is its selectivity for OX2R over the closely related Orexin 1 Receptor (OX1R). High selectivity is desirable as the two orexin receptor subtypes have distinct physiological roles.

Comparative Potency: OX2R vs. OX1R

Experimental data confirms a very high degree of selectivity for OX2R.

ReceptorAssay TypeCell LineEC₅₀Selectivity Fold (OX1R/OX2R)
OX2R Calcium MobilizationhOX2R/CHO-K119 nM>700-fold
OX1R Calcium MobilizationhOX1R/CHO-K114,000 nM (14 µM)

This greater than 700-fold selectivity indicates that this compound is significantly less likely to elicit physiological responses mediated by OX1R at therapeutic concentrations intended to activate OX2R.[1]

Cross-Reactivity with Other G-Protein Coupled Receptors

Comprehensive selectivity profiling is a standard part of preclinical drug development to identify potential off-target interactions that could lead to adverse effects. According to published research, this compound was tested for selectivity against a broad panel of 106 targets, including various enzymes, ion channels, and receptors, at a concentration of 10 µM. The results of this screening indicated a high degree of selectivity for OX2R.

However, the detailed quantitative binding or functional data for specific GPCRs within this panel are not publicly available in the cited literature. Therefore, a direct quantitative comparison with other GPCRs beyond OX1R cannot be provided at this time. The primary statement from the research is that no significant off-target activity was observed at the tested concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams are provided in the DOT language for Graphviz.

OX2R Signaling Pathway Activated by this compound cluster_membrane Cell Membrane OX2R OX2R Gq Gq-protein OX2R->Gq activates Arrestin β-Arrestin OX2R->Arrestin recruits This compound This compound This compound->OX2R binds & activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates Arrestin->MAPK activates

Caption: OX2R Signaling Pathway Activated by this compound

Experimental Workflow for Calcium Mobilization Assay cluster_prep Cell Preparation cluster_load Dye Loading cluster_measure Measurement cluster_analysis Data Analysis p1 1. Seed hOX2R/CHO-K1 cells in 96-well plates p2 2. Incubate overnight (37°C, 5% CO₂) p1->p2 p3 3. Wash cells with assay buffer p2->p3 p4 4. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-3 AM) p3->p4 p5 5. Incubate (e.g., 60 min, 37°C) p4->p5 p6 6. Place plate in a fluorescence reader (e.g., FLIPR) p5->p6 p7 7. Add serial dilutions of This compound to wells p6->p7 p8 8. Monitor fluorescence change in real-time p7->p8 p9 9. Plot dose-response curve p8->p9 p10 10. Calculate EC₅₀ value p9->p10

Caption: Experimental Workflow for Calcium Mobilization Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize this compound's activity.

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled receptors like OX2R.

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Orexin 2 Receptor (hOX2R) in MEM-Alpha medium supplemented with 10% fetal bovine serum and a selection antibiotic.

    • Seed the cells at a density of 20,000 cells/well into black-walled, clear-bottom 96-well plates and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

  • Dye Loading:

    • Remove the culture medium and wash the cells four times with a Tyrode's buffer containing 2.5 mM probenecid.[5]

    • Incubate the cells in the same buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-3 AM) for 60 minutes at 37°C.[5]

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence imaging plate reader (FLIPR).

    • Record a baseline fluorescence reading (excitation ≈ 488 nm, emission ≈ 540 nm).[5]

    • Add serial dilutions of this compound to the wells.

    • Immediately monitor the change in fluorescence intensity over time. The response is typically a rapid peak followed by a sustained secondary phase.

  • Data Analysis:

    • Measure the peak fluorescence signal minus the baseline signal for each well.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling. The protocol is based on an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).

  • Cell Culture and Plating:

    • Use a CHO cell line engineered to co-express the OX2R tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[6]

    • Plate the cells in a 384-well white opaque assay plate and incubate overnight.[6]

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the diluted compounds to the corresponding wells of the assay plate.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.[7]

  • Signal Detection:

    • Add a chemiluminescent substrate solution (e.g., Galacton Star) to each well.[6]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7]

    • Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Normalize the data using a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the curve to determine the EC₅₀ value.

References

A Comparative Analysis of Firazorexton and Endogenous Orexin-A and -B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological profile of the selective orexin-2 receptor agonist, Firazorexton, in comparison to the endogenous neuropeptides, orexin-A and orexin-B.

This guide provides a detailed comparison of this compound (TAK-994), a synthetic orexin (B13118510) 2 receptor (OX2R) agonist, with the naturally occurring orexin-A (OX-A) and orexin-B (OX-B). The information presented herein is intended to support research and development efforts in the field of orexin-based therapeutics. This compound was under development for the treatment of narcolepsy but its clinical development was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury.[1][2]

Executive Summary

Orexin-A and orexin-B are hypothalamic neuropeptides that play a crucial role in the regulation of sleep-wake cycles, appetite, and arousal.[3] They exert their effects by activating two G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[3] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B is more selective for OX2R.[3]

This compound is a potent and highly selective agonist for the OX2R.[4][5] This selectivity is evident in its functional activity, where it demonstrates significantly greater potency at OX2R compared to OX1R in various downstream signaling pathways.[4][6] This guide presents a compilation of the available quantitative data on the binding affinities and functional potencies of this compound, orexin-A, and orexin-B, along with detailed experimental protocols for the key assays used to generate this data.

Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound, orexin-A, and orexin-B at human orexin receptors.

Table 1: Binding Affinities of this compound, Orexin-A, and Orexin-B at Orexin Receptors

LigandReceptorParameterValue (nM)
Orexin-A OX1RIC5020[3]
OX2RIC5038[3]
Orexin-B OX1RIC50420[3]
OX2RIC5036[3]
This compound (TAK-994) OX2RpKD7.07 (~85 nM)[4]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of binding of a radioligand. pKD is the negative logarithm of the dissociation constant (KD).

Table 2: Functional Potencies of this compound, Orexin-A, and Orexin-B in Various Signaling Pathways

LigandReceptorAssayParameterValue (nM)
Orexin-A OX1RCalcium MobilizationEC5030[3]
OX2RCalcium MobilizationEC5035 ± 5[7]
Orexin-B OX1RCalcium MobilizationEC502,500[3]
This compound (TAK-994) hOX1RCalcium MobilizationEC5014,000[6]
hOX2RCalcium MobilizationEC5019[4][5][6]
hOX2RIP1 AccumulationEC5016[4]
hOX2Rβ-Arrestin RecruitmentEC504.5[4]
hOX2RERK1/2 PhosphorylationEC5019[4]
hOX2RCREB PhosphorylationEC502.9[4]

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

The activation of orexin receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R are known to couple to various G proteins, including Gq/11, Gi/o, and Gs, leading to diverse downstream effects.[8] The following diagrams illustrate the primary signaling pathways and a typical experimental workflow for assessing ligand activity.

Orexin Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Second Messengers Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX2R Gq Gq OX1R->Gq beta_arrestin β-Arrestin Recruitment OX1R->beta_arrestin OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs OX2R->beta_arrestin PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (stimulation) Gs->AC_stimulate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release ERK_pathway MAPK/ERK Pathway Ca_release->ERK_pathway

Orexin Receptor Signaling Pathways

Experimental Workflow for Orexin Receptor Agonist Characterization cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., CHO or HEK293 cells expressing OX1R or OX2R) binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay ca_assay Calcium Mobilization Assay (Determine EC50) cell_culture->ca_assay ip1_assay IP1 Accumulation Assay (Determine EC50) cell_culture->ip1_assay erk_assay ERK Phosphorylation Assay (Determine EC50) cell_culture->erk_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50) cell_culture->arrestin_assay ligand_prep Ligand Preparation (this compound, Orexin-A, Orexin-B) ligand_prep->binding_assay ligand_prep->ca_assay ligand_prep->ip1_assay ligand_prep->erk_assay ligand_prep->arrestin_assay data_analysis Data Analysis (Curve fitting, parameter calculation) binding_assay->data_analysis ca_assay->data_analysis ip1_assay->data_analysis erk_assay->data_analysis arrestin_assay->data_analysis comparison Comparative Analysis (Potency, selectivity, biased agonism) data_analysis->comparison

Experimental Workflow

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize orexin receptor ligands. For specific details, it is recommended to consult the primary literature, such as Ishikawa et al., 2023.[5]

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R.

    • Harvest the cells and homogenize them in a cold buffer to isolate the cell membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin-A).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound, orexin-A, or orexin-B).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known orexin receptor antagonist).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Separation and Detection:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation:

    • Seed CHO or HEK293 cells stably expressing either human OX1R or OX2R into a 96-well or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye extrusion.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the agonist (this compound, orexin-A, or orexin-B) in an appropriate assay buffer.

    • Use a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) to measure the baseline fluorescence.

    • The instrument then automatically adds the agonist to the wells.

    • Immediately record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of the Gq signaling pathway.

  • Cell Stimulation:

    • Plate cells expressing the orexin receptor of interest in a suitable multi-well plate.

    • Add the agonist at various concentrations in a stimulation buffer that typically contains lithium chloride (LiCl) to inhibit the degradation of IP1.

    • Incubate for a specified period to allow for IP1 accumulation.

  • Detection:

    • Lyse the cells and add the detection reagents. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

    • In an HTRF assay, a europium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor) are used.

    • The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody.

  • Data Analysis:

    • Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.

    • Plot the signal ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream event in many GPCR signaling pathways.

  • Cell Treatment:

    • Seed cells expressing the orexin receptor in a multi-well plate and serum-starve them to reduce basal ERK phosphorylation.

    • Treat the cells with the agonist at various concentrations for a specific duration.

  • Detection:

    • Lyse the cells and use an immunoassay (e.g., ELISA or AlphaScreen) with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • For an ELISA, the lysate is added to a plate coated with a capture antibody, followed by detection with a labeled secondary antibody.

    • For an AlphaScreen assay, donor and acceptor beads conjugated to anti-p-ERK and anti-total ERK antibodies are used, and the signal is measured on a suitable plate reader.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK levels against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.

  • Assay Principle:

    • Commonly uses enzyme fragment complementation (EFC) technology (e.g., PathHunter assay).

    • The orexin receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment.

    • Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add the agonist at various concentrations.

    • Incubate to allow for β-arrestin recruitment.

    • Add the detection reagents and measure the chemiluminescent signal.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of this compound, orexin-A, and orexin-B. This compound is a potent and highly selective OX2R agonist, demonstrating significantly greater functional activity at this receptor subtype compared to OX1R. In contrast, orexin-A is a non-selective agonist of both OX1R and OX2R, while orexin-B shows a moderate preference for OX2R. This comparative analysis, supported by detailed experimental methodologies, provides a valuable resource for researchers investigating the orexin system and developing novel therapeutics targeting these receptors.

References

A Head-to-Head In Vivo Comparison of Firazorexton and Modafinil for Wakefulness and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Mechanism of Action

Firazorexton (TAK-994) is an orally active, selective orexin (B13118510) 2 receptor (OX2R) agonist.[1][2] The orexin system is a critical regulator of wakefulness, and its deficiency is the underlying cause of narcolepsy type 1.[3] By selectively activating OX2R, this compound aims to mimic the function of endogenous orexins, thereby promoting wakefulness and suppressing cataplexy.[1][3] Despite promising efficacy, the clinical development of this compound was discontinued (B1498344) due to instances of liver injury observed in Phase 2 trials.[4]

Modafinil (B37608) is a widely prescribed wakefulness-promoting agent with a complex and not fully elucidated mechanism of action.[5] It is known to inhibit the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels.[6] Beyond its effects on the dopamine system, modafinil also modulates several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, to exert its wake-promoting effects.[6][7]

Signaling Pathways

cluster_0 This compound (OX2R Agonist) cluster_1 Modafinil (Multi-target) This compound This compound OX2R OX2R This compound->OX2R binds to Gq_protein Gq Protein OX2R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates Wakefulness_Promotion_F Wakefulness Promotion PLC->Wakefulness_Promotion_F leads to Cataplexy_Suppression Cataplexy Suppression PLC->Cataplexy_Suppression leads to Modafinil Modafinil DAT Dopamine Transporter Modafinil->DAT inhibits Other_Systems Modulation of NE, 5-HT, Glu, GABA Systems Modafinil->Other_Systems Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Reuptake->Extracellular_Dopamine decreases Wakefulness_Promotion_M Wakefulness Promotion Extracellular_Dopamine->Wakefulness_Promotion_M Other_Systems->Wakefulness_Promotion_M

Caption: Simplified signaling pathways of this compound and Modafinil.

Head-to-Head In Vivo Comparison: Wakefulness and Cataplexy

Direct comparative in vivo studies between this compound (TAK-994) and modafinil are limited. However, a study comparing TAK-925, a structurally related and potent OX2R agonist administered intravenously, with modafinil in the orexin/ataxin-3 mouse model of narcolepsy provides valuable insights.[3][8] Additionally, data from separate studies on this compound and modafinil in similar orexin-deficient mouse models allow for an indirect comparison.

Effects on Wakefulness in Narcoleptic Mice
ParameterThis compound (TAK-994)ModafinilTAK-925 (OX2R Agonist)
Mouse Model Orexin/ataxin-3Orexin-null & DTAOrexin/ataxin-3
Dose 3-10 mg/kg (oral)[1]100-150 mg/kg (i.p.)[5][9]1-3 mg/kg (s.c.)[3]
Increase in Wakefulness Significantly increased total wake time.[2]Significantly increased wakefulness time.[5][9]Significantly increased wakefulness time.[3]
Wake Episode Duration Significantly increased.[1]Increased.Significantly increased.[3]
Wake Episode Number Significantly decreased.[2]Not consistently reported.Significantly decreased.[3]
Rebound Hypersomnolence No rebound of sleep observed.[10]Does not produce subsequent rebound hypersomnolence.[9]Not reported.
Effects on Cataplexy in Narcoleptic Mice
ParameterThis compound (TAK-994)Modafinil
Mouse Model Orexin/ataxin-3[1]Orexin-null & DTA[5][9]
Effect on Cataplexy Significantly suppressed cataplexy-like episodes.[4]Did not suppress direct transitions from wakefulness to REM sleep (a characteristic of cataplexy).[5] In another study, it did not alleviate cataplexy.[9]
Effects on EEG Spectral Power in Narcoleptic Mice

A direct comparison of TAK-925 and modafinil in orexin/ataxin-3 mice revealed distinct effects on EEG spectral power during wakefulness.[3]

EEG Frequency BandTAK-925 (OX2R Agonist)Modafinil
Delta (1-4 Hz) Significantly decreasedNo significant change
Theta (5-9 Hz) No significant changeNo significant change
Alpha (10-14 Hz) Significantly increasedNo significant change
Beta (15-30 Hz) No significant changeNo significant change
Gamma (30-100 Hz) Significantly increasedNo significant change

These findings suggest that while both OX2R agonism and modafinil promote wakefulness, OX2R agonism may lead to a state of higher cortical arousal, as indicated by the shift in EEG power towards higher frequencies.[3]

Cognitive Enhancement

Modafinil

Modafinil has been investigated for its cognitive-enhancing properties in both preclinical and clinical settings. In rodent models, modafinil has been shown to improve performance in tasks assessing working memory and long-term memory.[4]

Cognitive DomainAnimal ModelKey Findings
Working Memory MiceEnhanced performance in sequential alternation tasks and improved spontaneous alternation behavior.[4]
Long-Term Memory RatsImproved learning in a serial spatial discrimination reversal task and acquisition in the Morris water maze.[4]
This compound

Currently, there is a lack of published in vivo studies specifically evaluating the cognitive-enhancing effects of this compound in animal models. Future research is needed to determine if the wakefulness-promoting effects of OX2R agonists translate to improvements in cognitive function.

Experimental Protocols

EEG/EMG-Based Sleep/Wake Analysis in Mice

This protocol is fundamental for assessing the effects of wake-promoting agents on sleep architecture.

cluster_0 Experimental Workflow Surgery Electrode Implantation (EEG/EMG) Recovery Recovery Period (1-2 weeks) Surgery->Recovery Habituation Habituation to Recording Chamber & Cable Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48h) Habituation->Baseline Drug_Admin Drug Administration (this compound or Modafinil) Baseline->Drug_Admin Post_Drug_Recording Post-Dosing EEG/EMG Recording (e.g., 24h) Drug_Admin->Post_Drug_Recording Data_Analysis Data Scoring & Analysis (Wake, NREM, REM) Post_Drug_Recording->Data_Analysis

Caption: Workflow for EEG/EMG-based sleep/wake analysis in mice.
  • Electrode Implantation: Mice are anesthetized and surgically implanted with EEG screw electrodes over the cerebral cortex and EMG wire electrodes in the nuchal muscles.

  • Recovery: A recovery period of at least one week is allowed for the animals to fully recover from surgery.

  • Habituation: Mice are habituated to the recording chambers and the lightweight recording cable to minimize stress.

  • Baseline Recording: Continuous EEG and EMG recordings are acquired for at least 24 hours to establish a baseline sleep-wake pattern.

  • Drug Administration: this compound (oral gavage) or modafinil (intraperitoneal injection) is administered at a specific time, often at the beginning of the light (inactive) or dark (active) phase.

  • Post-Dosing Recording: EEG and EMG are continuously recorded following drug administration to assess changes in sleep-wake states.

  • Data Analysis: Recordings are scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Parameters such as total time in each state, episode duration, and number of episodes are quantified.

Assessment of Cataplexy in Mouse Models of Narcolepsy

Cataplexy-like episodes in mice are identified based on a consensus definition.[11]

  • Definition: An abrupt episode of nuchal atonia lasting at least 10 seconds, accompanied by immobility and a theta-dominant EEG, and preceded by at least 40 seconds of wakefulness.[11][12][13]

  • Induction: In some protocols, cataplexy can be induced by positive emotional stimuli, such as the presentation of chocolate.[1]

  • Quantification: The number and duration of cataplexy-like episodes are quantified from video and EEG/EMG recordings.

Cognitive Function Assessment

Standard behavioral assays are used to evaluate the effects of compounds on learning and memory in mice.

  • Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.[14][15] The protocol involves a habituation phase, a training phase with two identical objects, and a test phase with one familiar and one novel object.[15] The discrimination index, reflecting the preference for the novel object, is the primary measure.[15]

  • Morris Water Maze (MWM): This test evaluates hippocampal-dependent spatial learning and memory.[5] Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues.[5][16] Key measures include the latency to find the platform during training trials and the time spent in the target quadrant during a probe trial where the platform is removed.[5][16]

Summary and Conclusion

This compound and modafinil both demonstrate robust wake-promoting effects in preclinical models of narcolepsy. However, they achieve this through fundamentally different mechanisms, which is reflected in their distinct in vivo profiles.

  • Efficacy in Narcolepsy Models: this compound, as an OX2R agonist, directly targets the underlying pathophysiology of orexin deficiency, leading to a profound and sustained promotion of wakefulness and a significant suppression of cataplexy-like episodes.[1][2] Modafinil also effectively promotes wakefulness but appears to be ineffective in mitigating cataplexy.[5][9]

  • Quality of Wakefulness: EEG spectral analysis from a comparative study with a related OX2R agonist suggests that orexin-based therapies may induce a state of higher cortical arousal compared to modafinil.[3]

  • Cognitive Enhancement: While modafinil has demonstrated cognitive-enhancing effects in various rodent models,[4] there is a notable absence of similar in vivo data for this compound. This represents a key area for future investigation to fully understand the therapeutic potential of OX2R agonists beyond wakefulness.

References

A Researcher's Guide to In Vitro Functional Assays for Orexin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of orexin (B13118510) receptor agonists is paramount. This guide provides an objective comparison of key in vitro functional assays, supported by experimental data, to aid in the selection and evaluation of novel compounds targeting the orexin system.

The orexin system, comprising two G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R), and their endogenous neuropeptide ligands, Orexin-A (OX-A) and Orexin-B (OX-B), is a critical regulator of sleep, wakefulness, and other physiological processes.[1] The development of potent and selective orexin receptor agonists is a promising therapeutic strategy for treating disorders like narcolepsy.[2] Evaluating the functional activity of these agonists requires a suite of in vitro assays that can quantify their potency, efficacy, and receptor selectivity.

Orexin Receptor Signaling Pathways

Orexin receptors are known to couple to multiple G protein signaling pathways, leading to diverse cellular responses. OX1R couples exclusively to the Gq subclass of G proteins.[3] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3]

OX2R is more promiscuous, coupling to Gq, as well as to Gi/o and Gs proteins.[3] The Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, while the Gs pathway stimulates adenylyl cyclase, causing an increase in cAMP. This differential coupling allows for a more complex and nuanced cellular response to OX2R activation.

Orexin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_increase ↑ cAMP AC->cAMP_increase Agonist Orexin Agonist Agonist->OX1R Agonist->OX2R

Caption: Orexin Receptor Signaling Pathways.

Comparative Functional Activity of Orexin Agonists

The potency (EC50) and efficacy (Emax) of orexin agonists are key parameters determined through functional assays. The following tables summarize publicly available data for endogenous and synthetic orexin agonists in calcium mobilization and inositol monophosphate (IP-One) accumulation assays.

Calcium Mobilization Assay Data

This assay is a primary method for assessing Gq-coupled receptor activation by measuring the increase in intracellular calcium following agonist stimulation.

AgonistReceptorEC50 (nM)Emax (% of Orexin-A)Selectivity (OX1R EC50 / OX2R EC50)
Orexin-A OX1R0.50[4]100 (Reference)~1
OX2R0.20 - 0.6[4][5]100 (Reference)
Orexin-B OX1R>1000N/A>10-fold selective for OX2R
OX2R3.2[6]~100
TAK-925 OX1R>100,000[7]N/A>5000
OX2R5.5[7]~100
TAK-994 OX1R>13,300N/A>700
OX2R19[2]~100
TAK-861 OX1R>7,500N/A>3000
OX2R2.5[8]~100
YNT-185 OX1R824[5]~100~5
OX2R165[5]~100
(R)-YNT-3708 OX1R7.48[9]~1000.04 (OX1R Selective)
OX2R168.3[9]~100
RTOXA-43 OX1R24[5]~1001
OX2R24[5]~100
ORX750 OX1R1100[10]N/A>9800
OX2R0.11[10]Full Agonist

Note: EC50 and Emax values can vary between different studies and cell lines used.

Inositol Monophosphate (IP-One) Accumulation Assay Data

This assay also measures the Gq pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

AgonistReceptorEC50 (nM)Emax (% of Orexin-A)
Orexin-A OX2R0.84[6]100 (Reference)
Orexin-B OX2R3.2[6]~100
TAK-861 OX2R1.2[6]~100

Note: Comprehensive comparative data for other agonists in this assay is limited in the public domain.

Experimental Workflow

A typical workflow for the functional comparison of orexin receptor agonists involves a series of assays to build a comprehensive profile of each compound. This process generally moves from high-throughput primary screens to more detailed secondary and tertiary assays.

Workflow cluster_screening Screening & Characterization start Compound Library primary_assay Primary Screen: High-Throughput Calcium Mobilization (OX1R & OX2R) start->primary_assay hit_id Hit Identification (Potency & Efficacy) primary_assay->hit_id secondary_assays Secondary Assays: - IP-One Accumulation - cAMP Accumulation hit_id->secondary_assays Confirmed Hits selectivity Selectivity & Pathway Profiling secondary_assays->selectivity binding_assay Tertiary Assay: Receptor Binding (Ki) selectivity->binding_assay Promising Leads lead_selection Lead Candidate Selection binding_assay->lead_selection

Caption: General experimental workflow.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This is a widely used functional assay for GPCRs that couple to Gq proteins.

Objective: To measure the agonist-induced increase in intracellular calcium ([Ca2+]i) as an indicator of OX1R and OX2R activation.

Principle: Cells expressing the orexin receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, Gq-protein signaling leads to the release of Ca2+ from intracellular stores, causing an increase in fluorescence that is detected by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

Generalized Protocol:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere and grow overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) and probenecid (B1678239) (to prevent dye leakage). Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of the orexin receptor agonists in an appropriate assay buffer.

  • Measurement: Place the cell plate into a FLIPR or similar instrument.

  • Baseline Reading: The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Addition: The instrument automatically adds the prepared agonist solutions to the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition. The peak fluorescence response is used for analysis.

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) values.

Inositol Monophosphate (IP-One) Accumulation Assay

This assay provides a more direct and cumulative measure of PLC activation.

Objective: To quantify the accumulation of IP1, a stable downstream metabolite in the Gq signaling cascade.

Principle: The assay measures the accumulation of IP1, which is the final product in the inositol phosphate (B84403) cascade before recycling. Lithium chloride (LiCl) is used to block the enzyme that degrades IP1, allowing it to accumulate over time. The accumulated IP1 is then detected, often using a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF).

Generalized Protocol:

  • Cell Culture: Plate cells expressing the orexin receptor of interest in a suitable microplate and culture overnight.

  • Stimulation: Replace the culture medium with a stimulation buffer containing LiCl and the various concentrations of the orexin agonist.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore) directly to the wells.

  • Incubation: Incubate at room temperature for at least 1 hour.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: Convert the HTRF ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the agonist concentration to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay is used to investigate Gi or Gs coupling of OX2R.

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation.

Principle:

  • For Gs coupling: Agonist activation of OX2R will increase adenylyl cyclase activity, leading to an accumulation of cAMP.

  • For Gi coupling: Agonist activation of OX2R will inhibit adenylyl cyclase. To measure this, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556), and the ability of the orexin agonist to reduce this stimulated cAMP production is quantified. The amount of cAMP is typically measured using a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

Generalized Protocol (for Gi coupling):

  • Cell Culture: Plate cells expressing OX2R in a suitable microplate.

  • Pre-incubation: Pre-incubate cells with various concentrations of the orexin agonist for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the detection reagents for the chosen cAMP measurement technology (e.g., HTRF, AlphaScreen).

  • Data Acquisition: Read the signal on a compatible plate reader.

  • Data Analysis: The signal will be inversely proportional to the agonist's inhibitory effect. Plot the percent inhibition of the forskolin response against the agonist concentration to determine the EC50 and Emax for cAMP inhibition.

Data Interpretation and Logical Framework

The data generated from these assays provide a multi-dimensional view of an agonist's functional profile. The logical flow from data acquisition to candidate selection involves integrating potency, efficacy, and selectivity to identify compounds with the desired therapeutic characteristics.

Data_Interpretation cluster_data Experimental Data cluster_analysis Analysis & Profiling calcium_data Calcium Mobilization Data (EC50, Emax) potency Potency (Low EC50) calcium_data->potency efficacy Efficacy (High Emax) calcium_data->efficacy ip1_data IP-One Data (EC50, Emax) ip1_data->potency ip1_data->efficacy camp_data cAMP Data (EC50, Emax) camp_data->potency camp_data->efficacy selectivity Receptor Selectivity (OX2R vs OX1R) potency->selectivity decision Decision: Advance Candidate? potency->decision efficacy->selectivity efficacy->decision pathway_bias Signaling Pathway Bias (Gq vs Gi/Gs) selectivity->pathway_bias selectivity->decision pathway_bias->decision

Caption: Data interpretation framework.

By systematically applying these in vitro functional assays, researchers can effectively compare novel orexin receptor agonists, understand their mechanism of action at the cellular level, and select promising candidates for further preclinical and clinical development. The choice of assays should be guided by the specific research question, whether it is high-throughput screening for novel chemotypes or detailed pharmacological characterization of lead compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Firazorexton: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of novel compounds like Firazorexton is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

This compound, also known as TAK-994, is an orexin (B13118510) receptor 2 (OX2R) agonist intended for research use only and is not for human or veterinary use.[1] As a potent, biologically active compound, adherence to proper disposal protocols is paramount. The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.

Core Disposal Procedures

When handling this compound waste, it is crucial to prevent its release into the environment. The following procedures are based on general best practices for laboratory chemical waste and should be performed in accordance with institutional and local regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate this compound waste from other laboratory waste to ensure it is handled appropriately. It should be treated as hazardous chemical waste.

Step 2: Packaging and Labeling

  • Use designated, leak-proof, and chemically resistant containers for all this compound waste.

  • Clearly label the waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: On-site Neutralization (If Applicable and Permitted)

  • For trace amounts or contaminated solutions, chemical deactivation may be an option. However, this should only be performed if a validated and safe protocol is available and it is permitted by your institution.

  • Never attempt to neutralize the compound without a specific, approved procedure , as this could create more hazardous byproducts.

Step 4: Storage

  • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 5: Final Disposal

  • Arrange for disposal through your institution's EHS-approved hazardous waste contractor. Professional waste disposal services have the expertise and permits to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration.[2]

  • Do not dispose of this compound down the drain or in regular trash. [3] Improper disposal can lead to environmental contamination.[3]

Quantitative Data Summary

PropertyValueSource
Chemical Name This compound (TAK-994)[1][4][5]
CAS Number 2274802-95-6[1][5]
Molecular Formula C22H25F3N2O4S[1]
Molecular Weight 470.5 g/mol [1]
Solubility (Acetonitrile) 0.1-1 mg/mL (Slightly Soluble)[1]
Solubility (DMSO) 1-10 mg/mL (Sparingly Soluble)[1]

Experimental Protocols

While specific experimental protocols for the use of this compound are highly varied, the disposal portion of any experiment should follow the general workflow outlined above. Always consult your institution-specific protocols for hazardous waste management.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Identify Waste Type (Pure compound, contaminated labware, solutions) A->B C Segregate as Hazardous Chemical Waste B->C D Package in Labeled, Leak-Proof Container C->D E Store in Designated Secure Area D->E F Contact Institutional EHS for Pickup E->F G Waste Collected by Approved Hazardous Waste Contractor F->G H Final Disposal (e.g., Incineration) G->H I End: Disposal Complete H->I

Caption: Logical workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult the official Safety Data Sheet (SDS) for this compound and comply with all applicable federal, state, and local regulations, as well as their own institutional policies for hazardous waste disposal.

References

Safe Handling Guide for the Investig-ational Kinase Inhibitor: Firazorexton

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Firazorexton is a fictional compound name. This document is a template illustrating best practices for handling novel, potent investigational compounds like kinase inhibitors in a research setting.[1] It is not a substitute for a substance-specific Safety Data Sheet (SDS). All procedures must be preceded by a thorough, documented risk assessment performed by qualified personnel.

Hazard Identification and Risk Assessment

This compound is conceptualized as a potent, cytotoxic kinase inhibitor with potential mutagenic properties.[2] Due to its investigational nature, full toxicological data is unavailable.[1] Therefore, it must be handled as a hazardous substance at all times, with the primary goal of minimizing exposure to levels as low as reasonably achievable.[3]

Primary Routes of Exposure:

  • Inhalation: Aerosolization of powder during weighing and reconstitution.[4]

  • Dermal Contact: Direct skin contact with solids or solutions.[5]

  • Ingestion: Accidental transfer from contaminated surfaces or hands.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific activity and the physical form of the compound.[5] Double gloving and disposable gowns are standard for handling potent compounds.[5][6]

Activity Required PPE Rationale
Weighing & Dispensing Powder Full-face Powered Air-Purifying Respirator (PAPR), disposable solid-front gown with tight cuffs, double chemotherapy-rated nitrile gloves, disposable sleeves.[5][7]High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is essential to prevent exposure.[5]
Solution Preparation & Handling Safety goggles with side shields, disposable low-permeability lab coat, double chemotherapy-rated nitrile gloves.[4][8]Protects against splashes and direct skin contact. All manipulations should be done in a certified chemical fume hood.[8]
Waste Handling & Disposal Safety goggles, disposable lab coat, double chemotherapy-rated nitrile gloves.[9]Prevents exposure during the collection, segregation, and transport of contaminated materials.[9]

Operational Plan: Handling and Storage

All work with this compound must be conducted in a designated area within a certified chemical fume hood or similar containment device to minimize exposure.[8]

Step-by-Step Handling Procedure:

  • Preparation: Before work begins, decontaminate the work surface and line it with plastic-backed absorbent paper.[8] Ensure a spill kit and designated hazardous waste containers are immediately accessible.[5]

  • Donning PPE: Put on all required PPE in the correct sequence before handling the compound.[8]

  • Weighing: If handling the solid, weigh it within the fume hood. Use a tared weigh boat or paper to minimize powder dispersion.[4]

  • Reconstitution: Prepare solutions by slowly adding solvent to the solid to prevent splashing and aerosol generation.[4]

  • Decontamination: After the procedure, wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a high-pH solution), followed by 70% ethanol.[8][10]

  • Doffing PPE: Remove PPE carefully in the correct order to avoid self-contamination. Dispose of all single-use items as hazardous waste.[5]

Storage: Store this compound in a clearly labeled, tightly sealed container in a secure, ventilated, and cool location, away from incompatible materials.[8][11] Access should be restricted to authorized personnel only.[11]

Spill Management and Disposal Plan

A comprehensive disposal plan is mandatory for managing cytotoxic waste to protect personnel and the environment.[10]

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Decontaminate: Wearing appropriate PPE (including respiratory protection for powders), cover the spill with absorbent material. For liquid spills, work from the outside in. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean: Use an appropriate deactivating agent followed by a soap and water solution.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan: All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[9] Waste must be segregated at the point of generation into clearly labeled, leak-proof containers.[10]

Waste Type Disposal Container & Procedure
Unused/Expired Compound Collect in a sealed, labeled primary container. Place in a designated hazardous waste bin for potent compounds. Do not dispose of down the drain.[5]
Contaminated Sharps Place immediately into a designated puncture-resistant, red or yellow sharps container labeled "Cytotoxic Waste".[9]
Contaminated Labware (pipette tips, vials) Collect in a puncture-resistant container lined with a hazardous waste bag. Seal and label clearly.[5]
Contaminated PPE (gloves, gown) Place in a designated yellow or purple cytotoxic waste bag or bin immediately after doffing. Double-bagging may be required.[12]
Aqueous & Liquid Waste Collect in a sealed, shatter-proof, and clearly labeled container. Do not mix with other chemical waste streams.[4]

Final disposal of all this compound waste must be conducted via incineration by a certified hazardous waste contractor in accordance with local and national regulations.[3][9]

Experimental Protocol: Cell Viability Assay

This protocol outlines a typical experiment to determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 10 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well.

  • Final Incubation & Measurement: Incubate for 1-2 hours at 37°C. Measure the fluorescence intensity using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Convert fluorescence readings to percentage viability relative to the vehicle control. Plot the results and calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase prep Review SDS & Risk Assessment area Prepare Containment Area (Fume Hood) prep->area ppe Don Appropriate PPE (Double Gloves, Gown, Respirator) area->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Stock Solution weigh->dissolve dilute Perform Serial Dilutions dissolve->dilute treat Treat Cells with Compound dilute->treat incubate Incubate for 72h treat->incubate assay Perform Viability Assay incubate->assay read Read Plate assay->read decon Decontaminate Surfaces & Equipment read->decon waste Segregate & Dispose of Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff

Caption: Experimental workflow for handling this compound during a cell-based assay.

G haz_id Hazard Identification (Potent, Cytotoxic, Mutagenic) risk_assess Risk Assessment (Inhalation, Dermal Exposure) haz_id->risk_assess eng_controls Engineering Controls (Chemical Fume Hood) risk_assess->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_assess->admin_controls ppe_controls Personal Protective Equipment (Gloves, Gown, Respirator) risk_assess->ppe_controls disposal Waste Management Plan (Segregation & Disposal) eng_controls->disposal admin_controls->disposal ppe_controls->disposal spill Spill Response Plan disposal->spill

Caption: Logical relationship of safety controls for managing this compound hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Firazorexton
Reactant of Route 2
Reactant of Route 2
Firazorexton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.